Tmpyp
Description
Properties
IUPAC Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFRMNXBLFDNN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H66N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38673-65-3 (Parent) | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36951-72-1 | |
| Record name | TMP 1363 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Cellular Mechanism of Action of TMPyP4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMPyP4, or 5,10,15,20-tetra(N-methyl-4-pyridyl)porphyrin, is a cationic porphyrin that has garnered significant attention as a potential anti-cancer agent due to its multifaceted mechanism of action. Primarily known as a G-quadruplex stabilizing ligand, TMPyP4's cellular effects are pleiotropic, impacting telomere maintenance, oncogene expression, and immune signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which TMPyP4 exerts its effects within the cell. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in elucidating its mode of action.
Core Mechanism: G-Quadruplex Interaction
The principal mechanism of TMPyP4's action is its interaction with G-quadruplexes (G4s), which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of oncogenes.[2]
TMPyP4 can both stabilize and, in some contexts, destabilize G-quadruplex structures.[1][3] Its binding affinity for G4s is significantly higher than that of its positional isomer, TMPyP2, which serves as a useful experimental control.[2] The interaction of TMPyP4 with G-quadruplexes can occur through end-stacking on the external G-quartets and binding to the grooves of the structure.[4] This interaction is the foundation for its downstream cellular effects.
Quantitative Data: Binding Affinity and Cellular Potency
The following tables summarize key quantitative data related to the interaction of TMPyP4 with G-quadruplexes and its effects on various cancer cell lines.
Table 1: Binding Affinity of TMPyP4 for G-Quadruplex DNA
| G-Quadruplex Sequence | Method | Binding Constant (Ka) or Dissociation Constant (Kd) | Reference |
| Human Telomeric DNA (AG3(T2AG3)3) | Absorption Titration | Ka1 = 1.07 x 106 M-1, Ka2 = 4.42 x 108 M-1 | [4] |
| c-MYC Promoter G-Quadruplex | Isothermal Titration Calorimetry (ITC) | Ka is two orders of magnitude greater than TMPyP2 | [5] |
| Bcl-2 Promoter G-Quadruplex | Isothermal Titration Calorimetry (ITC) | Initial binding event Ka is two orders of magnitude greater than TMPyP2 | [5] |
Table 2: IC50 Values of TMPyP4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| HeLa | Cervical Cancer | 1 (Photodynamic Therapy) | 24h treatment | [6] |
| OVCAR-3 | Ovarian Cancer | 33.7 | 24h treatment | [6] |
| HeLa | Cervical Cancer | 31.9 | 24h treatment | [6] |
| AGS | Gastric Adenocarcinoma | 0.0975 | Not specified | [7] |
| HCT-116 | Colorectal Carcinoma | 3.97 | Not specified | [7] |
Downstream Cellular Effects
TMPyP4's interaction with G-quadruplexes triggers a cascade of cellular events, primarily leading to telomerase inhibition, downregulation of oncogene expression, cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.
Telomerase Inhibition
By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, TMPyP4 effectively blocks the binding of telomerase, the enzyme responsible for maintaining telomere length in the vast majority of cancer cells.[8] This leads to progressive telomere shortening with each cell division, ultimately inducing cellular senescence or apoptosis.[9]
Regulation of Oncogene Expression
TMPyP4 has been shown to downregulate the expression of key oncogenes, most notably c-MYC, by stabilizing the G-quadruplex structure in its promoter region.[2][10] The stabilization of this G4 structure acts as a transcriptional repressor.[10] Since c-MYC is a transcriptional activator of the catalytic subunit of telomerase, hTERT, the downregulation of c-MYC by TMPyP4 provides a secondary mechanism for telomerase inhibition.[2]
Table 3: Effect of TMPyP4 on Gene Expression
| Gene | Cell Line | Treatment Conditions | Fold Change in Expression | Reference |
| c-MYC | HeLa S3 | 100 µM TMPyP4 | Repression observed | [11] |
| hTERT | Not Specified | TMPyP4 treatment | Decrease in transcripts | [2] |
Induction of Cell Cycle Arrest and Apoptosis
TMPyP4 treatment can induce cell cycle arrest, often at the G0/G1 or G2/M phase, and promote apoptosis in cancer cells.[12][13] In non-small cell lung cancer (NSCLC) cells (LC-HK2), treatment with 5µM TMPyP4 for 72 hours resulted in an increase in the G0/G1 phase population from 49.9% to 56.9% and a decrease in the S phase population from 24.7% to 16.66%.[12] The induction of apoptosis is often dose-dependent, with higher concentrations of TMPyP4 leading to increased cell death.[9]
Table 4: Effect of TMPyP4 on Cell Cycle and Cell Death
| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |
| LC-HK2 (NSCLC) | 5 | 72 | Increase in G0/G1 phase, decrease in S phase | [12] |
| RPE-1 | 5 | 72 | Increase in G0/G1 phase, decrease in S phase | [12] |
| A549 (Lung Cancer) | ≥ 2 | Not Specified | Inhibition of cell proliferation and induction of cell death | [9] |
Modulation of Cell Adhesion and Migration
The effect of TMPyP4 on cell adhesion and migration is dose-dependent. At low concentrations (≤ 0.5 µM), TMPyP4 has been observed to increase cell-matrix adhesion and promote the migration of tumor cells.[9] Conversely, at higher concentrations (≥ 2 µM), it inhibits these processes.[9] In breast cancer cell lines MCF7 and MDA-MB-231, TMPyP4 has been shown to alter cell adhesion and migration, suggesting a potential role in reducing metastatic potential.[14]
Table 5: Dose-Dependent Effects of TMPyP4 on Cell Adhesion and Migration
| Concentration (µM) | Effect | Cell Lines | Reference |
| ≤ 0.5 | Increased cell-matrix adhesion and migration | A549, U2OS | [9] |
| ≥ 2.0 | Inhibition of cell proliferation and induction of cell death | A549 | [9] |
| Not Specified | Altered adhesion and migration | MCF7, MDA-MB-231 | [14] |
Activation of Anti-Tumor Immunity via the cGAS-STING Pathway
A more recently discovered mechanism of action for TMPyP4 involves the activation of the innate immune system. By stabilizing G-quadruplexes, TMPyP4 can induce DNA damage.[15] This damage can lead to the release of cytosolic DNA, which is then sensed by the cyclic GMP-AMP synthase (cGAS).[15][16] Activation of cGAS leads to the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING) pathway.[16][17] The activation of the cGAS-STING pathway results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of dendritic cells (DCs) and CD8+ T cells, thereby promoting an anti-tumor immune response.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by TMPyP4 and a typical experimental workflow for studying its cellular uptake.
Signaling Pathways
Caption: TMPyP4 Signaling Pathways.
Experimental Workflow: Cellular Uptake Analysis
Caption: Workflow for TMPyP4 Cellular Uptake Analysis.
Detailed Experimental Protocols
Protocol 1: Quantification of TMPyP4 Cellular Uptake by Spectrophotometry
This protocol allows for the determination of the total intracellular concentration of TMPyP4.[18]
Materials:
-
TMPyP4 tosylate stock solution
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
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BCA Protein Assay Kit
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.
-
TMPyP4 Treatment: Remove the culture medium and add fresh medium containing the desired concentration of TMPyP4 tosylate. Incubate for the desired time period (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Cell Washing: After incubation, aspirate the TMPyP4-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellularly bound TMPyP4.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Absorbance Measurement: Transfer the supernatant to a clean cuvette or well of a microplate and measure the absorbance of the Soret band of TMPyP4 at its maximum wavelength (λmax ≈ 424 nm).
-
Standard Curve: Prepare a standard curve by measuring the absorbance of known concentrations of TMPyP4 tosylate in the same lysis buffer.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay.
-
Calculation: Calculate the intracellular concentration of TMPyP4 from the standard curve and normalize it to the total protein content (e.g., in nmol TMPyP4/mg protein).
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[8][19]
Materials:
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Cell or tissue extract
-
TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)
-
dNTP mix
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TS primer (5'-AATCCGTCGAGCAGAGTT-3')
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ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
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Taq DNA polymerase
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RNase-free water
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PCR tubes and thermocycler
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Polyacrylamide gel electrophoresis (PAGE) equipment and reagents
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysis: Prepare cell extracts in a suitable lysis buffer (e.g., CHAPS lysis buffer) and quantify the protein concentration.
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing a known amount of protein), TRAP buffer, dNTPs, and the TS primer.
-
Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Include negative controls such as a heat-inactivated extract or an RNase-treated extract.
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2-5 minutes.
-
25-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45-60 seconds.
-
-
Final extension at 72°C for 5-10 minutes.
-
-
-
Detection of PCR Products:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye.
-
Visualize the characteristic ladder of 6-bp repeats, which indicates telomerase activity.
-
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with TMPyP4 and untreated control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentrations of TMPyP4 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
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Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for the fluorochromes used.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
The mechanism of action of TMPyP4 in cells is complex and multifaceted, stemming from its primary interaction with G-quadruplex structures. This interaction leads to the inhibition of telomerase and the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis. Furthermore, recent evidence highlights a novel role for TMPyP4 in stimulating an anti-tumor immune response through the activation of the cGAS-STING pathway. This in-depth understanding of its molecular mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development of TMPyP4 and other G-quadruplex-targeting agents as potential cancer therapeutics. The dose-dependent effects on cell migration underscore the importance of careful dose-response studies in preclinical and clinical settings. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals working in this promising area of oncology.
References
- 1. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
A Technical Guide to the Singlet Oxygen Generation Quantum Yield of TMPyP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the singlet oxygen generation quantum yield of meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), a photosensitizer of significant interest in photodynamic therapy (PDT) and other biomedical applications. This document details the quantitative data on its quantum yield, the experimental protocols for its measurement, and the key signaling pathways activated by this compound-mediated photodynamic action.
Core Concepts: Singlet Oxygen and Quantum Yield
Photodynamic therapy relies on the interplay of a photosensitizer, light, and molecular oxygen to produce cytotoxic reactive oxygen species (ROS). Upon absorption of light, a photosensitizer like this compound transitions to an excited triplet state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). ¹O₂ is a primary mediator of the cytotoxic effects observed in PDT.[1]
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) , which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. A high ΦΔ is a desirable characteristic for an effective photosensitizer.
Quantitative Data: Singlet Oxygen Quantum Yield of this compound
The singlet oxygen quantum yield of this compound has been reported in various studies, with values influenced by the solvent, concentration, and presence of biomolecules. A frequently cited ΦΔ for this compound in aqueous solution is approximately 0.74 to 0.77 .[2] However, this value can vary, as summarized in the table below. It is important to note that factors such as aggregation at high concentrations can lead to a decrease in the singlet oxygen quantum yield due to self-quenching.[3]
| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| This compound | Water | 0.77 ± 0.04 | [4] |
| This compound | Aqueous Solution | 0.74 | [5] |
| This compound | PBS-D₂O | Concentration-dependent, decreases with increasing concentration | [3] |
| Various porphyrins | Various solvents | 0.44 to 0.85 | [5] |
Experimental Protocols for Measuring Singlet Oxygen Quantum Yield
The determination of ΦΔ can be performed through direct or indirect methods.
Direct Method: Singlet Oxygen Phosphorescence Detection
This is the most accurate and unambiguous method for quantifying singlet oxygen. It involves the direct detection of the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its ground state, with a characteristic emission peak at approximately 1270 nm.[3][6]
Experimental Workflow: Direct Detection
References
- 1. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the DNA Binding Affinity of TMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as TMPyP (or TMPyP4), is a cationic porphyrin that has garnered significant scientific interest due to its strong affinity for DNA. Its planar aromatic structure and positive charges facilitate multiple modes of interaction with the negatively charged phosphate backbone and the bases of nucleic acids. This compound is particularly renowned for its ability to bind and stabilize G-quadruplex (GQ) DNA structures, which are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[1][2] This property makes this compound and its derivatives promising candidates for anticancer drug design, acting as telomerase inhibitors by stabilizing G-quadruplexes in human telomeres.[1][3] This guide provides a comprehensive technical overview of the DNA binding affinity of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing the complex interactions and workflows involved in its study.
Binding Modes and Structural Interactions
This compound interacts with DNA through several distinct binding modes, the prevalence of which is dictated by experimental conditions such as ionic strength, DNA sequence and structure (duplex vs. G-quadruplex), and the presence of metal ions within the porphyrin core.[4][5]
-
Intercalation: The planar porphyrin ring inserts itself between DNA base pairs. This mode is often characterized by a significant red shift (bathochromism) and a decrease in the intensity (hypochromism) of the Soret band in the UV-Vis absorption spectrum of this compound.[5][6] Theoretical studies suggest a preference for intercalation in GC-rich sequences.[7]
-
Groove Binding: this compound can bind to the minor or major grooves of duplex DNA, an interaction that is primarily electrostatic.[4][5] The ortho-isomer of this compound (o-TMPyP) has been shown to favor major groove binding, as steric hindrance prevents intercalation.[5]
-
End-Stacking (G-Quadruplex Specific): This is a dominant binding mode with G-quadruplex structures, where the porphyrin stacks on the external G-quartets.[8][9] The similar size of the porphyrin ring and the G-quartet facilitates favorable π-π stacking interactions.
-
External Binding/Intercalation (G-Quadruplex): In addition to end-stacking, this compound can also bind to the grooves or even intercalate within the G-quadruplex structure, particularly at high ligand-to-DNA ratios.[9][10]
The specific binding mode is a critical determinant of the biological effect of this compound. For instance, its ability to inhibit telomerase is directly linked to its stabilization of G-quadruplex structures.[8]
Quantitative Data on Binding Affinity
The binding affinity of this compound for various DNA structures has been quantified using multiple biophysical techniques. The data reveal a general preference for G-quadruplex structures over duplex DNA, although this selectivity can be influenced by the specific DNA sequence and experimental conditions.
Binding to G-Quadruplex DNA
This compound exhibits high affinity for G-quadruplexes, often with multiple binding events characterized by distinct binding constants.
| DNA Target (Sequence) | Method | Conditions | Binding Model | Binding Constant (K) / Stoichiometry (n) | Reference |
| Human Telomeric (hTel22) | ITC | 150 mM K+ | Four-independent-sites | High Affinity (End-stacking): K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity (Intercalation): K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |
| Human Telomeric (Tel22) | ITC | 150 mM K+ | Three sequential events | K₁ = 7 x 10⁸ M⁻¹K₂ = 6 x 10⁷ M⁻¹K₃ = 4 x 10⁴ M⁻¹ | [11] |
| Human Telomeric AG₃(T₂AG₃)₃ (Hybrid) | Absorption Titration | 150 mM K+ | Two independent sites | K₁ = 4.42 x 10⁸ M⁻¹K₂ = 1.07 x 10⁶ M⁻¹ | [12] |
| Human Telomeric AG₃(T₂AG₃)₃ (Parallel) | Absorption Titration | 150 mM K+ | Two independent sites | K₁ = 2.26 x 10⁸ M⁻¹K₂ = 8.67 x 10⁵ M⁻¹ | [12] |
| Various GQ Structures | Various | --- | General | K ≈ 10⁶ - 10⁷ M⁻¹ | [1][2] |
Binding of Metallated this compound Derivatives to G-Quadruplex DNA
The insertion of a metal ion into the porphyrin core significantly modulates the binding affinity and mechanism. The coordination geometry of the metal and the presence of axial ligands can sterically hinder certain binding modes like intercalation.
| Ligand | Method | Conditions | Binding Model | Binding Constant (K) / Stoichiometry (n) | Reference |
| Ni(II)-TMPyP | ITC | 150 mM K+ | Four-independent-sites | High Affinity: K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity: K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |
| Cu(II)-TMPyP | ITC | 150 mM K+ | Four-independent-sites | High Affinity: K ≈ 10⁸ - 10¹⁰ M⁻¹ (n=2)Low Affinity: K ≈ 10⁴ - 10⁵ M⁻¹ (n=2) | [10] |
| Zn(II)-TMPyP | ITC | 150 mM K+ | Two-independent-sites | K ≈ 10⁴ - 10⁵ M⁻¹ (n=2, end-stacking only) | [10] |
| Co(III)-TMPyP | ITC | 150 mM K+ | Two-independent-sites | K ≈ 10⁴ - 10⁵ M⁻¹ (n=2, end-stacking only) | [10] |
Thermodynamic Parameters of this compound Binding to G-Quadruplex DNA (hTel22)
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. For apo-TMPyP4, Ni(II)-TMPyP4, and Cu(II)-TMPyP4, the binding is characterized by two distinct thermodynamic signatures, consistent with a high-affinity end-stacking mode and a lower-affinity intercalative mode.[10] In contrast, Co(III)-TMPyP4 and Zn(II)-TMPyP4, which have axial ligands, only exhibit the lower-affinity end-stacking mode.[10]
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interaction between this compound and DNA. Each method provides unique insights into the binding affinity, stoichiometry, mode, and conformational changes.
UV-Visible Spectroscopic Titration
This is a fundamental technique to confirm binding and determine the binding constant. The interaction of this compound with DNA leads to characteristic changes in its Soret band (~424 nm).
-
Principle: A solution of this compound is titrated with increasing concentrations of DNA. Binding is monitored by the changes in the absorption spectrum, typically a bathochromic (red) shift and significant hypochromicity (decrease in absorbance).[13]
-
Methodology:
-
Prepare a solution of this compound of known concentration in a suitable buffer.
-
Record its initial UV-Vis spectrum.
-
Add small aliquots of a concentrated DNA stock solution.
-
Record the spectrum after each addition, allowing the system to reach equilibrium.
-
The fraction of bound this compound is calculated from the absorbance changes.[14]
-
Data are fitted to a suitable binding model (e.g., Scatchard plot, non-linear regression) to calculate the binding constant (K) and stoichiometry (n).
-
References
- 1. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digital.library.txst.edu [digital.library.txst.edu]
- 4. This compound binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Properties of Various Cationic Porphyrins to DNA in the Molecular Crowding Condition Induced by Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of DNA with a porphyrin ligand: evidence for intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling of the binding specificity in the interactions of cationic porphyrins with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spectroscopic study on the binding of a cationic porphyrin to DNA G-quadruplex under different K+ concentrations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Calorimetric and spectroscopic investigations of the binding of metallated porphyrins to G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Absorption and Emission Spectra of Meso-tetrakis(4-N-methyl-pyridiniumyl)porphyrin (Tmpyp)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the absorption and emission spectral properties of Tmpyp (meso-tetrakis(4-N-methyl-pyridiniumyl)porphyrin), a widely studied cationic porphyrin with significant applications in photodynamic therapy, as a DNA targeting agent, and as a photosensitizer. This document outlines the core photophysical characteristics of this compound, detailing its spectral behavior in various environments and providing standardized experimental protocols for its analysis.
Introduction to the Spectroscopic Properties of this compound
The photophysical properties of porphyrins like this compound are dominated by their extensive π-conjugated macrocyclic structure. This leads to strong absorption in the visible region of the electromagnetic spectrum, a characteristic that is central to their use in various light-activated applications. The absorption spectrum of this compound is primarily characterized by an intense Soret band (or B band) in the near-UV region (around 420 nm) and several weaker Q-bands at longer wavelengths. The emission spectrum is typically observed as a broad band in the red region of the spectrum. These spectral properties are highly sensitive to the molecule's environment, including solvent polarity, pH, aggregation state, and interactions with biomolecules such as DNA.
Quantitative Spectral Data
The absorption and emission maxima of this compound are subject to shifts depending on its environment. The following tables summarize key quantitative data extracted from the literature.
Table 1: Absorption Maxima (λmax) of this compound in Various Environments
| Environment/Condition | Soret Band (nm) | Q-Bands (nm) | Reference(s) |
| Aqueous Solution | 421 - 426 | 518, 558, 586, 638 | [1][2][3][4] |
| In 0.2 M Glucose | 423 | 518, 555, 586, 644 | [5] |
| Intercalated in Zirconium Phosphate | 448 | 527, 571, 588, 642 | [1] |
| Bound to DNA (low ionic strength) | Red-shifted | Significant changes | [6] |
| With Sodium Dodecyl Sulfate (SDS) | 434 | - | [4] |
| Protonated (acidic solution) | Red-shifted | - | [7][8] |
| Adsorbed on Laponite Clay | ~450 - 480 | - | [9] |
Table 2: Emission Maxima (λem) of this compound in Various Environments
| Environment/Condition | Emission Maxima (nm) | Reference(s) |
| Aqueous Solution | Broad band ~690 - 717 | [1][3] |
| Intercalated in Zirconium Phosphate | 673, 686, 718 | [1] |
| Bound to G-quadruplex DNA | Two maxima, e.g., ~660 and ~720 | [10][11] |
| With DNA (general) | Shift and intensity changes | [6][12][13] |
| In Nanoparticles | Two well-resolved bands | [14] |
Experimental Protocols
This section details the methodologies for conducting absorption and emission spectroscopy of this compound.
Materials and Reagents
-
This compound: 5,10,15,20-Tetrakis(4-N-methyl-pyridiniumyl)porphyrin, typically as a tetratosylate salt.
-
Solvents: Ultrapure water, phosphate buffers of desired pH and ionic strength, and other organic solvents as required.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.
Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 350-750 nm.
-
Spectrofluorometer: An instrument equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector, capable of recording emission spectra typically in the 600-800 nm range.
Protocol for UV-Vis Absorption Spectroscopy
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in ultrapure water or a suitable buffer. The concentration should be accurately determined using its molar extinction coefficient (a common value is ~2.2 x 105 M-1cm-1 at the Soret band maximum).
-
Preparation of Working Solutions: Dilute the stock solution to the desired concentration for measurement (typically in the micromolar range to ensure the absorbance is within the linear range of the instrument, usually below 1.5).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 350-750 nm).
-
Set the scan speed and slit width as appropriate for the desired resolution.
-
-
Blank Measurement: Fill a quartz cuvette with the same solvent/buffer used for the this compound solution. Place it in the reference and sample holders and record a baseline spectrum.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the this compound solution. Record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of the Soret and Q-band maxima.
Protocol for Fluorescence Emission Spectroscopy
-
Preparation of Solutions: Prepare this compound solutions as described for absorption spectroscopy. Concentrations are typically lower for fluorescence measurements to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. This is often set at or near the Soret band maximum or one of the Q-bands to maximize the emission signal.
-
Set the desired emission wavelength range (e.g., 600-800 nm).
-
Set the excitation and emission slit widths to control the intensity and resolution.
-
-
Blank Measurement: Record the emission spectrum of the solvent/buffer alone to check for any background fluorescence.
-
Sample Measurement: Place the cuvette with the this compound solution in the sample holder and record the emission spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum fluorescence emission.
Visualizations of Key Concepts and Workflows
The following diagrams illustrate important aspects of this compound spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical studies of excited-state characteristics of meso-tetrakis (4-N-methyl-pyridiniumyl) porphyrin bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Toxicological Profile of TMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetrakis(4-N-methylpyridyl)porphyrin, commonly known as TMPyP, is a cationic porphyrin that has garnered significant interest in biomedical research, primarily for its applications in photodynamic therapy (PDT) and as a G-quadruplex stabilizing agent.[1] Its efficacy in these areas is intrinsically linked to its ability to induce cellular toxicity. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
The primary mechanism of this compound's toxicity, particularly in the context of PDT, is its function as a photosensitizer.[2] Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen (¹O₂).[3][4] These ROS can indiscriminately damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[3] Notably, in the absence of light, this compound exhibits significantly lower toxicity.[3][5]
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a variety of cancer cell lines. Its potency is significantly enhanced upon photoactivation, a cornerstone of its application in PDT.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Conditions | Assay | Endpoint | Result | Reference |
| HeLa (Cervical Cancer) | 25 µM GO/TMPyP, 24h incubation, 714 nm & 414 nm irradiation | MTT | Cell Viability | Significant decrease | [6] |
| HeLa (Cervical Cancer) | GO/TMPyP, 24h incubation, PDT | MTT | IC50 | 5.275 µM | [6] |
| HeLa (Cervical Cancer) | Free this compound, 24h incubation, PDT | MTT | IC50 | 8.224 µM | [6] |
| HeLa, CEM, Ramos | TMPyP4-G4-sgc8-NMOFs (5 µM TMPyP4), irradiation | MTS | Cell Death | 91.3% (HeLa), 90.1% (CEM) | [7] |
| HeLa, CEM, Ramos | Free TMPyP4 (5 µM), irradiation | MTS | Cell Viability | 60.8% (HeLa), 61.3% (CEM), 62.3% (Ramos) | [7] |
| Mel-Juso (Melanoma) | TMPyP4/TiO2 complex, 7.5 min light irradiation | MTT | ROS Production | 76% increase over control | [3] |
| G361 (Melanoma), MCF7 (Breast Cancer) | This compound-PDT | Not Specified | c-FOS expression | Increased | [8] |
| BJ (Non-tumor Fibroblasts) | This compound-PDT | Not Specified | c-MYC expression | Decreased | [8] |
Genotoxicity Profile
A primary mechanism of this compound-mediated cytotoxicity, especially upon photoactivation, is the induction of DNA damage.[6] this compound localizes in the nucleus and, upon irradiation, generates ROS that can directly oxidize DNA bases, particularly guanine.[4]
Table 2: In Vitro Genotoxicity of this compound
| Cell Line | Treatment Conditions | Assay | Endpoint | Result | Reference |
| HeLa | GO/TMPyP, irradiation | Comet Assay | DNA Damage | Observed | [6] |
| HL-60 (Leukemia) | This compound, UVA irradiation | Not Specified | 8-oxo-dG formation | Accumulated in DNA | [4] |
| Human p53 tumor suppressor gene, c-Ha-ras-1 proto-oncogene DNA fragments | This compound, UVA irradiation | Not Specified | DNA Damage | Extensive damage at guanine residues | [4] |
Mechanisms of Action and Signaling Pathways
The cytotoxic and genotoxic effects of this compound are orchestrated through a complex interplay of molecular events, primarily initiated by oxidative stress.
Oxidative Stress and DNA Damage
Upon photoactivation, this compound efficiently generates singlet oxygen, a highly reactive ROS.[4] This process is central to its photodynamic activity.
Induction of Apoptosis and Mitotic Catastrophe
The cellular damage induced by this compound, particularly DNA damage, can trigger programmed cell death pathways, primarily apoptosis.[4] This involves the activation of a cascade of caspases, leading to the systematic dismantling of the cell. Furthermore, this compound has been shown to induce mitotic catastrophe, a form of cell death resulting from abnormal mitosis, by disorganizing microtubules.[8]
Experimental Protocols
Standardized protocols are crucial for the reproducible in vitro assessment of this compound's toxicological profile.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound. For phototoxicity studies, irradiate the cells with light of a suitable wavelength and dose.[6]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance of the resulting solution using a microplate reader.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Details:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Protocol Details:
-
Cell Treatment: Treat cells with this compound and expose them to light for photodynamic studies.
-
Probe Loading: Incubate the cells with H₂DCFDA. H₂DCFDA is non-fluorescent but is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3]
-
Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[3]
Conclusion
The in vitro toxicological profile of this compound is predominantly characterized by its potent phototoxicity, driven by the generation of reactive oxygen species. This leads to a cascade of cellular events, including significant DNA damage, induction of apoptosis, and mitotic catastrophe. In the absence of light, this compound exhibits considerably lower toxicity. A thorough understanding of these mechanisms and the application of standardized in vitro assays are critical for the continued development and optimization of this compound-based therapeutic strategies, particularly in the field of photodynamic therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]
- 4. DNA damage and apoptosis induced by photosensitization of 5,10,15,20-tetrakis (N-methyl-4-pyridyl)-21H,23H-porphyrin via singlet oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Synthesis and Applications of TMPyP Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and therapeutic potential of 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) and its derivatives for professionals in drug development and scientific research.
Introduction
Meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as this compound, and its growing family of derivatives have emerged as compounds of significant interest in medicinal chemistry and drug development. These cationic porphyrins exhibit a strong affinity for nucleic acid structures, particularly G-quadruplexes, and possess potent photosensitizing properties, making them promising candidates for anticancer and antimicrobial therapies.[1][2] This technical guide provides a comprehensive overview of the synthesis of key this compound derivatives, their quantitative characteristics, and their mechanisms of action, with a focus on their application in photodynamic therapy (PDT).
Synthesis of this compound Derivatives
The core structure of this compound can be readily modified at the meso-pyridyl positions or through the insertion of a metal ion into the porphyrin core, giving rise to a diverse range of derivatives with tailored properties.
Synthesis of this compound Isomers: meta-TMPyP and para-TMPyP
The positional isomers of this compound, meta-TMPyP and para-TMPyP, are synthesized from their respective pyridylporphyrin precursors. The synthesis involves the quaternization of the pyridyl nitrogen atoms with a methylating agent, typically methyl p-toluenesulfonate (methyl tosylate).[3][4]
Experimental Protocol: Synthesis of meta-TMPyP and para-TMPyP [4]
-
Dissolution: Dissolve 5,10,15,20-tetrakis(3-pyridyl)porphyrin (meta-TPyP) or 5,10,15,20-tetrakis(4-pyridyl)porphyrin (para-TPyP) (0.6 mmol) in 100 mL of dry N,N-dimethylformamide (DMF) with stirring at 60 °C.
-
Addition of Methylating Agent: Add methyl p-toluenesulfonate (95.7 mmol, 100 equivalents) to the solution.
-
Reflux: Heat the reaction mixture under reflux at 153 °C for 18 hours under an argon atmosphere and protected from light.
-
Precipitation: After cooling, precipitate the product by adding acetone.
-
Purification: Collect the solid product and wash an aqueous solution of the product with dichloromethane.
-
Drying: Dry the purified product to obtain the final this compound isomer as a purple solid.
| Product | Precursor | Yield |
| meta-TMPyP | meta-TPyP | 87% |
| para-TMPyP | para-TPyP | 85% |
Synthesis of Metallated this compound Derivatives
The insertion of metal ions into the porphyrin core is a common strategy to modulate the photophysical and biological properties of this compound. Various methods, including conventional heating, microwave-assisted synthesis, and mechanochemical approaches, have been employed for metallation.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of Metalloporphyrins [6]
-
Reaction Mixture: In a microwave vial, combine meso-tetraphenylporphyrin (1 mmol) and the desired metal salt (e.g., ZnCl₂, CuCl₂, etc.) (5 mmol) in N,N-dimethylformamide (DMF) (5 mL).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes with an irradiation power of 600W.
-
Monitoring: Monitor the reaction progress using UV-vis absorption spectrophotometry, observing the characteristic changes in the Q bands upon metallation.
-
Workup: After cooling, wash the crude product mixture with ice-cold distilled water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration under reduced pressure, wash with distilled water (50 mL), and dry overnight in an oven at 120°C to yield the crystalline metalloporphyrin.
Modern sustainable methods like solventless mechanochemical synthesis and sonochemistry are also being developed to produce metallated this compound derivatives with high yields and reduced environmental impact.[5] For instance, the copper(II) complex of this compound (Cu-TMPyP) can be obtained in a 45% yield after 60 minutes of milling in a solvent-free process.[5]
Interaction with G-Quadruplexes
A significant area of research for this compound and its derivatives is their ability to interact with and stabilize G-quadruplex structures found in telomeres and oncogene promoters.[1] This interaction can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, presenting a promising avenue for anticancer drug design.[1]
The binding affinity and stoichiometry of these interactions are crucial parameters in evaluating the potential of different derivatives.
| Derivative | G-Quadruplex Sequence | Binding Constant (Ka) | Stoichiometry (Ligand:GQ) |
| H₂this compound | Various | 106–107 M-1 | 3:1 and 4:1 |
| CuIIthis compound | T₄GₙT₄ (n=4, 8) | - | 2:1 |
| ZnIIthis compound | [(TAGGG)₂]₂ | ~106 M-1 | 2:1 |
| TMPyP4 | AG₃(T₂AG₃)₃ | 1.07 x 106 M-1 and 4.42 x 108 M-1 (two sites) | 2:1 |
| TPrPyP4 | AG₃(T₂AG₃)₃ | 5.58 x 106 M-1 and 1.24 x 107 M-1 (two sites) | 2:1 |
Table of quantitative data on the interaction of this compound derivatives with G-quadruplex DNA. Data compiled from multiple sources.[1][7]
It is noteworthy that while TMPyP4 is generally known as a G-quadruplex stabilizer, it has also been reported to unfold an unusually stable RNA G-quadruplex, highlighting the complexity and sequence-dependent nature of these interactions.[8]
Application in Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and pathogenic microbes.[9][10] Cationic porphyrins like this compound are particularly effective as photosensitizers due to their high singlet oxygen quantum yield and their ability to accumulate in target cells.[2][11]
Mechanism of Action in PDT
The photodynamic action of this compound derivatives involves the absorption of light, leading to the excitation of the photosensitizer to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[10][12] These ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death via apoptosis or necrosis.[9]
Experimental Workflow for In Vitro PDT Efficacy Testing
The evaluation of the photodynamic efficacy of this compound derivatives typically involves a series of in vitro experiments to determine their cytotoxicity upon light activation.
Studies have shown that the effectiveness of PDT can be influenced by the specific this compound derivative, its concentration, the light dose, and the cell type. For instance, a study comparing meta-TMPyP and para-TMPyP found that the meta isomer exhibited a more effective photodynamic inactivation of bacteria.[4] Furthermore, the conjugation of this compound with nanoparticles, such as TiO₂, can enhance its photodynamic activity and potential for cancer-selective therapy.[13]
Quantitative Data on Photophysical and Photodynamic Properties
The efficiency of a photosensitizer is determined by its photophysical properties, such as its molar extinction coefficient and singlet oxygen quantum yield.
| Derivative | Molar Extinction Coefficient (ε) at Soret Band (B band) | Singlet Oxygen Quantum Yield (ΦΔ) |
| para-TMPyP | 194,984 dm³∙mol⁻¹∙cm⁻¹ | 0.74 |
| meta-TMPyP | 301,995 dm³∙mol⁻¹∙cm⁻¹ | - |
Table of photophysical properties of this compound isomers. Data compiled from multiple sources.[4][11]
The higher molar extinction coefficient of meta-TMPyP suggests a more efficient light absorption, which could contribute to its enhanced photodynamic activity.[4]
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. The ability to systematically modify their structure allows for the fine-tuning of their biological and photophysical properties. Future research will likely focus on the development of novel derivatives with improved selectivity for target tissues, enhanced photodynamic efficacy at longer wavelengths for deeper tissue penetration, and the exploration of synergistic combination therapies. The continued investigation of their interactions with diverse biological targets will undoubtedly unlock new applications in medicine and biotechnology.
References
- 1. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 7. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Size-Selected Graphene Oxide Loaded with Photosensitizer (this compound) for Targeting Photodynamic Therapy In Vitro | MDPI [mdpi.com]
- 13. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of TMPyP Porphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as TMPyP. We delve into its historical discovery, detail its chemical synthesis, present its quantitative properties in key applications, and illustrate the experimental workflows and biological signaling pathways it influences. This document is designed to serve as a comprehensive resource for professionals engaged in porphyrin research and its therapeutic applications.
A Brief History: From the "Pigments of Life" to a Versatile Synthetic Porphyrin
The story of porphyrins begins with the very "pigments of life": heme and chlorophyll. The term "porphyrin" itself, derived from the Greek word for purple, was coined in the 19th century. However, it was the pioneering work of Hans Fischer, who elucidated the structure of heme and chlorophyll and synthesized the first synthetic porphyrin in the 1930s, that laid the groundwork for the field.
The synthesis of meso-substituted porphyrins was a significant leap forward. In 1935, Rothemund first synthesized tetraphenylporphyrin (TPP) by reacting pyrrole and benzaldehyde in a sealed bomb at high temperatures. This method was later refined by Adler and Longo, who conducted the reaction in refluxing propionic acid, making it more accessible. A further advancement came with the Lindsey synthesis, which involves a two-step process of condensation to form the porphyrinogen followed by oxidation, leading to higher yields.
The development of water-soluble porphyrins like this compound was a crucial step for their application in biological systems. This compound, a cationic porphyrin, has garnered significant attention for its ability to interact with nucleic acids, particularly G-quadruplexes, and for its potent photosensitizing properties in photodynamic therapy (PDT). Its unique planar structure and positive charges allow it to bind to and stabilize G-quadruplex structures, which are implicated in cancer and other diseases. Furthermore, its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising agent for targeted cancer therapy.
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of meso-tetra(4-N-methylpyridyl)porphyrin tetratosylate (this compound) is typically a two-step process starting from the commercially available 5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP). The following protocol details the quaternization of the pyridyl nitrogens to yield the final product.
Materials:
-
5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP)
-
Methyl p-toluenesulfonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone
-
Dichloromethane (DCM)
-
Water, deionized
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 0.4 g (0.6 mmol) of 5,10,15,20-tetrakis(4-pyridyl)porphyrin (TPyP) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 60 °C until all the solid has dissolved.
-
Methylation: To the dissolved porphyrin solution, add 17.81 g (95.7 mmol, approximately 100 equivalents) of methyl p-toluenesulfonate in one portion.
-
Reaction: Reflux the resulting reaction mixture for 18 hours in the dark.
-
Precipitation (First): After cooling the reaction mixture to room temperature, reduce the volume of DMF to approximately 5 mL using a rotary evaporator. Precipitate the product by adding 100 mL of acetone while stirring.
-
Filtration and Washing (First): Collect the purple precipitate by filtration and wash it thoroughly with acetone (3 x 50 mL).
-
Aqueous Dissolution and Extraction: Dissolve the collected precipitate in 100 mL of deionized water. Wash the aqueous phase with dichloromethane (5 x 200 mL) in a separatory funnel to remove any unreacted starting material and other organic impurities.
-
Concentration: Concentrate the aqueous phase to a volume of approximately 5 mL using a rotary evaporator.
-
Precipitation (Second): Add 100 mL of acetone to the concentrated aqueous solution while stirring to precipitate the final product.
-
Filtration and Washing (Second): Collect the purified product by filtration and wash it thoroughly with acetone (3 x 50 mL).
-
Drying: Dry the final product, meso-tetra(4-N-methylpyridyl)porphyrin tetratosylate, under vacuum.
Quantitative Data for Key Applications
The utility of this compound in biomedical research is underscored by its quantifiable interactions with biological targets and its photophysical properties. The following tables summarize key quantitative data for its application in G-quadruplex stabilization and photodynamic therapy.
G-Quadruplex Stabilization
| Parameter | G-Quadruplex Sequence/Structure | Value | Reference |
| Binding Constant (Ka) | Human telomeric (AG3(T2AG3)3) - Hybrid structure | Site 1: 1.07 x 106 M-1Site 2: 4.42 x 108 M-1 | [1] |
| Human telomeric (AG3(T2AG3)3) - Parallel structure | Site 1: 8.67 x 105 M-1Site 2: 2.26 x 108 M-1 | [1] | |
| Change in Melting Temperature (ΔTm) | Human telomeric G-quadruplex | +10-15 °C |
Photodynamic Therapy Efficacy
| Parameter | Cell Line/Conditions | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | Aqueous solution | 0.74 | |
| IC50 (Phototoxicity) | A2780 ovarian carcinoma cells (6 J/cm2 laser) | ~15 µM | [2] |
| T24 human bladder cancer cells (blue light) | 0.42 µM | ||
| MDA-MB-231 breast cancer cells | Not specified | ||
| T47D breast cancer cells | Not specified | ||
| HeLa cells | Not specified | ||
| G361 melanoma cells | Not specified |
Visualizing the Science: Diagrams of Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes involving this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow for Studying this compound-G-Quadruplex Interactions
Caption: Experimental workflow for this compound-G4 interaction studies.
Signaling Pathway of this compound-Mediated Photodynamic Therapy
References
The Core Mechanism of Tmpyp G-Quadruplex Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stabilization of G-quadruplex (G4) DNA structures by the cationic porphyrin, 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphine (Tmpyp). This compound is a widely studied G-quadruplex ligand that has garnered significant interest for its potential as a therapeutic agent, primarily due to its ability to modulate the activity of key biological processes through G4 stabilization. This document details the binding mechanisms, summarizes quantitative interaction data, outlines key experimental protocols, and visualizes the associated biological pathways.
Introduction to this compound and G-Quadruplexes
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in various cellular processes, including telomere maintenance and oncogene expression. This compound is a well-characterized G-quadruplex ligand that can bind to and stabilize these structures, thereby interfering with their biological functions. For instance, stabilization of G-quadruplexes in telomeric DNA can inhibit telomerase activity, an enzyme crucial for cancer cell immortality.[1] Furthermore, this compound can stabilize G-quadruplexes in the promoter regions of oncogenes like c-MYC, leading to the downregulation of their expression.[1][2]
Mechanism of this compound G-Quadruplex Stabilization
The interaction between this compound and G-quadruplexes is multifaceted and not described by a single binding mode. The primary mechanisms of interaction include:
-
End-stacking: The planar porphyrin ring of this compound stacks on the external G-tetrads of the G-quadruplex. This is often the initial and strongest binding event.[3][4]
-
Intercalation: this compound can insert itself between the G-tetrads of the G-quadruplex. This mode of binding is generally considered weaker than end-stacking.[3][5]
-
Groove Binding: this compound can also interact with the grooves of the G-quadruplex structure.[6]
The stoichiometry of this compound binding to a single G-quadruplex can vary, with ratios of up to 4:1 (this compound:G4) being reported.[3][7] The binding affinity and mode are influenced by several factors, including the topology of the G-quadruplex (parallel, antiparallel, or hybrid), the nature of the loops, and the presence of flanking sequences.[8][9][10]
Influence of Ionic Conditions
The stability of G-quadruplexes is highly dependent on the presence of monovalent cations, with potassium ions generally providing greater stabilization than sodium ions.[11][12] The central channel of the G-quadruplex is occupied by these cations, which coordinate with the guanine bases and are crucial for the structure's integrity.[13] The binding of this compound can be influenced by the type and concentration of these ions.
Quantitative Data on this compound G-Quadruplex Interactions
The following tables summarize key quantitative data from various studies on the interaction between this compound and different G-quadruplex structures.
Table 1: Binding Constants of this compound with G-Quadruplexes
| G-Quadruplex Sequence | Topology | Method | Ionic Conditions | Binding Constant (K) (M⁻¹) | Stoichiometry (this compound:G4) | Reference |
| Human Telomeric (AG3(T2AG3)3) | Antiparallel/Hybrid | Absorption Titration | 150 mM K⁺ | K₁: 1.07 x 10⁶, K₂: 4.42 x 10⁸ | 2:1 | [6] |
| Human Telomeric (AG3(T2AG3)3) | Parallel | Absorption Titration | 150 mM K⁺, 40% PEG | K₁: 8.67 x 10⁵, K₂: 2.26 x 10⁸ | 2:1 | [6] |
| c-myc promoter | Parallel | ITC, SPR | Not Specified | 10⁷ | 2:1 (end-stacking), 2:1 (external) | [8] |
| Bcl-2 promoter (WT 39-mer) | Mixed | ITC | Not Specified | K₁: ~1 x 10⁷ (end-stacking), K₂: ~1 x 10⁵ (intercalation) | 4:1 | [3][14] |
| (TG4T)4 | Parallel | UV-Vis | Na⁺ buffer | Not Specified | 2:1 | [15] |
| (G4T4G4)2 | Dimer-hairpin | UV-Vis | Na⁺ buffer | Not Specified | 4:1 | [15] |
Table 2: Thermodynamic Parameters of this compound-G-Quadruplex Interaction
| G-Quadruplex Sequence | Method | Ionic Conditions | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Bcl-2 promoter | ITC | Not Specified | End-stacking: Exothermic, Intercalation: Endothermic | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and G-quadruplexes.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in the G-quadruplex upon this compound binding.
Protocol:
-
Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Baseline Spectrum: Record a baseline CD spectrum of the G-quadruplex solution from 220 to 320 nm.
-
Titration: Add small aliquots of a concentrated this compound stock solution to the G-quadruplex solution.
-
Data Acquisition: Record a CD spectrum after each addition of this compound, ensuring complete mixing and equilibration.
-
Data Analysis: Analyze the changes in the CD signal, particularly the characteristic peaks for different G-quadruplex topologies (e.g., positive peak around 260 nm for parallel, positive peak around 295 nm for antiparallel).
Polymerase Stop Assay
This assay assesses the ability of this compound to stabilize G-quadruplex structures and block DNA polymerase progression.
Protocol:
-
Template-Primer Design: Design a DNA template containing a G-quadruplex forming sequence and a fluorescently labeled primer that anneals upstream of this sequence.
-
Reaction Mixture: Prepare a reaction mixture containing the template-primer duplex, dNTPs, Taq DNA polymerase, and the reaction buffer.
-
Ligand Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-ligand control.
-
Polymerase Extension: Initiate the polymerase extension reaction by incubating at the appropriate temperature for the polymerase.
-
Product Analysis: Stop the reaction and analyze the products using denaturing polyacrylamide gel electrophoresis.
-
Data Quantification: Quantify the intensity of the full-length product and the arrested product at the G-quadruplex site. Increased polymerase arrest in the presence of this compound indicates G-quadruplex stabilization.
Surface Plasmon Resonance (SPR)
SPR is employed to determine the kinetics (association and dissociation rates) and affinity of the this compound-G-quadruplex interaction in real-time.
Protocol:
-
Chip Preparation: Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
-
Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound this compound.
-
Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the this compound G-quadruplex stabilization mechanism and its biological consequences.
This compound Binding Modes to G-Quadruplex
Caption: Diverse binding modes of this compound to a G-quadruplex structure.
Experimental Workflow for Polymerase Stop Assay
Caption: Step-by-step workflow of the polymerase stop assay.
Signaling Pathway of this compound-Mediated Gene Regulation
Caption: this compound's role in downregulating c-MYC and telomerase activity.
Conclusion
This compound is a potent G-quadruplex stabilizing agent with a complex mechanism of action that involves multiple binding modes. Its ability to stabilize G-quadruplexes in telomeres and oncogene promoters makes it a promising candidate for anticancer drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the cellular effects and the development of this compound analogs with improved selectivity and efficacy are critical next steps in harnessing the therapeutic potential of G-quadruplex stabilization.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of loop orientation on quadruplex-TMPyP4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological solution conditions and flanking sequence modulate LLPS of RNA G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of monovalent cations on folding kinetics of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of the central potassium ions on the G-quadruplex and stabilizer binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Tmpyp as a Photosensitizer for Antimicrobial Photodynamic Therapy (aPDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, particularly in the face of rising antibiotic resistance. This therapeutic approach utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength in the presence of oxygen, generates reactive oxygen species (ROS) that are cytotoxic to microbial cells. The cationic porphyrin, meso-tetra(4-N-methylpyridyl)porphine (Tmpyp), has garnered significant attention as a potent photosensitizer for aPDT due to its high singlet oxygen quantum yield, strong affinity for microbial cells, and broad-spectrum antimicrobial activity.[1][2] These application notes provide a comprehensive overview of this compound's use in aPDT, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
The antimicrobial efficacy of this compound-mediated aPDT is primarily driven by the generation of cytotoxic ROS. The process can be summarized in the following steps:
-
Ground State (this compound): In the absence of light, this compound exists in a low-energy ground state and exhibits minimal toxicity.
-
Excitation: Upon irradiation with light of an appropriate wavelength (typically in the Soret band around 420 nm or the Q-bands at longer wavelengths), the this compound molecule absorbs a photon and is promoted to an excited singlet state (¹this compound*).[3]
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (³this compound*).
-
Energy Transfer (Type II Mechanism): The triplet state this compound can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[4][5] This is considered the predominant mechanism for this compound's photodynamic activity.[6]
-
Electron Transfer (Type I Mechanism): Alternatively, the excited triplet this compound can react with a substrate molecule through electron transfer, producing superoxide anions (O₂⁻) and other radical species.[4]
-
Cellular Damage and Death: The generated ROS, particularly singlet oxygen, are highly reactive and can indiscriminately damage essential cellular components such as lipids, proteins, and nucleic acids.[7][8] This oxidative stress leads to membrane damage, enzyme inactivation, DNA damage, and ultimately, microbial cell death.
Caption: Mechanism of this compound-mediated antimicrobial photodynamic therapy.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of this compound-mediated aPDT against different microorganisms.
Table 1: Inactivation of Planktonic Bacteria
| Microorganism | This compound Concentration (µM) | Light Source | Light Dose (J/cm²) | Incubation Time (min) | Log₁₀ Reduction | Reference |
| Escherichia coli | 3.9 | UV 236 lamp | 10.8 | 10 | 6.5 | [6] |
| Staphylococcus aureus | 3.9 | UV 236 lamp | 10.8 | 10 | 6.7 | [6] |
| Multidrug-resistant E. coli | 400 | LED | 28-56 | Not specified | Several orders of magnitude | [4][9] |
| Pseudomonas aeruginosa | 2.5 mg/mL | Not specified | Not specified | Not specified | >99% (>2 log₁₀) | [3] |
Table 2: Efficacy Against Biofilms
| Microorganism | this compound Concentration (µM) | Light Source | Light Dose (J/cm²) | Incubation Time (min) | Biofilm Age | Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Burkholderia cepacia | 225 | Not specified | Not specified | Not specified | Not specified | 0.7-log₁₀ reduction |[10] | | Staphylococcus aureus | 10 | Tungsten lamp (400-800 nm) | 200 | 15 | 24 h | 1-2 log₁₀ reduction |[11] | | Pseudomonas aeruginosa | 5 mg/mL | Not specified | Not specified | Not specified | Not specified | Inhibition of bacteria in biofilms |[3] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Photodynamic Inactivation of Planktonic Bacteria
This protocol outlines the general procedure for assessing the efficacy of this compound-mediated aPDT against planktonic bacterial cultures.
Materials:
-
This compound stock solution (e.g., in sterile water or PBS)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS), sterile
-
96-well microtiter plates
-
Light source with a specific wavelength for this compound excitation (e.g., LED array, lamp with appropriate filters)
-
Spectrophotometer
-
Incubator
-
Materials for colony-forming unit (CFU) assay (agar plates, spreader, etc.)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into the appropriate growth medium.
-
Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
The following day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase.
-
Harvest the bacterial cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.
-
-
Photosensitizer Incubation:
-
In a 96-well plate, add a defined volume of the bacterial suspension to each well.
-
Add the this compound stock solution to the wells to achieve the desired final concentrations. Include a control group with no this compound.
-
Incubate the plate in the dark for a specific period (e.g., 10-60 minutes) to allow for this compound uptake by the bacterial cells.
-
-
Irradiation:
-
Expose the microtiter plate to the light source for a predetermined time to deliver a specific light dose.
-
Include control groups:
-
Light only (bacterial suspension without this compound, exposed to light)
-
This compound only (bacterial suspension with this compound, kept in the dark)
-
Untreated control (bacterial suspension with no this compound and no light exposure)
-
-
-
Viability Assessment (CFU Assay):
-
After irradiation, perform serial dilutions of the samples from each well in sterile PBS.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates overnight at the optimal temperature.
-
Count the number of colonies on the plates to determine the CFU/mL for each condition.
-
Calculate the log₁₀ reduction in viability compared to the untreated control.
-
Caption: Workflow for in vitro aPDT against planktonic bacteria.
Protocol 2: Evaluation of this compound-mediated aPDT on Biofilms
This protocol provides a method for assessing the antibiofilm efficacy of this compound-mediated aPDT.
Materials:
-
Same as Protocol 1
-
Biofilm-compatible culture vessels (e.g., 96-well plates, petri dishes with suitable surfaces)
-
Crystal violet solution for biofilm biomass quantification
-
Safranin solution for biofilm biomass quantification
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow a planktonic culture of the desired microorganism as described in Protocol 1.
-
Dilute the culture in fresh growth medium and add it to the wells of a microtiter plate.
-
Incubate the plate under static conditions for a specified period (e.g., 24-72 hours) to allow for biofilm formation.
-
-
aPDT Treatment:
-
Gently wash the biofilms with sterile PBS to remove planktonic cells.
-
Add the this compound solution to the wells and incubate in the dark.
-
Irradiate the biofilms as described in Protocol 1.
-
-
Biofilm Viability Assessment:
-
After treatment, wash the biofilms with PBS.
-
Scrape the biofilm from the well surface or use sonication to dislodge the cells.
-
Resuspend the biofilm cells in PBS and perform a CFU assay as described in Protocol 1 to determine the number of viable cells.
-
-
Biofilm Biomass Quantification (Optional):
-
After the viability assessment, the remaining biofilm biomass can be quantified.
-
Stain the biofilms with crystal violet or safranin solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain (e.g., with ethanol or acetic acid) and measure the absorbance using a microplate reader.
-
Caption: Workflow for evaluating aPDT efficacy against biofilms.
Conclusion
This compound is a versatile and effective photosensitizer for antimicrobial photodynamic therapy. Its favorable photophysical properties and ability to generate high yields of singlet oxygen make it a potent agent against a broad spectrum of bacteria, including antibiotic-resistant strains, and for the eradication of biofilms.[1][7] The provided protocols offer a standardized framework for researchers to evaluate the antimicrobial efficacy of this compound-mediated aPDT in their own laboratories. Further research and optimization of treatment parameters will continue to advance the clinical translation of this promising antimicrobial strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Porphyrins in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Frontiers | Antimicrobial Photodynamic Therapy to Control Clinically Relevant Biofilm Infections [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 11. Frontiers | Antimicrobial photodynamic therapy for inactivation of biofilms formed by oral key pathogens [frontiersin.org]
Application Notes and Protocols for TMPyP Staining of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMPyP (5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin) is a cationic porphyrin that has garnered significant interest in biomedical research due to its unique interactions with nucleic acids. Its planar structure allows it to bind to DNA and RNA through various modes, including intercalation and external groove binding. Notably, this compound exhibits a strong affinity for G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich regions of nucleic acids, such as telomeres and oncogene promoters.[1][2][3] This interaction makes this compound a valuable tool for studying the biological roles of G-quadruplexes and as a potential therapeutic agent for cancer by inhibiting telomerase activity and stabilizing G4 structures.[1][2]
Furthermore, this compound is a photosensitizer, meaning it can generate reactive oxygen species (ROS) upon light activation, a property leveraged in photodynamic therapy (PDT) to induce localized cell death in cancerous tissues.[4][5][6] Its intrinsic fluorescence, which is modulated upon binding to nucleic acids, also makes it a useful probe for visualizing nucleic acid structures and their localization within cells using fluorescence microscopy.[7][8]
These application notes provide detailed protocols for the use of this compound in nucleic acid staining for fluorescence microscopy, photodynamic therapy, and telomerase inhibition assays.
Data Presentation
Spectroscopic and Binding Properties of this compound with Nucleic Acids
| Property | Free this compound | This compound Bound to dsDNA | This compound Bound to G-quadruplex DNA | Reference |
| Absorption Max (Soret Band) | ~424 nm | Red shift (~5-15 nm) and hypochromicity | Larger red shift (~15-22 nm) and significant hypochromicity | [9][10] |
| Fluorescence Emission Max | ~650 nm and ~715 nm | Enhancement or quenching depending on conditions | Generally fluorescence enhancement | [7][8] |
| Binding Affinity (Ka) | - | 105 - 106 M-1 | 106 - 107 M-1 | [3] |
| Primary Binding Mode | - | Intercalation and groove binding | End-stacking on G-tetrads | [3] |
Recommended Concentration Ranges for Cellular Applications
| Application | Cell Type | This compound Concentration | Incubation Time | Reference |
| Nucleic Acid Staining | HeLa, G361 | 1-10 µM | 30 min - 4 h | [5] |
| Photodynamic Therapy (PDT) | HeLa, Melanoma | 0.25 - 50 µM | 4 - 24 h | [4][5] |
| Telomerase Inhibition (TRAP Assay) | Cancer cell lines | 1 - 100 µM | 24 - 72 h | [1][11] |
Experimental Protocols
Protocol 1: Staining of Nucleic Acids in Fixed Cells for Fluorescence Microscopy
This protocol details the use of this compound to visualize nucleic acids, particularly enriched in G-quadruplex structures, within fixed mammalian cells.
Materials:
-
This compound stock solution (1 mM in sterile water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Mounting medium with DAPI (optional)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture cells on glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell and nuclear membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Dilute the this compound stock solution to a final concentration of 1-5 µM in PBS. Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. DAPI can be included to counterstain the nucleus.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Use an excitation wavelength around 420-440 nm (Soret band) or 510-550 nm (Q bands) and collect the emission in the red spectrum (typically 650-750 nm).[7]
Protocol 2: In Vitro Photodynamic Therapy (PDT)
This protocol describes a method to assess the phototoxic effects of this compound on cancer cells in culture.
Materials:
-
This compound stock solution (1 mM in sterile water)
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
PBS
-
Light source with a suitable wavelength (e.g., 420 nm or broad-spectrum visible light)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10, 25 µM). Include a no-drug control. Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator to allow for cellular uptake of the photosensitizer.[4]
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Expose the cells to a light source at a specific wavelength (e.g., 420 ± 20 nm) for a defined period to deliver a specific light dose (e.g., 5-25 J/cm²).[4] Keep a set of plates in the dark as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for an additional 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that causes 50% cell death upon irradiation).
Protocol 3: Telomerase Inhibition using the Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol outlines the steps to evaluate the inhibitory effect of TMPyP4 on telomerase activity.[1]
Materials:
-
TMPyP4 tosylate stock solution (1 mM in sterile water)
-
Cancer cell line with known telomerase activity
-
Cell culture medium
-
TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, Taq polymerase)
-
RNase inhibitor
-
PCR tubes and thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of TMPyP4 (e.g., 1, 10, 50, 100 µM) for 24-72 hours. Include an untreated control.[1][11]
-
Cell Lysis: Harvest the cells and prepare cell extracts using the lysis buffer provided in the TRAP assay kit, supplemented with an RNase inhibitor. Determine the protein concentration of the lysates.[12][13]
-
Telomerase Extension Reaction: In a PCR tube, mix a standardized amount of cell lysate (e.g., 1 µg of protein) with the TRAP reaction buffer, dNTPs, and the TS primer. Incubate at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the primer.[12]
-
PCR Amplification: Add the ACX primer and Taq polymerase to the reaction mixture. Perform PCR amplification using a thermal cycler to amplify the telomerase-extended products. A typical PCR program is 95°C for 2-3 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.[12][13]
-
Detection of TRAP Products: Resolve the amplified products on a non-denaturing polyacrylamide gel. Stain the gel with a fluorescent DNA dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder, which indicates telomerase activity.[1]
-
Data Analysis: Quantify the intensity of the DNA ladder for each sample. A decrease in the ladder intensity with increasing concentrations of TMPyP4 indicates inhibition of telomerase activity.
Mandatory Visualization
Caption: Workflow for this compound staining of nucleic acids in fixed cells.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.library.txst.edu [digital.library.txst.edu]
- 3. This compound binding evokes a complex, tunable nanomechanical response in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tmpyp in Cancer Cell Imaging and Photodynamic Therapy
Introduction
Meso-tetra(4-N-methylpyridyl)porphine, commonly known as Tmpyp or TMPyP4, is a versatile cationic porphyrin that has garnered significant interest in cancer research. Its unique properties, including a high affinity for DNA, the ability to generate singlet oxygen upon light activation, and intrinsic fluorescence, make it a powerful tool for both cancer cell imaging and photodynamic therapy (PDT).[1] this compound exhibits selective accumulation in cancer cells compared to normal cells, which is attributed to the higher metabolic rate of tumor cells.[1] This selective uptake is a key advantage for targeted applications.[1][2]
One of the primary mechanisms of this compound's anticancer activity is its role as a G-quadruplex (G4) stabilizer.[3][4] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are notably present in telomeres and the promoter regions of oncogenes like c-myc.[3][4][5] By binding to and stabilizing these G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and overexpressed in the majority of cancer cells, leading to cell growth arrest and apoptosis.[3][4][6]
Furthermore, this compound is an efficient photosensitizer.[7] When exposed to light of a specific wavelength, it transitions to an excited state and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[2][8][9] This cascade of events induces oxidative stress and cellular damage, culminating in various forms of cell death, including apoptosis, necrosis, and mitotic catastrophe.[2][3][8] Its utility extends to multimodal applications, including biosensing and nanoparticle-mediated drug delivery.[1][7]
Core Applications:
-
Fluorescence Imaging: this compound's intrinsic red fluorescence allows for the visualization of its subcellular localization within cancer cells.[1] Upon excitation with blue light (around 422-424 nm), it emits red fluorescence, often observed in lysosomes and nuclei.[1]
-
G-Quadruplex Probe: Its ability to bind G4 structures makes it a valuable tool for studying the formation and presence of these structures in vivo.[6]
-
Photodynamic Therapy (PDT): As a photosensitizer, this compound can be used to selectively destroy cancer cells upon light activation.[8][9] This has been demonstrated in a wide variety of human cancer cell lines, including melanoma, breast, lung, ovarian, and cervical cancers.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various cancer cell lines as reported in the literature.
Table 1: this compound Incubation and Imaging Parameters in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Key Observation(s) | Reference(s) |
| HeLa | Cervical Adenocarcinoma | 2.5 µM | 24 hours | Subcellular localization in lysosomes; microtubule disorganization post-PDT. | [1][8] |
| G361 | Melanoma | 2.5 µM | 2 hours | Rapid uptake; microtubule alterations and mitotic aberrations post-PDT. | [1][8] |
| Mel-Juso | Melanoma | 0.5 - 5 µg/mL | Overnight | Dose-dependent uptake and phototoxicity when complexed with TiO₂ NPs. | [2][10] |
| A2780 | Ovarian Carcinoma | 10 µM | Not Specified | Potent suppression of cell growth and motility post-PDT. | [3] |
| U2OS / SAOS-2 | Osteosarcoma | 10 µM | 48 hours | Induces G-quadruplex formation in vivo and inhibits ALT activity. | [6] |
| HL-60 | Leukemia | Not Specified | 2 hours | Faster accumulation kinetics compared to solid tumor cell lines. | [1] |
Table 2: Photodynamic Therapy (PDT) Parameters and Efficacy
| Cell Line | This compound Concentration | Light Source / Wavelength | Light Dose (Fluence) | Efficacy / Outcome | Reference(s) |
| HeLa & G361 | 2.5 µM | Not Specified | 1 J/cm² | Induced mitotic catastrophe and microtubule disorganization. | [8] |
| A2780 | 10 µM | Not Specified | Energy-dependent | Suppressed cell growth and downregulated MCM2 and CA-IX expression. | [3] |
| Various | 5 µM | Not Specified | 25 J/cm² | Most effective combination for inducing cell death. | [9] |
| Mel-Juso | 0.5 - 5 µg/mL (with TiO₂) | Blue Light (405 nm) | 1 mW/cm² for 7.5 min | Dose-dependent cytotoxicity mediated by intracellular ROS production. | [2][10] |
Experimental Protocols
Protocol 1: Cancer Cell Imaging using this compound
This protocol describes the procedure for staining cancer cells with this compound for visualization via fluorescence microscopy.
Materials:
-
This compound (Meso-tetra(4-N-methylpyridyl)porphine)
-
Cancer cell line of interest (e.g., HeLa, G361)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filter sets (Excitation ~420 nm, Emission ~650-720 nm)
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of imaging. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 2.5 µM).
-
Cell Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a specified duration (e.g., 2 to 24 hours, depending on the cell line) at 37°C and 5% CO₂.[1] Protect the cells from light to prevent premature phototoxicity.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Visualize the cells using a fluorescence microscope. This compound exhibits red fluorescence upon excitation with blue light.[1] Capture images to document subcellular localization.
Protocol 2: In Vitro Photodynamic Therapy (PDT) with this compound
This protocol outlines the steps for inducing phototoxicity in cancer cells using this compound.
Materials:
-
All materials from Protocol 1
-
A calibrated light source capable of delivering a specific wavelength (e.g., 405 nm blue light, or a broad-spectrum lamp with appropriate filters) and dose.[2][10]
Procedure:
-
Cell Seeding and Incubation: Follow steps 1-4 from Protocol 1, seeding cells in a suitable format (e.g., 96-well plate).
-
Pre-Irradiation Washing: After incubation with this compound, remove the probe-containing medium and wash the cells with PBS. Add fresh, pre-warmed culture medium.
-
Light Irradiation: Expose the cells to light of a specific wavelength and dose. For example, irradiate with blue light (405 nm) at a fluence of 1 J/cm² or higher.[2][8] Ensure uniform light delivery across all samples. Include "dark" controls (cells treated with this compound but not irradiated) and "light" controls (cells without this compound but irradiated).
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24, 48, or 72 hours) to allow for the development of cytotoxic effects.
-
Assessment of Viability: Evaluate cell viability using a standard method, such as the MTT assay (see Protocol 3) or trypan blue exclusion.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol is used to quantify the cytotoxic effects of this compound-PDT.
Materials:
-
Cells treated according to Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
MTT Addition: At the desired time point post-PDT, add 10 µL of MTT solution to each well of the 96-well plate (containing 100 µL of medium).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine parameters like the IC50 (the concentration of this compound or light dose required to kill 50% of the cells).[1]
Visualizations and Workflows
Caption: Experimental workflow for this compound application in cancer cell imaging and PDT.
Caption: Mechanism of this compound-mediated Photodynamic Therapy (PDT).
Caption: this compound interaction with G-quadruplexes to inhibit cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [mdpi.com]
- 3. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosensitizers Based on G-Quadruplex Ligand for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Copper (II) using meso-Tetra(4-N-methylpyridyl)porphine (Tmpyp)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential trace element vital for numerous biological processes, yet it can be toxic at elevated concentrations. Therefore, accurate and sensitive quantification of copper is crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. meso-Tetra(4-N-methylpyridyl)porphine (Tmpyp) is a water-soluble cationic porphyrin that serves as a highly effective chromogenic reagent for the spectrophotometric determination of copper (II) ions. The formation of a stable complex between Cu(II) and this compound results in a distinct shift in the absorption spectrum, allowing for precise quantification. This method offers a simple, rapid, and cost-effective alternative to more complex analytical techniques.
Principle of the Method
The spectrophotometric determination of copper is based on the reaction between Cu(II) ions and this compound. Free-base this compound exhibits an intense Soret band absorption peak around 422 nm.[1][2] Upon chelation of a Cu(II) ion into the porphyrin core, a metalloporphyrin complex is formed. This metallation causes a shift in the Soret band and significant changes in the Q-band region of the visible spectrum. The absorbance of the resulting Cu(II)-Tmpyp complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of copper in the sample, in accordance with the Beer-Lambert law. By measuring the absorbance of standard solutions with known copper concentrations, a calibration curve can be generated to determine the concentration of copper in unknown samples. A derivative of this compound, octabromo-tetrakis(4-methylpyridyl)porphine (OBthis compound), has been shown to selectively form a complex with Cu(II) at a low pH, indicating the robustness of this porphyrin scaffold for copper sensing.[3]
Quantitative Data
The following table summarizes the key analytical parameters for the spectrophotometric determination of copper using a this compound derivative (OBthis compound), which provides a strong indication of the expected performance for this compound.[3]
| Parameter | Value | Reference |
| Optimal pH | 2.0 | [3] |
| Wavelength of Max. Absorbance (λmax) | Soret band shift upon metallation | [1][4] |
| Molar Absorptivity (ε) | 8.5 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |
| Linearity Range | 0.01 - 2.2 µg/mL | [3] |
| Coefficient of Variation (CV) | 0.8% (for 1.5 µg/mL Cu²⁺) | [3] |
Experimental Protocols
Reagent and Solution Preparation
-
This compound Stock Solution (e.g., 1 x 10⁻⁴ M):
-
Accurately weigh the required amount of meso-Tetra(4-N-methylpyridyl)porphine tetrachloride (or another salt form).
-
Dissolve the solid in deionized water.
-
Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.
-
Store the solution in a dark bottle at 4°C.
-
-
Copper (II) Standard Stock Solution (e.g., 1000 µg/mL):
-
Use a commercially available certified copper standard solution.
-
Alternatively, dissolve a precisely weighed amount of high-purity copper salt (e.g., CuSO₄·5H₂O) in deionized water containing a small amount of dilute acid (e.g., HCl or H₂SO₄) to prevent hydrolysis. Dilute to the mark in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of copper working standards by serial dilution of the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the samples and to establish a calibration curve (e.g., 0.1 to 2.5 µg/mL).
-
-
Buffer Solution (pH 2.0):
-
Prepare a suitable buffer, such as a glycine-HCl buffer, and adjust the pH to 2.0 using a pH meter.
-
Spectrophotometric Measurement Protocol
-
Sample and Standard Preparation:
-
Pipette a defined volume (e.g., 1.0 mL) of each copper working standard solution into a series of test tubes or vials.
-
Pipette the same volume of the unknown sample solution into separate tubes.
-
Prepare a reagent blank by pipetting the same volume of deionized water into a tube.
-
-
Reaction Mixture:
-
To each tube, add a specific volume of the pH 2.0 buffer solution (e.g., 2.0 mL).
-
Add a defined volume of the this compound working solution (e.g., 1.0 mL of a 3.6 x 10⁻⁵ M solution) to each tube.[3]
-
Adjust the final volume to be constant in all tubes with deionized water (e.g., to 5.0 mL).
-
Mix the solutions thoroughly and allow them to stand for a specified time (e.g., 10-15 minutes) at a constant temperature to ensure complete complex formation.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the Cu(II)-Tmpyp complex. This should be determined by scanning the spectrum of a copper-Tmpyp solution against a reagent blank. The λmax is expected to be a red-shifted Soret band compared to the free this compound's 422 nm peak.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample solution.
-
Data Analysis
-
Calibration Curve: Plot the absorbance of the standard solutions versus their corresponding concentrations (in µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates good linearity.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of copper in the unknown samples based on their measured absorbance.
Handling Interferences
Several metal ions can potentially interfere with the determination of copper by forming complexes with this compound.[5] Common interfering ions may include Fe(III), Ni(II), Zn(II), and Co(II).[6] To mitigate these interferences, the use of masking agents may be necessary. For instance, fluoride ions (e.g., from KF) can be used to mask iron.[7] The high selectivity of the this compound derivative OBthis compound at a very acidic pH of 2.0 suggests that pH optimization is a critical step in minimizing interferences.[3]
Visualizations
Caption: Experimental workflow for copper determination.
Caption: Principle of this compound-based copper detection.
References
- 1. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Photometric determination of Cu2+ ion using octabromo-tetrakis(4-methylpyridyl)porphine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of Trace Concentrations of Copper in Waters Using the Chromogenic Reagent 4-Amino-3-Mercapto-6-[2-(2-Thienyl)Vinyl]-1,2,4-Triazin-5(4H)-One: Synthesis, Characterization, and Analytical Applications [mdpi.com]
Application Notes and Protocols for Developing Tmpyp-based Biosensors for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of biosensors based on meso-tetrakis(4-N-methylpyridiumyl)porphyrin (Tmpyp) for the detection of metal ions. This compound, a water-soluble cationic porphyrin, offers versatile platforms for metal ion sensing through various mechanisms, including fluorescence, colorimetric, and electrochemical methods.
Introduction to this compound-based Metal Ion Sensing
Porphyrins are a class of highly conjugated macrocyclic compounds with unique optical and electronic properties, making them excellent candidates for chemical sensors.[1] this compound, in particular, has gained significant attention due to its water solubility and ability to interact with metal ions through multiple mechanisms. The detection of metal ions is crucial in various fields, from environmental monitoring to diagnostics, as both essential and toxic metals play significant roles in biological systems.[1][2]
The primary sensing mechanisms for this compound-based biosensors include:
-
Direct Coordination: Metal ions can coordinate directly with the porphyrin core, leading to changes in its absorption and emission spectra.[1]
-
Fluorescence Resonance Energy Transfer (FRET): this compound can act as an energy acceptor in a FRET pair with a suitable donor, such as carbon dots. The presence of metal ions can modulate the FRET efficiency, resulting in a detectable signal.[3]
-
G-Quadruplex Interaction: this compound can bind to G-quadruplex DNA structures. The stability and conformation of G-quadruplexes are often dependent on the presence of specific metal ions, which can be monitored by observing the interaction of this compound with the G-quadruplex.[4][5][6]
-
Composite Materials: The incorporation of this compound into materials like graphene oxide or polymers can enhance its sensitivity and selectivity for metal ion detection.[1][7]
Quantitative Data Summary
The performance of various this compound-based biosensors for metal ion detection is summarized in the tables below.
Table 1: Performance of this compound-based Fluorescent and Colorimetric Biosensors
| Target Ion | Sensor Composition | Method | Limit of Detection (LOD) | Reference |
| Hg2+ | Thiourea-functionalized porphyrin | Fluorescence | ppb level | [7] |
| Cd2+ | This compound on a polysulfone membrane | Colorimetric/Optical | Not specified | [7] |
| Pb2+, Cd2+, Hg2+ | This compound-sPEEK composite | Electrochemical (SWASV) | Not specified | [8] |
| Cu2+ | This compound on paper-based sensor | Fluorescence Quenching | 20 µM (relative to this compound) | [9] |
| Multiple (15 ions) | This compound and Carbon Dots | FRET-based sensor array | Not specified | [3] |
Table 2: Binding Affinity of this compound and its Metal Complexes to G-Quadruplex DNA
| Porphyrin | Target G-Quadruplex | Binding Constant (M⁻¹) | Reference |
| PtIIthis compound | Telomeric G-quadruplex | 10⁶–10⁷ | [5] |
| PdIIthis compound | Telomeric G-quadruplex | 10⁶–10⁷ | [5] |
| AgIIthis compound | G-Quadruplex DNA | 10⁶–10⁷ | [10] |
Signaling Pathways and Experimental Workflows
FRET-Based Sensing Mechanism
Caption: FRET mechanism between a donor and this compound as an acceptor for metal ion detection.
G-Quadruplex-Based Sensing Workflow
Caption: Experimental workflow for metal ion detection using this compound and G-quadruplex DNA.
Experimental Protocols
Protocol for FRET-based Sensor Array for Multiple Metal Ion Detection
This protocol is adapted from the methodology for creating a sensor array using carbon dots and this compound.[3]
Materials:
-
Fluorescent Carbon Dots (C-dots)
-
meso-tetrakis(4-N-methylpyridiumyl)porphyrin (this compound)
-
Metal ion solutions (e.g., Al³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺) at a stock concentration of 1 mM.
-
Deionized water
Procedure:
-
Preparation of Sensor Array Components:
-
Prepare a 10 µM solution of this compound in deionized water.
-
Prepare a solution of C-dots in deionized water. The optimal concentration should be determined experimentally to achieve significant FRET with this compound.
-
Prepare the C-dot–this compound complex by mixing the C-dot and this compound solutions. Allow them to interact at room temperature.
-
-
Metal Ion Sensing:
-
In a 96-well plate, add the three sensor components to different wells: C-dots alone, this compound alone, and the C-dot–this compound complex.
-
Add the different metal ion solutions to the wells containing the sensor components to a final concentration of 16 µM.[3]
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence spectra of each well using a fluorescence spectrometer.
-
For the C-dots, use an excitation wavelength of 320 nm and measure the emission at 402 nm.[3]
-
For this compound, use an excitation wavelength of 420 nm and measure the emission at 715 nm.[3]
-
For the C-dot–this compound complex, use an excitation wavelength of 320 nm and measure the emission at 717 nm to monitor the FRET signal.[3]
-
-
Data Analysis:
-
Record the fluorescence intensity changes for each sensor component in the presence of different metal ions.
-
Use statistical methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to create a unique "fingerprint" for each metal ion based on the response pattern of the sensor array.[3]
-
Protocol for Electrochemical Detection of Heavy Metal Ions
This protocol is based on the use of a this compound-sulfonated polyetheretherketone (sPEEK) composite modified electrode.[8]
Materials:
-
This compound-sPEEK composite membrane
-
Dimethylacetamide (DMAc)
-
Screen-printed carbon electrode (SPCE)
-
Acetate buffer (0.1 M, pH 4.5)
-
Stock solutions of heavy metal ions (e.g., Pb²⁺, Cd²⁺, Hg²⁺)
Procedure:
-
Electrode Modification:
-
Dissolve the this compound-sPEEK membrane in DMAc to a suitable concentration for drop-casting.
-
Drop-cast a small volume (e.g., 6 µL) of the this compound-sPEEK solution onto the working area of the SPCE.[8]
-
Allow the solvent to evaporate at room temperature.
-
Apply a second layer of the this compound-sPEEK solution and let it dry overnight.[8]
-
-
Electrochemical Measurement (Square Wave Anodic Stripping Voltammetry - SWASV):
-
Place the modified SPCE in an electrochemical cell containing the 0.1 M acetate buffer.
-
Pre-concentration Step: Apply a potential of 0.6 V for 60 seconds.[8]
-
Deposition Step: Apply a deposition potential of -1.0 V for 240 seconds to reduce and accumulate the metal ions on the electrode surface.[8]
-
Equilibrium Step: Allow the system to equilibrate for 15 seconds.[8]
-
Stripping Step: Scan the potential from the deposition potential towards more positive values using a square wave voltammetry waveform.
-
Record the stripping peaks corresponding to the oxidation of the deposited metals. The peak height or area is proportional to the concentration of the metal ion in the sample.
-
-
Calibration and Analysis:
-
Perform the SWASV measurements for a series of standard solutions with known concentrations of the target metal ions to construct a calibration curve.
-
Analyze unknown samples using the same procedure and determine the metal ion concentrations from the calibration curve.
-
Concluding Remarks
This compound-based biosensors offer a versatile and sensitive platform for the detection of a wide range of metal ions. The choice of the specific sensing strategy will depend on the target analyte, the required sensitivity and selectivity, and the available instrumentation. The protocols provided herein serve as a starting point for researchers to develop and optimize their own this compound-based biosensors for various applications in environmental science, analytical chemistry, and biomedical research. Further functionalization of the this compound molecule or its integration into novel nanomaterials can lead to the development of next-generation sensors with even greater performance.
References
- 1. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Interaction of metallo- and free base meso-tetrakis(N-methylpyridium-4-yl)porphyrin with a G-quadruplex: effect of the central metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–stabilized G–quadruplexes: biological insights and sensing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. elibrary.tsri.or.th [elibrary.tsri.or.th]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Tmpyp in Nanoparticle-Mediated Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-tetra(4-N-methylpyridyl)porphine, commonly known as Tmpyp, is a cationic porphyrin that has garnered significant attention as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a potent agent for inducing localized cell death, particularly in cancer cells. However, the clinical application of free this compound is often hindered by its poor tumor selectivity and potential for systemic toxicity. To overcome these limitations, researchers have turned to nanoparticle-mediated drug delivery systems. Encapsulating this compound within nanoparticles, such as polymeric nanoparticles and liposomes, offers several advantages, including improved biocompatibility, enhanced tumor targeting through the enhanced permeability and retention (EPR) effect, and controlled drug release.
These application notes provide a comprehensive overview of the use of this compound in nanoparticle-based drug delivery systems. They include detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles, as well as for evaluating their in vitro efficacy. Furthermore, quantitative data from relevant studies are summarized in structured tables to facilitate comparison, and key mechanistic and experimental workflows are visualized using diagrams.
Data Presentation: Physicochemical Characteristics of Porphyrin-Loaded Nanoparticles
The following tables summarize key quantitative data for nanoparticles loaded with this compound and structurally related metalloporphyrins. This data is essential for comparing different formulations and understanding the impact of various parameters on the final nanoparticle characteristics.
Table 1: Characterization of this compound-Loaded Chitosan/Alginate Nanoparticles
| Parameter | Value | Reference |
| Drug Loading | 9.1 µg/mg | [1] |
| Particle Size | 560 nm | [1] |
Table 2: Characterization of Metalloporphyrin-Loaded PLGA Nanoparticles
Data from a study on meso-tetraphenylporphyrin metal complexes, which are structurally similar to this compound.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NiTPP-NPs | 322.9 ± 9.7 | -14.7 ± 1.7 | 0.172 | 11.1 ± 0.6 | 24.1 ± 0.9 |
| CoTPP-NPs | 295.1 ± 8.2 | -12.9 ± 1.5 | 0.165 | 8.7 ± 0.4 | 31.5 ± 1.1 |
| MnClTPP-NPs | 250.3 ± 7.5 | +25.8 ± 2.1 | 0.154 | 14.2 ± 0.7 | 45.3 ± 1.3 |
(Data sourced from Mollaeva et al., 2021)
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles using Single Emulsion-Solvent Evaporation Method
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the single emulsion-solvent evaporation technique.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, MW 24,000-38,000 Da)
-
This compound (meso-tetra(4-N-methylpyridyl)porphine)
-
Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound in an appropriate volume of organic solvent (e.g., 5 mL of DCM). The amount of this compound can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The parameters for homogenization (speed and time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This will lead to the precipitation of this compound-loaded PLGA nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any residual surfactant and un-encapsulated this compound. Repeat the centrifugation and washing steps at least twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
This protocol outlines the key characterization techniques to assess the physicochemical properties of the synthesized nanoparticles.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small amount of the nanoparticle sample in deionized water.
-
Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer).
-
The instrument will provide the average particle size (hydrodynamic diameter), the PDI (a measure of the width of the particle size distribution), and the zeta potential (a measure of the surface charge and stability of the nanoparticle suspension).
-
2. Drug Loading and Encapsulation Efficiency:
-
Technique: UV-Vis Spectrophotometry
-
Procedure:
-
Drug Loading (DL):
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated this compound.
-
Measure the absorbance of the solution at the characteristic wavelength of this compound (around 424 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of this compound using a pre-established calibration curve.
-
Calculate Drug Loading using the formula: DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE):
-
During the synthesis process, collect the supernatant after the first centrifugation.
-
Measure the amount of free this compound in the supernatant using UV-Vis spectrophotometry.
-
Calculate Encapsulation Efficiency using the formula: EE (%) = ((Total initial mass of this compound - Mass of free this compound in supernatant) / Total initial mass of this compound) x 100
-
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the phototoxic effect of this compound-loaded nanoparticles on cancer cells (e.g., HeLa cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound-loaded nanoparticles and empty nanoparticles (as control)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Light source with appropriate wavelength for this compound activation (e.g., ~630 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.[2]
-
Treatment:
-
Prepare serial dilutions of this compound-loaded nanoparticles and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations.
-
Include wells with untreated cells (negative control) and cells treated with free this compound (positive control).
-
Incubate the plates for a specific period (e.g., 24 hours) to allow for nanoparticle uptake.
-
-
Photodynamic Treatment:
-
After the incubation period, wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Add fresh cell culture medium to each well.
-
Expose the designated plates to a light source at the appropriate wavelength and dose to activate the this compound. Keep a set of plates in the dark as a control for dark toxicity.
-
-
MTT Assay:
-
After light exposure (or a further incubation period, e.g., 24 hours), add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the concentration of the this compound-loaded nanoparticles to determine the IC50 value (the concentration at which 50% of the cells are killed).
-
Visualizations
Signaling Pathway for this compound-Mediated Photodynamic Therapy
Caption: Signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.
Experimental Workflow for Synthesis and Evaluation of this compound-Loaded Nanoparticles
Caption: General experimental workflow for this compound-nanoparticle synthesis and evaluation.
Logical Relationship of Nanoparticle Properties and Therapeutic Efficacy
Caption: Relationship between nanoparticle properties and their therapeutic efficacy.
References
Application Notes and Protocols for In Vitro Cell Studies with Tmpyp
Audience: Researchers, scientists, and drug development professionals.
Introduction: Meso-Tetra(4-N-methylpyridyl)porphine, commonly known as Tmpyp, is a versatile cationic porphyrin with significant applications in biomedical research. Its utility stems from two primary mechanisms of action: as a photosensitizer in photodynamic therapy (PDT) and as a G-quadruplex stabilizing agent.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in in vitro cell studies, focusing on determining appropriate concentrations and experimental procedures for cytotoxicity and mechanistic investigations.
Key Mechanisms of Action
-
Photodynamic Therapy (PDT): this compound is an efficient photosensitizer that, upon activation with light of a specific wavelength (typically around 420 nm), generates reactive oxygen species (ROS), such as singlet oxygen.[2][3] This leads to oxidative stress and subsequent cell death, making it a valuable tool for anticancer and antimicrobial research.[3][4]
-
G-Quadruplex Stabilization: this compound can bind to and stabilize G-quadruplex structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA.[1][5] These structures are often located in telomeres and the promoter regions of oncogenes.[1][6] By stabilizing these structures, this compound can inhibit telomerase activity and modulate gene expression, leading to cell growth arrest and apoptosis.[1]
Data Presentation: this compound Concentrations for In Vitro Studies
The optimal concentration of this compound is highly dependent on the cell line, experimental application, and desired endpoint. The following table summarizes reported concentrations from various in vitro studies.
| Application | Cell Line(s) | This compound Concentration | Incubation Time | Light Dose | Key Findings | Reference(s) |
| Photodynamic Therapy | HeLa (Cervical), G361 (Melanoma) | 2.5 µM | 24 h | 1 J/cm² | Induced microtubule disorganization and mitotic catastrophe. | [3] |
| Photodynamic Therapy | Mel-Juso (Melanoma), CCD-1070Sk (Fibroblasts) | 0.1, 0.25, 0.5, 0.75, 1 µg/mL | 24 h | 7.5 min (blue light) | Dose-dependent cytotoxicity in melanoma cells with selectivity over normal fibroblasts. | [7][8] |
| Photodynamic Therapy | Various Cancer Cells | 0.25, 0.5, 5 µM | Not specified | 5 and 25 J/cm² | 5 µM with 25 J/cm² was the most effective combination for inducing cell death. | [9] |
| Photodynamic Therapy | A2780 (Ovarian Carcinoma) | 3, 6, 15, 30, 60 µM | 4 h | 6 J/cm² | Potently suppressed cell growth in a dose- and laser energy-dependent manner. | [1] |
| Photodynamic Therapy | HeLa (Cervical Carcinoma) | 0-25 µM | 24 h | 30 J/cm² (740 nm) + 1 J/cm² (414 nm) | IC50 of free this compound was 8.224 µM. | [10] |
| Antimicrobial PDT | Escherichia coli | 400 µM | 4 min | 28–56 J/cm² (420 nm) | Significant reduction in bacterial density. | [4] |
| G-Quadruplex Destabilization | Eukaryotic Cells (in vitro translation) | Up to 100 µM | Not applicable | None | Unfolded a stable RNA G-quadruplex, relieving its repressive effect on translation. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (meso-Tetra(4-N-methylpyridyl)porphine tetratosylate)
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 1 mM).
-
Dissolve the this compound powder in the appropriate solvent (water or DMSO). For cell culture experiments, a concentrated stock in a solvent that is diluted in the final culture medium is recommended.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
Protocol 2: In Vitro Photodynamic Therapy (PDT)
Materials:
-
Appropriate cancer cell line (e.g., HeLa, A540, Mel-Juso)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength (e.g., 420 nm LED array)
-
Reagents for cell viability assay (e.g., MTT, as described in Protocol 3)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and solvent-only controls. Incubate for a specific period (e.g., 4 or 24 hours) to allow for cellular uptake.[1]
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with 100 µL of sterile PBS to remove any unbound photosensitizer.
-
Irradiation: Add 100 µL of fresh, pre-warmed complete medium to each well. Expose the cells to a specific light dose from the light source. A dark control plate (treated with this compound but not irradiated) should be run in parallel to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay (Protocol 3).
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the post-irradiation incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
Caption: this compound-mediated photodynamic therapy signaling pathway.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Tmpyp Solubility in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of meso-Tetra(N-methyl-4-pyridyl)porphine, commonly known as Tmpyp. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is generally considered water-soluble. Its solubility in water is reported to be up to 50 mM.[1][2][3] However, achieving this concentration can be influenced by several factors, including the purity of the compound, the pH of the solution, and the presence of other solutes.
Q2: My this compound powder is not dissolving completely in water or buffer. What are the initial steps to troubleshoot this?
A2: If you are facing difficulty in dissolving this compound, consider the following initial steps:
-
Verify the concentration: Ensure the target concentration does not exceed the reported solubility limit of 50 mM.[1][2][3]
-
Use mechanical assistance: Vigorous vortexing can aid dissolution.[1][4]
-
Apply gentle heat: Warming the solution in a water bath at 45-60°C can help dissolve the powder.[1]
-
Utilize sonication: An ultrasonic bath can be effective in breaking down aggregates and promoting dissolution.[1][4]
Q3: Can the pH of the aqueous solution affect this compound solubility?
A3: Yes, the pH of the aqueous solution can significantly influence the solubility and stability of this compound. It is generally recommended to maintain a pH around neutral (pH 7.0-7.4) for optimal solubility.[4] Extreme pH values may lead to precipitation.[4] this compound has a protonation equilibrium with a pKa of around 1.0.[5][6]
Q4: I observe precipitation after dissolving this compound in my buffer. What could be the cause?
A4: Precipitation after initial dissolution can be due to a few factors:
-
Aggregation: Porphyrins like this compound have a tendency to aggregate in aqueous solutions, which can lead to precipitation over time.[4]
-
Concentration Exceeding Solubility Limit: The final concentration in the buffer might be too high, even if it initially appeared to dissolve.
-
Buffer Composition: Certain components in your buffer might be interacting with this compound, reducing its solubility.
It is highly recommended to prepare aqueous solutions of this compound fresh before use to minimize precipitation upon storage.[4]
Q5: Is it advisable to use co-solvents to improve this compound solubility?
A5: While this compound is water-soluble, if you encounter persistent solubility issues, a co-solvent might be considered. However, for many applications, this compound is dissolved directly in aqueous solutions like water or phosphate-buffered saline (PBS).[1] If a co-solvent is necessary for a specific experimental setup, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a careful serial dilution into the aqueous buffer.[7][8] Be aware that the introduction of organic solvents can impact downstream biological assays.[7]
Troubleshooting Guides
Issue 1: this compound Powder Does Not Fully Dissolve
-
Symptom: Visible particles or a cloudy suspension remain after attempting to dissolve the this compound powder.
-
Possible Cause:
-
Concentration is too high.
-
Insufficient agitation or energy to break up powder aggregates.
-
Low quality or impure this compound.
-
-
Troubleshooting Steps:
-
Verify Concentration and Solvent: Double-check your calculations and ensure the concentration is within the soluble range. Confirm you are using a recommended solvent like sterile water or PBS (pH 7.2).[1]
-
Mechanical Agitation: Vortex the solution vigorously for several minutes.[1][4]
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.[1][4] This can help break apart small aggregates.
-
Gentle Warming: Use a water bath set to 45-60°C to aid dissolution.[1] Avoid excessive heat, which could degrade the compound.
-
Prepare a Slurry: Add a small amount of solvent to the powder to create a paste or slurry before adding the rest of the solvent. This can help wet the powder more effectively.
-
Issue 2: Precipitation Occurs After Dissolution or During Storage
-
Symptom: A previously clear solution becomes cloudy or forms a visible precipitate over time, even at 4°C.
-
Possible Cause:
-
Aggregation: this compound molecules can self-aggregate in aqueous solutions, leading to the formation of insoluble particles.[4][9]
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.
-
pH Shift: A change in the pH of the solution during storage could cause the compound to precipitate.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is strongly recommended to prepare this compound solutions immediately before your experiment.[4]
-
Storage Conditions: If short-term storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous solutions stored at 4°C are not recommended for more than one day.[1]
-
Consider Surfactants: In some research contexts, surfactants like sodium dodecyl sulfate (SDS) have been used to study and control this compound aggregation.[5][6] However, the addition of surfactants must be carefully considered as it will likely impact experimental outcomes.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | up to 50 mM | Water | [1][2][3] |
| pKa | ~1.0 | Aqueous Solution | [5][6] |
| Molecular Weight | 1363.6 g/mol | (as tosylate salt) | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution in an aqueous buffer.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Determine the Required Concentration: Calculate the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 1 mM, 5 mM, or 10 mM).
-
Weigh the Powder: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile water or PBS (pH 7.2) to the tube.
-
Mixing:
-
Aid Dissolution (if necessary):
-
Sterilization (Optional): If sterility is required for downstream applications (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 36951-72-1 [chemicalbook.com]
- 3. 36951-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic detection of tetracationic porphyrin H-aggregation on polyanionic matrix of inorganic polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tmpyp Aggregation in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address Tmpyp aggregation issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with this compound aggregation in biological media.
Issue 1: this compound powder does not fully dissolve or forms a precipitate upon initial dissolution.
-
Symptom: Visible particles, cloudiness, or precipitate in the solution immediately after adding the solvent.
-
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Inadequate mixing or agitation.
-
Poor quality of the solvent or this compound.
-
-
Solutions:
-
Verify Concentration and Solvent: Ensure the target concentration is within the reported solubility limits for this compound in the chosen solvent. This compound is generally soluble in water up to 50 mM.[1][2]
-
Mechanical Assistance: Use a vortex mixer to vigorously agitate the solution. Sonication in an ultrasonic bath for 5-10 minute intervals can also help break up aggregates and enhance dissolution.
-
Gentle Heating: Gently warming the solution can aid dissolution, but be cautious as excessive heat can also promote aggregation in some cases.
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound immediately before use to minimize the chances of aggregation over time.
-
Issue 2: A clear this compound solution becomes cloudy or precipitates after adding a biological buffer.
-
Symptom: A previously clear this compound solution turns turbid or forms a visible precipitate after the addition of a buffer (e.g., PBS).
-
Possible Causes:
-
High Ionic Strength: Many common biological buffers have a high ionic strength, which can promote the self-aggregation of porphyrin molecules.[3]
-
pH Shift: The pH of the final solution may have shifted to a range that is unfavorable for this compound solubility. This compound aggregation can be pH-dependent.
-
-
Solutions:
-
Lower the Ionic Strength: If possible, use a buffer with a lower salt concentration. You can also dilute the final solution to decrease the overall ionic strength.
-
Optimize pH: Adjust the pH of the final solution. This compound is a cationic porphyrin and its aggregation can be influenced by pH. Generally, maintaining a neutral pH (around 7.0-7.4) is a good starting point.
-
Use Additives: Consider adding stabilizing agents to your buffer. See the table below for examples.
-
Issue 3: this compound precipitates in cell culture media.
-
Symptom: The cell culture medium becomes cloudy or a precipitate forms after the addition of this compound.
-
Possible Causes:
-
Interaction with Media Components: this compound can interact with proteins, salts, and other components in the complex cell culture medium, leading to precipitation.[4][5][6][7]
-
Temperature and pH Fluctuations: Changes in temperature (e.g., moving from a warm incubator to a cooler environment for observation) and pH shifts in the medium can induce aggregation.[4][6][7]
-
High this compound Concentration: The final concentration of this compound in the medium may be too high, exceeding its solubility in that specific complex environment.
-
-
Solutions:
-
Optimize this compound Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize aggregation.
-
Pre-dilution and Gradual Addition: Prepare a more dilute stock solution of this compound and add it gradually to the cell culture medium while gently mixing.
-
Use of Surfactants: The addition of a low concentration of a non-ionic or zwitterionic surfactant can help to prevent aggregation. However, it is crucial to first test the surfactant's cytotoxicity on your specific cell line.
-
Serum Considerations: If using a serum-containing medium, be aware that proteins in the serum can interact with this compound. The order of addition of components might be important.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound aggregation?
A1: The primary factors influencing this compound aggregation are:
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[3]
-
Ionic Strength: High salt concentrations in aqueous solutions can promote the aggregation of charged porphyrins like this compound.[3]
-
pH: The pH of the solution can affect the protonation state of this compound and its solubility, thereby influencing aggregation.
-
Solvent: The choice of solvent is critical. While this compound is water-soluble, some organic co-solvents can either enhance or decrease aggregation.
-
Presence of Surfactants: Anionic surfactants can induce aggregation, while non-ionic and zwitterionic surfactants can sometimes be used to prevent it.[8][9]
Q2: How can I detect this compound aggregation in my solution?
A2: You can detect this compound aggregation using the following methods:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or the formation of a precipitate in your solution. A change in color can also indicate aggregation.[3]
-
UV-Vis Spectroscopy: Aggregation can cause a shift in the Soret band of the this compound absorption spectrum (typically around 421-422 nm in water). A broadening of the band or a decrease in molar absorptivity can also be indicative of aggregation.[10]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to measure the size of particles in a solution. An increase in the hydrodynamic radius of the particles over time or the appearance of larger species indicates aggregation.
Q3: What types of aggregates can this compound form?
A3: this compound can form different types of aggregates, primarily through π-π stacking interactions between the porphyrin rings. The two most common types are:
-
H-aggregates: These are formed by face-to-face stacking of the porphyrin molecules.
-
J-aggregates: These are formed by a slipped, edge-to-edge arrangement of the porphyrin molecules.
Q4: Can surfactants be used to prevent this compound aggregation?
A4: Yes, but the choice of surfactant is crucial.
-
Anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) can actually induce the aggregation of the cationic this compound due to electrostatic interactions.[8]
-
Non-ionic surfactants (e.g., Triton X-100) and zwitterionic surfactants (e.g., HPS) generally have a smaller interaction with this compound and can be used in some cases to prevent aggregation by forming micelles around the porphyrin molecules.[8][9] It is important to work above the critical micelle concentration (CMC) of the surfactant.
Quantitative Data on Factors Influencing this compound Aggregation
The following tables summarize quantitative data on the effects of pH, ionic strength, and surfactants on this compound aggregation.
Table 1: Effect of pH on this compound Aggregation
| pH Range | Observation | Reference |
| ~1.0 | Protonation equilibrium (diacid-free base transition) | [9][11] |
| 2.0 - 10.0 | Net charge of this compound is +4 | [11] |
| ~12.0 | Protonation equilibrium (free base to monoanion) | [9][11] |
| 6.0 | With SDS, formation of this compound-SDS aggregates is observed | [9] |
Table 2: Effect of Ionic Strength on this compound Aggregation
| Ionic Strength Condition | Observation | Reference |
| Increasing K+ concentration (30 mM to 600 mM) | Decreased fluorescence hypochromicity when interacting with DNA, suggesting a change in binding that could be related to aggregation state. | [12] |
| High ionic strength buffers | Can promote self-aggregation of porphyrins. | [3] |
Table 3: Effect of Surfactants on this compound Aggregation
| Surfactant | Type | Concentration | Effect on this compound | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Varies (CMC ~8.23 mM) | Induces aggregation at concentrations below and near the CMC. | [13][14][15] |
| Triton X-100 | Non-ionic | Above CMC (~0.16 mM) | Minimal interaction, can prevent aggregation. | [9][14] |
| HPS | Zwitterionic | - | No aggregation observed. | [9] |
Experimental Protocols
Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy
Objective: To monitor the kinetics and extent of this compound aggregation by observing changes in its UV-Vis absorption spectrum.
Materials:
-
This compound stock solution
-
Buffer or solution of interest
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a fresh this compound stock solution in deionized water.
-
Determine the initial absorption spectrum of a dilute this compound solution in your buffer of interest. The Soret band should be clearly visible around 421-422 nm.[10]
-
Induce aggregation by changing a parameter of interest (e.g., increasing ionic strength, changing pH, adding a surfactant).
-
Immediately record the absorption spectrum at time zero.
-
Continue to record spectra at regular time intervals to monitor the kinetics of aggregation.
-
Analyze the data: Look for a shift in the Soret band (a blue shift may indicate H-aggregation, while a red shift may indicate J-aggregation), a decrease in the peak intensity (hypochromicity), or broadening of the peak. Deviations from Beer's law upon changing concentration can also indicate aggregation.[16][17]
Protocol 2: Characterizing this compound Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of this compound aggregates in solution.
Materials:
-
This compound solution (with or without aggregates)
-
DLS instrument
-
Low-volume cuvettes
Methodology:
-
Prepare your this compound sample under the conditions you wish to study.
-
Filter the sample through a 0.22 µm syringe filter to remove any large dust particles or contaminants.
-
Transfer the sample to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Analyze the data: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh or a high PDI value (typically > 0.3) suggests the presence of aggregates. By taking measurements over time, you can monitor the growth of aggregates.
Visualizations
Caption: Factors promoting and preventing this compound aggregation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Cas 36951-72-1,this compound | lookchem [lookchem.com]
- 2. This compound | 36951-72-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)-21,23H-porphine tetratosylate [porphyrin-laboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Ionic Strength on Porphyrin Drugs Interaction with Quadruplex DNA Formed by the Promoter Region of C-myc and Bcl2 Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tmpyp Delivery to Tumor Tissues
Welcome to the technical support center for optimizing the delivery of Tmpyp (meso-tetra(4-N-methylpyridyl)porphine) to tumor tissues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
A1: this compound, or meso-tetra(4-N-methylpyridyl)porphine, is a cationic porphyrin that functions as a photosensitizer in photodynamic therapy (PDT).[1] Upon activation with a specific wavelength of light, this compound generates reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to surrounding cells.[1][2] Its strong affinity for DNA and high yield of singlet oxygen make it a promising candidate for cancer treatment.[1][3]
Q2: What are the main challenges in delivering this compound to tumor tissues?
A2: The primary challenges include the hydrophilic nature of this compound, which can limit its passive diffusion across cell membranes, and potential for non-specific distribution in the body.[4] Achieving selective accumulation in tumor tissue while minimizing uptake in healthy tissues is crucial for effective and safe PDT.[5] For systemic administration, rapid clearance from circulation can also reduce the amount of this compound that reaches the tumor.[6]
Q3: How can nanoparticle-based systems improve this compound delivery?
A3: Nanoparticle-based delivery systems, such as liposomes, ethosomes, and polymeric nanoparticles, can encapsulate this compound, improving its solubility and stability in circulation.[4][7][8] These nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[9][10] Furthermore, the surface of nanoparticles can be modified with targeting ligands (active targeting) to enhance their uptake by cancer cells.[8]
Q4: What is the Enhanced Permeability and Retention (EPR) effect?
A4: The EPR effect is a phenomenon characteristic of many solid tumors.[9] Tumors often have leaky blood vessels with poor lymphatic drainage.[11] This allows nanoparticles of a certain size (typically 10-200 nm) to extravasate from the bloodstream into the tumor interstitium and be retained there for a longer period, leading to higher local drug concentrations.[10]
Q5: What are the key mechanisms of cell death induced by this compound-PDT?
A5: this compound-PDT is known to induce various forms of cell death, including apoptosis and necrosis.[5] A significant mechanism reported is the induction of mitotic catastrophe, which results from abnormal mitosis and leads to cell death.[12] This is often accompanied by microtubule disorganization.[12] The generation of ROS by activated this compound is the primary trigger for these cellular events.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
-
Problem: You are observing precipitation of this compound when preparing your formulation for in vitro or in vivo experiments.
-
Possible Cause: this compound, while water-soluble, can aggregate at high concentrations or in certain buffer conditions.
-
Troubleshooting Steps:
-
Check pH and Ionic Strength: Ensure the pH and ionic strength of your buffer are compatible with this compound. Prepare solutions in phosphate-buffered saline (PBS) at a physiological pH.
-
Use a Co-solvent: For initial stock solutions, consider using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration in your working solution is non-toxic to cells (typically <0.5%).
-
Sonication: Gentle sonication can help to break up aggregates and fully dissolve the this compound.
-
Encapsulation: For in vivo studies, encapsulating this compound in nanoparticles (e.g., liposomes) can significantly improve its stability and prevent precipitation in biological fluids.[13]
-
Issue 2: Low Cellular Uptake of this compound in In Vitro Experiments
-
Problem: You are observing low fluorescence signal from this compound within your cancer cells after incubation.
-
Possible Causes:
-
Insufficient incubation time.
-
Low concentration of this compound.
-
Properties of the specific cell line being used.
-
-
Troubleshooting Steps:
-
Optimize Incubation Time and Concentration: Perform a time-course and concentration-dependence experiment to determine the optimal conditions for your cell line. Incubation times can range from a few hours to 24 hours.[14]
-
Use a Delivery Vehicle: The hydrophilic nature of this compound can limit its passive diffusion across the cell membrane.[4] Consider using a nanoparticle-based carrier, such as liposomes or ethosomes, to enhance cellular uptake.[4][15]
-
Cell Line Characterization: Different cancer cell lines have varying membrane properties and endocytic capacities, which can affect this compound uptake. Compare uptake in your cell line to a well-characterized line if possible.
-
Permeabilization (for specific mechanistic studies): For certain experimental aims, transient permeabilization of the cell membrane can be used to facilitate this compound entry, but this is not suitable for standard therapeutic efficacy studies.
-
Issue 3: High Variability in In Vivo Tumor Accumulation
-
Problem: You are observing significant animal-to-animal variation in the amount of this compound accumulating in the tumors.
-
Possible Causes:
-
Inconsistent formulation and administration.
-
Variations in tumor size and vascularity.
-
Differences in animal physiology.
-
-
Troubleshooting Steps:
-
Standardize Formulation and Administration: Ensure your this compound formulation (free or nanoparticle-based) is prepared consistently for each experiment. Pay close attention to particle size and drug loading for nanoparticle formulations. Administer the formulation via a consistent route (e.g., tail vein injection) and at a consistent rate.
-
Control Tumor Size: Start treatment when tumors have reached a predetermined size range. Very small or very large tumors can have different vascular characteristics, affecting the EPR effect.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
-
Use Imaging to Monitor Delivery: In vivo imaging techniques, such as fluorescence imaging, can be used to monitor the biodistribution of this compound or this compound-loaded nanoparticles in real-time and assess the consistency of tumor targeting.[16][17]
-
Issue 4: Limited Therapeutic Efficacy in In Vivo Models
-
Problem: this compound-PDT is not producing the expected level of tumor growth inhibition.
-
Possible Causes:
-
Insufficient this compound accumulation in the tumor.
-
Inadequate light penetration into the tumor tissue.
-
The tumor microenvironment (e.g., hypoxia) is limiting the photodynamic effect.
-
-
Troubleshooting Steps:
-
Enhance Tumor Delivery: Employ nanoparticle-based delivery strategies to increase the concentration of this compound in the tumor via the EPR effect.[10] Consider active targeting by conjugating ligands to the nanoparticle surface that bind to receptors overexpressed on your cancer cells.[8]
-
Optimize Light Delivery: Ensure the wavelength of light used for activation is appropriate for this compound and that the light dose (fluence) and dose rate (fluence rate) are sufficient to activate the photosensitizer throughout the tumor volume. For deeper tumors, consider using light in the near-infrared (NIR) window where tissue penetration is higher, which may require a different photosensitizer.
-
Address Hypoxia: The photodynamic process consumes oxygen. The hypoxic environment of many tumors can limit the efficacy of PDT. Strategies to overcome this include combining PDT with therapies that reduce hypoxia or using photosensitizers that are also effective under hypoxic conditions.
-
Combination Therapy: Consider combining this compound-PDT with other treatment modalities, such as chemotherapy or immunotherapy, to achieve a synergistic anti-tumor effect.[1][10]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Formulations
| Formulation | Cell Line | IC50 (µM) | Light Dose | Wavelength (nm) | Reference |
| Free this compound | HeLa | 8.224 | 9 J/cm² | 414 | [14] |
| Graphene Oxide/Tmpyp | HeLa | 5.275 | 9 J/cm² | 414 | [14] |
| Free this compound | Various | 0.25 - 5 | 5 and 25 J/cm² | Not Specified | [18] |
Table 2: In Vivo Efficacy of this compound Formulations
| Formulation | Tumor Model | Administration Route | Key Findings | Reference |
| Free this compound | Ehrlich Tumor (mice) | Topical | Tumor size at day 19: 219 ± 11.9 mm³; Survival: 18.2 ± 1.2 days | [4] |
| Ethosomal this compound | Ehrlich Tumor (mice) | Topical | Tumor size at day 19: 143.28 ± 13.2 mm³; Survival: 21 days | [4] |
Table 3: Biodistribution of Nanoparticle-Encapsulated Agent (Example)
| Time Post-Injection | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Reference |
| 24 hours | 37.7 ± 5.3 | - | 29.0 ± 3.9 | - | - | [19] |
| 72 hours | 25.1 ± 15.1 | - | - | - | - | [19] |
| 168 hours | 15.1 ± 5.8 | - | - | - | - | [19] |
| Note: This data is for a radiolabeled antibody and serves as an example of how to present biodistribution data. %ID/g = percentage of injected dose per gram of tissue. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DMPC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 in a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a this compound solution in PBS by vortexing. The concentration of this compound should be optimized based on desired loading.
-
-
Extrusion:
-
Subject the resulting liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder at a temperature above the phase transition temperature of the lipids.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using UV-Vis spectrophotometry after lysing the liposomes with a suitable detergent (e.g., Triton X-100). Calculate the drug loading efficiency.
-
Protocol 2: In Vitro Cellular Uptake Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or this compound-loaded nanoparticles
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or confocal microscope
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or this compound-loaded nanoparticles. Include an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound this compound or nanoparticles.
-
Analysis:
-
For Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
For Confocal Microscopy: Fix the cells (e.g., with 4% paraformaldehyde), mount the slides, and visualize the intracellular localization of this compound using a confocal microscope.[14]
-
Protocol 3: In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice
-
This compound or fluorescently-labeled this compound-loaded nanoparticles
-
In vivo imaging system (e.g., IVIS)
Methodology:
-
Animal Model: Induce tumors in mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administration: Administer the this compound formulation intravenously via the tail vein.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[16]
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification: Image the excised organs and tumor to quantify the fluorescence intensity per organ. This can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is prepared.[19]
Visualizations
Caption: Workflow of this compound delivery to tumors and subsequent PDT-induced cell death.
Caption: Troubleshooting logic for suboptimal this compound-PDT efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical photodynamic therapy of tumor bearing mice with meso-tetrakis (N-methyl-4-pyridyl) porphyrin loaded in ethosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Nanoparticle drug delivery systems for synergistic delivery of tumor therapy [frontiersin.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Tumor-Penetrating Nanoparticles for Enhanced Anticancer Activity of Combined Photodynamic and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Longitudinal evaluation of the biodistribution and cellular internalization of the bispecific CD3xTRP1 antibody in syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TMPyP Photobleaching
For researchers, scientists, and drug development professionals utilizing the cationic porphyrin TMPyP in their experiments, photobleaching can be a significant hurdle, leading to diminished signal and potentially compromising data integrity. This technical support center provides a comprehensive guide to understanding, mitigating, and troubleshooting this compound photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
A1: this compound (5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin) is a water-soluble porphyrin commonly used as a photosensitizer in photodynamic therapy (PDT) and as a fluorescent probe for G-quadruplex DNA.[1][2] Like many fluorophores, this compound can undergo photochemical destruction upon exposure to excitation light, a phenomenon known as photobleaching. This process involves the irreversible alteration of the molecule's structure, leading to a loss of its ability to fluoresce. The high energy of the excitation light and the presence of oxygen are major contributors to this process.[3][4]
Q2: What are the initial signs of this compound photobleaching in my experiment?
Q3: How can I minimize this compound photobleaching during fluorescence microscopy?
A3: Several strategies can be employed to minimize this compound photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[6]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light by using the shortest possible exposure times for image acquisition.[7]
-
Use Antifade Reagents: Mount your samples in a commercially available or homemade antifade mounting medium. These reagents help to scavenge free radicals that contribute to photobleaching.[8]
-
Optimize Imaging Settings: Adjust microscope settings such as gain and pinhole size (in confocal microscopy) to maximize signal detection while minimizing the required excitation light.[9]
-
Work in a Low-Oxygen Environment: Where possible, reducing the oxygen concentration in the sample environment can decrease the rate of photobleaching, as oxygen is a key mediator of the process.[10]
Q4: Are there specific antifade reagents recommended for use with this compound?
A4: While there is limited literature specifically comparing the efficacy of different antifade reagents for this compound, general-purpose antifade agents are a good starting point. Common antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and commercially available formulations like ProLong™ Gold and VECTASHIELD®. It is advisable to test a few different antifade reagents to determine which provides the best protection for your specific experimental conditions.[8][11]
Q5: Can photobleaching be completely avoided when using this compound?
A5: While it is difficult to eliminate photobleaching entirely, especially during long-term or high-intensity imaging, the strategies outlined above can significantly reduce its impact. By carefully optimizing imaging parameters and sample preparation, you can extend the fluorescent lifetime of this compound and acquire high-quality, reliable data.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during live-cell imaging.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Decrease the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the light source if necessary.[6] |
| Long Exposure Times | Reduce the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions.[7] |
| Phototoxicity | High light doses can induce cellular stress and death, which can also lead to signal loss. Monitor cell morphology for signs of stress (e.g., blebbing, rounding). Reduce light exposure and consider using a live-cell imaging medium with antioxidants.[4][12] |
| Oxygen-Mediated Photodegradation | If your experimental setup allows, consider using an oxygen-scavenging system in your imaging medium.[10] |
Problem: Uneven photobleaching across the field of view.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-uniform Illumination | Ensure your microscope's light path is properly aligned to provide even illumination across the field of view. |
| Repetitive Scanning of the Same Area | When focusing or setting up the imaging area, use a lower light intensity or a different, less critical area of the sample to avoid excessive bleaching of the region of interest before data acquisition. |
Quantitative Data Summary
The photostability of this compound can be influenced by various factors. The following table summarizes available quantitative data on this compound and related compounds.
| Parameter | Compound | Condition | Value | Reference |
| Fluorescence Quantum Yield (Φf) | This compound | In aqueous solution | 0.050 | [13] |
| Fluorescence Lifetime (τf) | This compound | 'Free' in solution | 5.25 ns | [13] |
| Fluorescence Lifetime (τf) | This compound | 'Completely bound' to DNA | 11.3 ns | [13] |
| Singlet Oxygen Quantum Yield (ΦΔ) | This compound | Not specified | 0.77 | [2] |
| Photostability | meta-TMPyP | After 108 min illumination at 420 nm | ~58% remaining | [3] |
| Photostability | para-TMPyP | After 108 min illumination at 420 nm | ~54% remaining | [3] |
Experimental Protocols
Protocol 1: General Staining and Mounting of Fixed Cells with this compound to Minimize Photobleaching
-
Cell Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if required for intracellular targets): If this compound is intended to reach intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Incubate the cells with the desired concentration of this compound (typically in the low micromolar range) in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., a solution of n-propyl gallate in glycerol/PBS).[11]
-
Recipe for n-propyl gallate antifade medium:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethylformamide or dimethyl sulfoxide.
-
Thoroughly mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise while stirring rapidly.[11]
-
-
-
Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Storage: Store the slides at 4°C in the dark until imaging.
Protocol 2: Photodynamic Therapy (PDT) Protocol using this compound
This protocol is a general guideline and specific parameters should be optimized for the cell line and experimental goals.
-
Cell Seeding: Seed cells in a suitable culture plate or dish and allow them to adhere and grow for 24 hours.
-
This compound Incubation: Replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 2.5 µM). Incubate the cells for a specific duration (e.g., 24 hours) to allow for cellular uptake of the photosensitizer.[13]
-
Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., red light at ~662 nm) and light dose (e.g., 50 J/cm²).[13] The light source should be calibrated to deliver a uniform and known irradiance.
-
Post-Irradiation Incubation: Following irradiation, replace the this compound-containing medium with a fresh culture medium and incubate the cells for the desired period to assess the effects of the treatment (e.g., cell viability assays, apoptosis assays).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound-mediated stabilization of G-quadruplexes to inhibit cancer cell proliferation.
Caption: A logical workflow for troubleshooting this compound photobleaching during fluorescence imaging experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Closer Look at Dark Toxicity of the Photosensitizer this compound in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 10. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing TMPyP Singlet Oxygen Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitizer TMPyP. Our goal is to help you overcome common experimental challenges and optimize singlet oxygen generation for your applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Singlet Oxygen Yield
-
Question: My experiment is showing a significantly lower singlet oxygen quantum yield (ΦΔ) than expected. What are the common causes for this?
-
Answer: Several factors can contribute to a reduced singlet oxygen yield with this compound. The most common issues include:
-
Aggregation: this compound has a tendency to aggregate in aqueous solutions, which leads to self-quenching of the excited triplet state required for energy transfer to molecular oxygen.[1][2][3] Aggregated this compound is significantly less effective at producing singlet oxygen compared to its monomeric form.[1][2]
-
Suboptimal Concentration: The concentration of this compound plays a critical role. At higher concentrations, self-quenching and aggregation become more pronounced, leading to a decrease in singlet oxygen production.[1][3] It is crucial to operate within a linear concentration range where singlet oxygen generation is proportional to the photosensitizer concentration.[1][3]
-
Inappropriate Solvent or pH: The solvent environment and pH can influence the aggregation state and photophysical properties of this compound.[4][5] For instance, acidic conditions have been shown to increase the singlet oxygen generating activity of some porphyrin derivatives.[4]
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the photodegradation of this compound, reducing the concentration of the active photosensitizer over time.[6][7]
-
Issue 2: Difficulty in Preventing this compound Aggregation
-
Question: I suspect this compound aggregation is the primary issue in my experiments. What are effective strategies to prevent this?
-
Answer: To mitigate this compound aggregation and enhance singlet oxygen production, consider the following approaches:
-
Use of Nanocarriers: Encapsulating this compound within nanoparticles, such as silica nanoparticles or by loading it onto graphene oxide, can physically separate the molecules and prevent aggregation.[8][9][10]
-
Complexation with Proteins: Formulating this compound with proteins like Human Serum Albumin (HSA) can help disperse it in a monomeric form, which is highly efficient in generating singlet oxygen in physiological environments.[8]
-
Host-Guest Chemistry: Utilizing host molecules like β-cyclodextrins can encapsulate this compound, improving its solubility and reducing aggregation-induced quenching.[8]
-
Solvent Optimization: Employing solvents or solvent mixtures, such as ethanol or glycerol:ethanol:water mixtures, can help reduce aggregation and increase the half-life of singlet oxygen.[5]
-
Issue 3: Suboptimal Light Source Parameters
-
Question: How critical is the choice of light source and its parameters for maximizing singlet oxygen production?
-
Answer: The light source is a critical component for efficient singlet oxygen generation. Key parameters to optimize include:
-
Wavelength: The emission wavelength of your light source must overlap with the absorption spectrum of this compound. This compound exhibits a strong Soret band around 422 nm and Q-bands at longer wavelengths.[1][11] Using a light source that matches one of these absorption peaks will maximize photoexcitation.
-
Irradiance (Power): There is a linear relationship between the power of the light source and the production of singlet oxygen.[8] Increasing the irradiance will generally lead to a higher rate of singlet oxygen generation, but be mindful of potential photobleaching at very high intensities.
-
Light Dose: The total energy delivered (fluence) is also important. For some applications, a sufficient light dose is required to achieve the desired biological effect.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical singlet oxygen quantum yield for this compound?
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Q2: How does pH affect the singlet oxygen production of this compound?
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A2: While specific studies on the direct effect of a wide pH range on this compound are limited in the provided results, related porphyrin derivatives have shown that acidic conditions can enhance singlet oxygen generation.[4] It is advisable to maintain a consistent and optimized pH in your experiments.
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Q3: Can I use chemical enhancers with this compound to boost singlet oxygen production?
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A3: While not directly increasing the singlet oxygen quantum yield of this compound itself, certain compounds can enhance the overall photodynamic effect. For example, potassium iodide (KI) can react with the reactive oxygen species (ROS) produced by the photosensitizer to generate additional cytotoxic species.[8]
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Q4: How can I measure the singlet oxygen production in my experiment?
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A4: There are both direct and indirect methods to measure singlet oxygen. A common direct method is to detect the characteristic phosphorescence of singlet oxygen at 1270 nm.[1][14][15] Indirect methods often involve using a chemical trap or scavenger, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG), where the change in absorbance or fluorescence of the scavenger is proportional to the amount of singlet oxygen generated.[8][11][16]
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Data Presentation
Table 1: Factors Influencing this compound Singlet Oxygen Quantum Yield (ΦΔ)
| Factor | Observation | Impact on ΦΔ | Reference(s) |
| Concentration | Increasing concentration leads to self-quenching and aggregation. | Significant decrease | [3] |
| Aggregation | Aggregated this compound is less effective at energy transfer to oxygen. | Significant decrease | [1][2] |
| Solvent | Polar solvents and specialized mixtures can reduce aggregation. | Can be enhanced | [5] |
| pH | Acidic conditions can increase singlet oxygen generation for some porphyrins. | Potentially enhanced | |
| Photobleaching | Degradation of this compound over time with light exposure. | Decrease | [6][7] |
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Common Photosensitizers
| Photosensitizer | ΦΔ | Solvent/Conditions | Reference(s) |
| This compound | 0.74 | Aqueous Solution | [5][13] |
| Methylene Blue | 0.52 | Aqueous Solution | [5][13] |
| Rose Bengal | Varies with concentration | PBS-D2O | [1] |
| Eosin Y | Varies with concentration | PBS-D2O | [1] |
Experimental Protocols
Protocol 1: Measurement of Singlet Oxygen Production using a Chemical Scavenger (DPBF)
Objective: To indirectly quantify the relative singlet oxygen generation of a this compound formulation by measuring the decrease in absorbance of 1,3-diphenylisobenzofuran (DPBF).
Materials:
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This compound solution of known concentration
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1,3-diphenylisobenzofuran (DPBF) stock solution (in a suitable solvent like DMF or ethanol)
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Appropriate solvent (e.g., PBS, ethanol/water mixture)
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Light source with a wavelength corresponding to a this compound absorption peak (e.g., 422 nm)
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UV-Vis spectrophotometer
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Cuvettes
Methodology:
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Prepare a solution containing the this compound formulation and DPBF in the chosen solvent. A typical starting concentration for DPBF is around 50 µM. The this compound concentration should be in the low micromolar range to avoid aggregation.
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Place the solution in a cuvette and measure the initial absorbance spectrum, paying close attention to the DPBF absorbance maximum at approximately 415 nm.
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Irradiate the solution with the light source for a defined period.
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At regular intervals during irradiation, stop the light source and record the absorbance spectrum of the solution.
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The decrease in absorbance at ~415 nm is proportional to the amount of singlet oxygen that has reacted with DPBF.
-
Calculate the rate of singlet oxygen generation by plotting the change in DPBF absorbance over time.
Protocol 2: Preparation of this compound-Loaded Silica Nanoparticles to Reduce Aggregation
Objective: To encapsulate this compound in silica nanoparticles (SiNPs) to improve its dispersibility and enhance photodynamic activity.
Materials:
-
This compound
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Tetraethyl orthosilicate (TEOS)
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Ammonium hydroxide (NH₄OH)
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Ethanol
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Deionized water
Methodology:
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Dissolve a specific amount of this compound in ethanol.
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In a separate container, mix ethanol, deionized water, and ammonium hydroxide.
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Add the this compound solution to the water-ethanol-ammonia mixture under constant stirring.
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Slowly add TEOS to the mixture and allow the reaction to proceed for several hours to form the SiNPs.
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The resulting this compound-loaded SiNPs can be collected by centrifugation, washed with ethanol and water, and then redispersed in the desired experimental medium.
Visualizations
Caption: Experimental workflow for measuring singlet oxygen production.
Caption: Troubleshooting logic for low singlet oxygen yield.
References
- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Closer Look at Dark Toxicity of the Photosensitizer this compound in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Size-Selected Graphene Oxide Loaded with Photosensitizer (this compound) for Targeting Photodynamic Therapy In Vitro [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tmpyp Off-Target Effects in Photodynamic Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Tmpyp in Photodynamic Therapy (PDT).
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-PDT experiments in a question-and-answer format.
Issue 1: High background cytotoxicity observed in dark control groups.
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Question: My control cells treated with this compound but not exposed to light are showing significant cell death. What could be the cause and how can I fix it?
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Answer: This phenomenon, often referred to as "dark toxicity," can be a significant issue. Here are the potential causes and solutions:
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Inadvertent Light Exposure: this compound is a potent photosensitizer and can be activated by ambient laboratory light.[1][2]
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Solution: Conduct all experimental steps involving this compound, from stock solution preparation to cell incubation, in the dark or under dim, red light conditions. Wrap flasks, tubes, and plates in aluminum foil to prevent light exposure.[1]
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High this compound Concentration: At high concentrations, this compound may exhibit some inherent cytotoxicity independent of light activation.[3]
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Solution: Perform a dose-response experiment to determine the maximum concentration of this compound that does not induce significant dark toxicity in your specific cell line.[4]
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Contamination: Microbial contamination in cell cultures can lead to cell death that might be mistaken for dark toxicity.
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Solution: Regularly check cell cultures for contamination using microscopy and appropriate detection methods. Ensure aseptic techniques are strictly followed.
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Issue 2: Low phototoxic effect on the target cells after irradiation.
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Question: I am not observing the expected level of cell death in my this compound-treated and light-exposed cells. What are the possible reasons and how can I improve the efficacy?
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Answer: Insufficient phototoxicity can stem from several factors related to the photosensitizer, light source, or experimental setup.
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Suboptimal this compound Concentration or Incubation Time: Inadequate intracellular accumulation of this compound will lead to a reduced photodynamic effect.
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Solution: Optimize the this compound concentration and incubation time for your cell line. A typical starting point is to incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different durations (e.g., 4, 12, or 24 hours) to determine the optimal uptake conditions.[5][6]
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Incorrect Light Wavelength or Dose: The absorption spectrum of this compound has a strong Soret band around 420 nm and Q-bands at longer wavelengths.[7][8] Using a light source that does not match these absorption peaks will result in poor activation. Similarly, an insufficient light dose (fluence) will lead to incomplete activation of the photosensitizer.
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Low Oxygen Levels (Hypoxia): The photodynamic effect is dependent on the presence of molecular oxygen to generate reactive oxygen species (ROS).[6] Hypoxic conditions within the cell culture or tumor microenvironment can significantly reduce PDT efficacy.[11]
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Solution: Ensure adequate oxygenation during the experiment. For in vitro studies, this is typically not a major issue in standard cell culture incubators. For in vivo or 3D culture models, consider strategies to mitigate hypoxia.
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Issue 3: High variability in results between experiments.
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Question: I am getting inconsistent results in my this compound-PDT experiments. What could be causing this variability?
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Answer: Lack of reproducibility is a common challenge in PDT experiments. Key factors to control include:
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Inconsistent Light Delivery: Fluctuations in the output of the light source or variations in the distance between the light source and the samples can lead to inconsistent light doses.
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Solution: Calibrate your light source before each experiment and maintain a fixed and reproducible setup for irradiation.[4]
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Cell Culture Conditions: Variations in cell density, passage number, and growth phase can affect cellular uptake of this compound and sensitivity to PDT.
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Solution: Standardize your cell culture protocols. Use cells within a specific passage number range and ensure they are in the exponential growth phase at the time of the experiment. Plate a consistent number of cells for each experiment.
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This compound Solution Stability: this compound solutions may degrade over time, especially if not stored properly.
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Solution: Prepare fresh this compound solutions for each experiment from a frozen stock. Store stock solutions in the dark at -20°C or below.
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-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in PDT?
The primary off-target effects of this compound in PDT stem from its potential to accumulate in and cause damage to healthy tissues upon light activation. This can lead to non-specific cytotoxicity. Additionally, this compound is known to interact with G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes.[2] While this is a mechanism of its anti-cancer activity, interactions with G-quadruplexes in healthy cells could potentially lead to unintended genomic effects.
Q2: How does the subcellular localization of this compound influence its off-target effects?
The subcellular localization of a photosensitizer is a critical determinant of the primary targets of photodamage and the subsequent cell death pathways. This compound has been reported to localize in various organelles, including lysosomes and the nucleus.[12][13] Localization in the nucleus can lead to direct DNA damage, while lysosomal accumulation can trigger lysosomal membrane permeabilization and subsequent apoptosis or necrosis upon irradiation. Off-target effects can be minimized by designing this compound derivatives or delivery systems that specifically target organelles critical for cancer cell survival while sparing those in healthy cells.
Q3: What are the key parameters to optimize for minimizing off-target effects while maximizing therapeutic efficacy?
Optimizing the therapeutic window is crucial. The key parameters to consider are:
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This compound Concentration: Use the lowest effective concentration that achieves the desired phototoxicity in target cells while having minimal dark toxicity.[14]
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Light Dose (Fluence): Deliver a sufficient light dose to activate the this compound in the target tissue but avoid excessive doses that could damage surrounding healthy tissue.[14]
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Drug-Light Interval: The time between this compound administration and light irradiation should be optimized to allow for maximal accumulation in the target tissue and clearance from healthy tissues.
Q4: Can this compound be modified to reduce its off-target effects?
Yes, several strategies are being explored to improve the target specificity of this compound. These include:
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Conjugation to Targeting Moieties: Attaching this compound to molecules that specifically bind to cancer cell surface receptors can enhance its accumulation in tumors.
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Encapsulation in Nanoparticles: Loading this compound into nanoparticles can improve its pharmacokinetic profile and allow for passive or active targeting to tumor tissues.[15]
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Structural Modifications: Synthesizing this compound analogs with altered physicochemical properties can influence their cellular uptake and subcellular localization, potentially leading to improved selectivity.
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of this compound.
Table 1: In Vitro Cytotoxicity of this compound-PDT
| Cell Line | Cell Type | Condition | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | Dark | > 10 | [16] |
| HeLa | Human Cervical Cancer | Light (Blue Light) | ~0.5 | [16] |
| NHDF | Normal Human Dermal Fibroblasts | Dark | > 10 | [16] |
| NHDF | Normal Human Dermal Fibroblasts | Light (Blue Light) | ~2.5 | [16] |
| HeLa | Human Cervical Cancer | Dark | Not cytotoxic | [17] |
| HeLa | Human Cervical Cancer | Light (414 nm + 740 nm) | ~5 | [17] |
| Mel-Juso | Human Melanoma | Dark | Not cytotoxic | [3][15] |
| Mel-Juso | Human Melanoma | Light (405 nm) | ~0.5 µg/mL | [3][15] |
| CCD-1070Sk | Normal Human Skin Fibroblasts | Dark | Not cytotoxic | [3][15] |
| CCD-1070Sk | Normal Human Skin Fibroblasts | Light (405 nm) | > 1 µg/mL | [3][15] |
Experimental Protocols
1. Protocol for In Vitro Phototoxicity Assessment (MTT Assay)
This protocol outlines the steps for determining the phototoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment. Incubate overnight to allow for cell attachment.
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This compound Incubation: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the medium in the wells with the this compound-containing medium. Incubate for a predetermined period (e.g., 4-24 hours) in the dark at 37°C and 5% CO₂. Include a "dark control" plate that will not be irradiated.
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Washing: After incubation, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular this compound.
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Irradiation: Add fresh, phenol red-free medium to the cells. Expose the plate to a light source with the appropriate wavelength and light dose. The "dark control" plate should be handled identically but kept in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
2. Protocol for Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.[18][19][20][21]
-
Cell Treatment: Seed cells on a suitable plate or coverslip and treat with this compound and light as described in the phototoxicity protocol.
-
Probe Loading: After irradiation, wash the cells with PBS and then incubate them with a DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement:
-
Fluorometry: Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Fluorescence Microscopy: Mount the coverslip on a microscope slide and observe the cells using a fluorescence microscope with the appropriate filter set.
-
-
Data Analysis: Quantify the relative fluorescence intensity compared to control cells to determine the level of ROS production.
Visualizations
Caption: this compound-PDT mechanism showing both on-target and off-target effects.
Caption: Troubleshooting workflow for this compound-PDT experiments.
References
- 1. A Closer Look at Dark Toxicity of the Photosensitizer this compound in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A heterogeneous algorithm for PDT dose optimization for prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing light dosimetry in photodynamic therapy of early stage carcinomas of the esophagus using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. sm.unife.it [sm.unife.it]
- 20. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Tmpyp stability issues and degradation products
Welcome to the technical support center for Tmpyp (meso-Tetra(N-methyl-4-pyridyl)porphine). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on handling and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate), is a positively charged, water-soluble porphyrin.[1][2] It is widely used as a photosensitizer in photodynamic therapy (PDT) for its ability to generate reactive oxygen species (ROS), such as singlet oxygen, upon light activation.[3][4][5] Its strong affinity for DNA also makes it a valuable tool in cancer research as a telomerase inhibitor and a G-quadruplex stabilizer.[1][4][5][6] Additionally, this compound is utilized in antimicrobial applications, biosensing, and nanotechnology.[4][6]
Q2: What are the key stability concerns for this compound?
A2: The primary stability concerns for this compound are photodegradation (degradation upon exposure to light), thermal instability at high temperatures, and potential interactions with other molecules in the experimental system which can affect its stability and function.[7][8] The pH of the solution can also influence its conformational state and interaction with other molecules.[9][10]
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a dark place, under an inert atmosphere, and at refrigerated temperatures (2-8°C).[1][2] It is described as light-sensitive and hygroscopic.[1] Stock solutions are typically prepared in 0.9% NaCl or water and can be stored in the dark at 4°C for up to one week.[7]
Q4: What are the known degradation products of this compound?
A4: The specific chemical structures of this compound degradation products are not extensively detailed in the available literature. Studies on the photodegradation of this compound have noted that upon illumination, there is a decay in its characteristic Soret band absorption, but no new significant absorption bands appear in the visible spectrum.[7] This suggests that the degradation products do not absorb light in this region and are therefore not active as photosensitizers.[7] In some biological contexts, such as in the presence of reductive facultative anaerobes, this compound can be reduced to phlorin, which is a structural modification rather than a complete breakdown.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of color in this compound solution upon storage or during experiment. | Photodegradation due to exposure to light. | Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions as needed and store stock solutions in the dark at 4°C for no longer than one week.[1][7] |
| Unexpected changes in UV-Vis absorbance spectrum (e.g., peak shifts, decreased intensity). | - Photodegradation. - Aggregation of this compound molecules. - Interaction with other molecules (e.g., DNA, micelles).[11] - Change in pH.[9][10] | - To check for photodegradation, run a control sample protected from light. - this compound generally does not aggregate significantly in aqueous solutions.[7] However, if aggregation is suspected, consider adjusting the concentration or solvent. - Be aware of potential interactions with other components in your assay. Binding to DNA, for instance, can alter the absorption spectrum. - Ensure the pH of your buffer is controlled and appropriate for your experiment, as pH can influence this compound's structure and interactions.[9][10] |
| Inconsistent or lower-than-expected results in photodynamic therapy (PDT) experiments. | - Degradation of this compound stock solution. - Insufficient light dose or incorrect wavelength for activation. - Quenching of the excited state by other molecules in the system. | - Use a fresh, properly stored this compound solution. - Verify the light source's intensity and wavelength. This compound has a strong absorption maximum (Soret band) around 421-422 nm.[1] - Analyze the components of your experimental medium for potential quenchers. |
| Precipitation of this compound from solution. | - Exceeding the solubility limit. - Interaction with counter-ions leading to a less soluble salt. - Significant changes in temperature or pH. | - this compound is soluble in water up to 50 mM.[1][2] Ensure you are working within this concentration range. - Be mindful of the buffer composition and potential for precipitation with other salts. - Maintain stable temperature and pH conditions. |
Quantitative Data on this compound Stability
The following table summarizes quantitative data on the photostability of this compound isomers.
| Compound | Illumination Conditions | Duration (min) | Remaining Compound (%) | Reference |
| para-Tmpyp | 420 nm LED, 13 mW/cm² | 108 | ~54% | [7] |
| meta-Tmpyp | 420 nm LED, 13 mW/cm² | 108 | ~58% | [7] |
Note: The meta-isomer of this compound showed slightly improved photostability compared to the more commonly used para-isomer.[7]
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
This protocol is based on the methodology described by Schulz et al. (2022).[7]
-
Preparation of this compound Solution: Prepare a 10 µM solution of this compound in 0.9% NaCl.
-
Sample Irradiation: Place 200 µL of the this compound solution in a 96-well plate. Irradiate the samples with a 420 nm LED light source at an intensity of 13 mW/cm².
-
UV-Vis Spectroscopy: At designated time intervals (e.g., 0, 10, 30, 60, 108 minutes), record the electronic absorption spectrum of the this compound solution, focusing on the Soret band (around 422 nm).
-
Data Analysis: Determine the stability of this compound by monitoring the decay in the absorbance of the Soret band over the irradiation time. The percentage of remaining this compound can be calculated as (Absorbance at time t / Absorbance at time 0) * 100.
Protocol 2: Analysis of this compound and Potential Degradation Products by LC-MS
This protocol provides a general approach for analyzing this compound and its potential degradation products.
-
Sample Preparation: Prepare an aqueous stock solution of this compound (e.g., 1 mg/mL). If analyzing degradation, subject the solution to the relevant stress condition (e.g., prolonged light exposure).
-
Dilution: Dilute the stock solution (e.g., 1:100) with a mixture of water and acetonitrile (1:1, v/v).
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. An electrospray ionization (ESI) source is suitable for the analysis of the charged this compound molecule.
-
Data Interpretation: Analyze the mass spectra to identify the parent this compound molecule and any potential degradation products by their mass-to-charge ratio (m/z).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | C44H36Cl4N8Pd | CID 15494015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. db.cngb.org [db.cngb.org]
- 10. Photochemical degradation of antibiotics: real-time investigation by aerodynamic thermal breakup droplet ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Cellular Resistance to TMPyP-PDT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming cellular resistance to meso-tetra(4-N-methylpyridyl)porphine (TMPyP) based Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound-PDT and how does it work?
A1: this compound is a cationic porphyrin that acts as a photosensitizer (PS) in Photodynamic Therapy (PDT).[1][2][3] The process begins with the administration of this compound, which accumulates in target cells. Subsequent irradiation with light of a specific wavelength (typically in the blue or red region of the spectrum) excites the this compound molecule.[4][5] This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][4] These highly reactive species cause oxidative damage to cellular components like DNA, proteins, and lipids, leading to cell death through mechanisms such as apoptosis, necrosis, or autophagy.[4][6][7]
Q2: What are the primary known mechanisms of cellular resistance to this compound-PDT?
A2: Cellular resistance to this compound-PDT is a multifactorial issue. Key mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[8][9]
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Enhanced Antioxidant Response: Cancer cells can upregulate antioxidant defense systems to neutralize the cytotoxic ROS generated during PDT, thereby promoting cell survival.[8][10][11]
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Activation of Pro-Survival Autophagy: Autophagy, a cellular process for degrading and recycling damaged components, can be initiated as a survival mechanism in response to PDT-induced stress.[12][13][14][15] This allows cells to clear damaged organelles and recover.[14]
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Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways or overexpression of anti-apoptotic proteins (e.g., Bcl-2 family) can inhibit the induction of apoptosis, a primary mode of cell death triggered by PDT.[8][14]
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Subcellular Sequestration: The localization of this compound within the cell is crucial. Sequestration in organelles like lysosomes may prevent it from reaching critical targets, diminishing PDT efficacy.[6][10]
-
Microtubule Recovery: Some cells may exhibit resistance through the reversible depolymerization and subsequent recovery of microtubules damaged during PDT.[10]
Q3: What general strategies can be employed to overcome this compound-PDT resistance?
A3: Several strategies are being explored to counteract resistance:
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Combination Therapies: Combining this compound-PDT with other treatments can create synergistic effects. This includes using a second photosensitizer with a different subcellular localization (e.g., ZnPc), or co-administering chemotherapeutic agents.[1][2][3][6][16][17]
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Inhibition of Resistance Pathways: Using pharmacological inhibitors to block specific resistance mechanisms can enhance sensitivity. For example, autophagy inhibitors like chloroquine (CQ) or 3-methyladenine (3-MA) can prevent the pro-survival effects of autophagy.[12][18] Similarly, inhibitors of ABC transporters may increase intracellular this compound accumulation.[18]
-
Nanoparticle-Mediated Delivery: Encapsulating this compound in nanoparticles can improve its delivery, solubility, and cellular uptake, potentially bypassing efflux pumps and enhancing ROS production.[1][2][3][5][8] Using graphene oxide as a nanocarrier has been shown to increase the phototoxic effect of this compound.[5]
-
Modulation of Treatment Parameters: Optimizing the this compound concentration and light dose can influence the dominant cell death pathway, potentially shifting from apoptosis to a more robust necrotic response at higher doses.[6][16] Multiple low-dose treatments may also be more effective and have fewer side effects than a single high-dose treatment.[19]
Troubleshooting Guides
Issue 1: Low or Inconsistent Phototoxicity
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. This compound concentrations typically range from low micromolar (µM) values.[5][20] |
| Inadequate Light Dose | Calibrate your light source to ensure accurate wavelength and power density (irradiance). Optimize the light dose (J/cm²) by performing a light-dose response curve. This compound has a primary absorption peak (Soret band) around 422 nm and secondary peaks (Q-bands) between 500-700 nm.[4][5] |
| This compound Aggregation | Visually inspect stock solutions for precipitates. Prepare fresh aqueous solutions for each experiment.[4] If aggregation is suspected, brief sonication may help.[4] |
| Low Oxygen Levels (Hypoxia) | Ensure adequate oxygenation of cell cultures during irradiation, as PDT is an oxygen-dependent process.[4] Hypoxia can be a significant factor in resistance.[21] |
| Cellular Efflux of this compound | Some cell lines may actively pump out the photosensitizer.[4] Consider reducing the incubation time or using a higher initial concentration. If efflux is suspected, consider using an ABC transporter inhibitor as part of a combination therapy approach.[18] |
Issue 2: High "Dark Toxicity" (Cell Death without Light)
| Possible Cause | Recommended Solution |
| High this compound Concentration | At very high concentrations, this compound may exhibit some light-independent cytotoxicity.[4] Determine the optimal non-toxic concentration in the dark by performing a dose-response curve without irradiation.[4] |
| Solvent Toxicity | If using a solvent other than an aqueous buffer, ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells.[4] |
| Contamination | Microbial contamination can cause cell stress and death. Always use sterile techniques.[4] |
| Ambient Light Exposure | Even minimal exposure to ambient light during incubation or preparation can cause some level of phototoxicity. Protect all this compound-treated samples from light until the intended irradiation step.[4] |
Issue 3: Acquired Resistance After Multiple Treatments
| Possible Cause | Recommended Solution |
| Upregulation of Efflux Pumps | Analyze the expression of ABC transporters (e.g., ABCG2) via Western blot or qPCR. Consider co-treatment with an appropriate ABC transporter inhibitor.[18][22] |
| Activation of Pro-Survival Autophagy | Assess autophagy markers (e.g., LC3-II conversion, p62 degradation) by Western blot.[23] Test the effect of autophagy inhibitors (e.g., chloroquine) in combination with this compound-PDT.[13][18] |
| Enhanced Antioxidant Defenses | Evaluate the expression and activity of antioxidant enzymes.[11] |
| Shift in Cell Death Signaling | Analyze key proteins in apoptosis and other cell death pathways (e.g., caspases, Bcl-2 family, p38 MAPK).[22] Resistance can be associated with a loss of death signaling through pathways like p38 MAPK.[22] |
Quantitative Data Summary
Table 1: Comparative IC50 Values for this compound-PDT
| Cell Line | Photosensitizer | IC50 Value (µM) | Irradiation Wavelength (nm) | Light Dose (J/cm²) | Reference |
| HeLa | Free this compound | 8.224 | 740 + 414 | 30 + 1 | [5] |
| HeLa | GO/TMPyP Nanocarrier | 5.275 | 740 + 414 | 30 + 1 | [5] |
Table 2: Effect of Combination Therapy on Cell Death
| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) | Light Dose (J/cm²) | Reference |
| HeLa | ZnPc (5x10⁻⁸ M) + this compound (10⁻⁶ M) | 91 | - | 2.4 | [6] |
| HeLa | ZnPc (5x10⁻⁸ M) + this compound (10⁻⁶ M) | - | 89 | 3.6 | [6] |
Experimental Protocols & Visualizations
Protocol 1: General In Vitro this compound-PDT Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells (e.g., HeLa, A2780) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[5]
-
This compound Incubation: Prepare fresh this compound solutions in culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0-25 µM).[5] Include "no this compound" controls.
-
Incubation (Dark): Incubate the plate for a desired period (e.g., 4-24 hours) in the dark to allow for photosensitizer uptake.[4][5]
-
Wash and Irradiate: Gently wash the cells with PBS. Add fresh PBS or medium to the wells.[5] Expose the plate to a specific light source (e.g., LED array) at the appropriate wavelength (e.g., 414 nm or ~660 nm) to deliver the desired light dose.[5][10] Keep a duplicate plate in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours in the dark.[4]
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways in this compound-PDT Resistance
This compound-PDT induces cell death primarily through ROS-mediated damage. However, cancer cells can activate survival pathways to counteract this effect. The diagram below illustrates the central role of ROS and key resistance mechanisms.
Troubleshooting Logic Flow
When encountering suboptimal results, a systematic approach is necessary. The following diagram outlines a decision-making process for troubleshooting common issues in this compound-PDT experiments.
References
- 1. worldscientific.com [worldscientific.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ready player one? Autophagy shapes resistance to photodynamic therapy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy promotes resistance to photodynamic therapy-induced apoptosis selectively in colorectal cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Two combined photosensitizers: a goal for more effective photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Efficacy of multiple low-dose photodynamic TMPYP4 therapy on cervical cancer tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of photodynamic therapy in overcoming cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of resistance to photodynamic therapy (PDT) in human breast cancer cells is photosensitizer-dependent: Possible mechanisms and approaches for overcoming PDT-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of TMPyP4 for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing TMPyP4 in cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TMPyP4 in cancer cells?
TMPyP4, or 5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphyrin, is a cationic porphyrin that exhibits anti-cancer activity through multiple mechanisms. Its primary modes of action are the stabilization of G-quadruplex (G4) structures in nucleic acids and the inhibition of telomerase activity.[1] G-quadruplexes are secondary structures found in guanine-rich regions of DNA and RNA, notably in telomeres and the promoter regions of oncogenes like c-MYC.[1] By stabilizing these G4 structures, TMPyP4 can inhibit telomerase, an enzyme crucial for maintaining telomere length and promoting immortalization in approximately 85% of cancer cells.[1] This inhibition leads to telomere shortening, cell cycle arrest, senescence, and ultimately, apoptosis.[1] Furthermore, TMPyP4 can act as a photosensitizer in photodynamic therapy (PDT), generating reactive oxygen species (ROS) upon light exposure, leading to localized cellular damage.[2][3][4]
Q2: How does the specificity of TMPyP4 for cancer cells compare to normal cells?
TMPyP4 has demonstrated selective toxicity for carcinoma cells over normal epithelial cells.[2] This selectivity is attributed in part to its tendency to accumulate in tumor tissues.[5][6] Studies have shown that while TMPyP4 can be cytotoxic to both cancer and normal cell lines, the effective concentrations for inhibiting cell proliferation are often lower for cancer cells.[1] For instance, IC50 values for various tumor cell lines range from 9.0 - 28.2 µM, compared to 1.7 - 15.5 µM in some normal cell lines, though this can vary significantly based on the specific cell lines and experimental conditions.[1]
Q3: What are the known off-target effects of TMPyP4?
While TMPyP4 is a potent G-quadruplex stabilizer, it is not entirely selective and can interact with other nucleic acid structures, leading to off-target effects. It has been shown to bind to duplex and single-stranded DNA, which can non-specifically affect DNA replication and transcription.[7] TMPyP4 can also modulate the expression of various genes, including the downregulation of the c-myc oncogene.[7][8] Additionally, it can induce apoptosis and cell cycle arrest through pathways independent of telomerase inhibition, such as the p38 MAPK signaling pathway.[7][8] At low concentrations (≤ 0.5 μM), TMPyP4 has been observed to increase cell-matrix adhesion and promote the migration of tumor cells, an important consideration in metastasis studies.[2][9]
Q4: How can the specificity of TMPyP4 for cancer cells be improved?
Several strategies can be employed to enhance the specificity of TMPyP4:
-
Photodynamic Therapy (PDT): By using TMPyP4 as a photosensitizer, its cytotoxic effects can be localized to tumor sites through targeted light application.[3][4] This approach minimizes damage to surrounding healthy tissue.
-
Combination Therapy: Combining TMPyP4 with conventional chemotherapeutic drugs like cisplatin has shown synergistic anti-cancer effects.[2][10] This can allow for lower, more targeted doses of each agent, potentially reducing systemic toxicity.[2]
-
Nanoparticle Delivery: Encapsulating TMPyP4 in nanoparticles can improve its delivery to tumor cells through the enhanced permeability and retention (EPR) effect.[11][12][13] Nanoparticle-based systems can also be engineered for active targeting by attaching ligands that bind to cancer cell-specific receptors.[14] For example, a complex of TMPyP4 with TiO2 nanoparticles has shown enhanced photodynamic activity and cancer selectivity in melanoma cells.[4][15]
Troubleshooting Guides
Problem 1: No significant inhibition of cancer cell proliferation is observed.
-
Inadequate Concentration: The effective concentration of TMPyP4 is highly cell-line dependent.[16]
-
Solution: Perform a dose-response study with a wide range of concentrations (e.g., 0.5 µM to 50 µM) to determine the optimal concentration for your specific cell line.[16]
-
-
Insufficient Incubation Time: The effects of TMPyP4, particularly those related to telomerase inhibition and telomere shortening, often require prolonged exposure.
-
Solution: Increase the incubation time. Common treatment durations are 72 hours, but some studies extend this for several weeks.[16]
-
-
Incorrect Reagent Preparation or Storage: TMPyP4 tosylate is a crystalline solid that should be stored at -20°C for long-term stability. Aqueous solutions should be prepared fresh for each use.[16]
-
Alternative Lengthening of Telomeres (ALT) Pathway: Some cancer cells do not rely on telomerase for telomere maintenance and instead use the ALT pathway.
-
Solution: Determine if your cell line is ALT-positive. While TMPyP4's primary mechanism is telomerase inhibition, it has also been shown to suppress proliferation in some ALT cells, suggesting its effects on G-quadruplexes can still be impactful.[16]
-
Problem 2: High toxicity observed in control (normal) cell lines.
-
Photosensitization: TMPyP4 is a photosensitizer, and exposure to ambient light can induce the production of reactive oxygen species (ROS), leading to non-specific cytotoxicity.[7]
-
Concentration Too High: The therapeutic window for TMPyP4 can be narrow for certain cell lines.
-
Solution: Re-evaluate the dose-response curve and select a concentration that maximizes cancer cell inhibition while minimizing toxicity to normal cells.
-
Problem 3: Unexpected effects on cell adhesion or migration.
-
Dose-Dependent Effects: TMPyP4 exhibits a dose-dependent effect on cell adhesion and migration. Low concentrations (≤ 0.5 µM) can promote migration, while higher concentrations (≥ 2 µM) inhibit it.[2][9]
-
Solution: Carefully consider the concentration used in your experiments, especially if studying metastasis. If the goal is to inhibit proliferation, higher concentrations are generally required.[9] Be aware that at concentrations effective for G-quadruplex stabilization, off-target effects on adhesion pathways can occur.[7]
-
Data Presentation
Table 1: Cytotoxicity (IC50 Values) of TMPyP4 Tosylate in Various Cell Lines
| Cell Line(s) | Cancer Type | IC50 Value (µM) | Notes |
| Various Tumor Cell Lines | General | 9.0 - 28.2 | Compared to 1.7 - 15.5 µM in normal cell lines.[1] |
| Human Telomerase | - | ≤ 50 | General telomerase inhibition.[1] |
| Human Telomerase | - | 6.5 | Potent inhibition of human telomerase.[1] |
| Ovarian Carcinoma (A2780) | Ovarian Cancer | Dose-dependent inhibition from 3-60 µM | Significant growth inhibition observed at all tested concentrations.[3] |
Note: IC50 values can vary significantly based on the duration of exposure and the specific assay used.[1]
Table 2: Induction of Apoptosis by TMPyP4
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Apoptosis Rate (%) |
| Ovarian Carcinoma (A2780) | Ovarian Cancer | 3 | 24 hours | 14.7 ± 2.22 |
| 6 | 24 hours | 32.3 ± 1.69 | ||
| 15 | 24 hours | 52.2 ± 1.47 | ||
| 30 | 24 hours | 56.3 ± 1.23 | ||
| 60 | 24 hours | 80.3 ± 3.14 |
Data from a study on TMPyP4-PDT, where cells were treated with TMPyP4 for 24 hours before further analysis.[3]
Table 3: Dose-Dependent Effects of TMPyP4 on Cell Proliferation and Adhesion
| Cell Line(s) | Cancer Type | Low Dose (≤ 0.5 µM) | High Dose (≥ 2 µM) |
| Various Tumor Cells | General | Increases cell-matrix adhesion and promotes migration.[2][9] | Inhibits cell proliferation and induces cell death.[2][9] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with TMPyP4 Tosylate
-
Stock Solution Preparation:
-
Weigh the required amount of TMPyP4 tosylate powder in a sterile microcentrifuge tube. The molecular weight is 1363.6 g/mol .[17]
-
Dissolve the powder in sterile water or PBS (pH 7.2) to a desired stock concentration (e.g., 1 mM). TMPyP4 tosylate is soluble in water up to 50 mM.[17]
-
Vortex vigorously to dissolve. Gentle warming (45-60°C) or sonication can be used to aid dissolution.[17]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.[17]
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17]
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Thaw an aliquot of the TMPyP4 tosylate stock solution at room temperature.[17]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Aseptically add the calculated volume of the stock solution to pre-warmed complete cell culture medium and mix gently.[17]
-
Remove the existing medium from the cell culture plates and replace it with the medium containing TMPyP4.[17]
-
Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, 72 hours).[17]
-
Protocol 2: Cell Viability (MTT) Assay
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.[10]
-
Prepare serial dilutions of TMPyP4 in culture medium and add them to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2][10]
-
Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[2][10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with the desired concentrations of TMPyP4 as determined from cell viability assays.
-
Harvest cells by trypsinization and wash with cold PBS.[10]
-
Resuspend the cells in 1X binding buffer provided in an apoptosis detection kit.[10]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[10]
-
Incubate in the dark for 15 minutes at room temperature.[10]
-
Analyze the samples by flow cytometry within 1 hour.[10]
Protocol 4: Telomerase Activity (TRAP) Assay
-
Cell Lysis: Lyse untreated and TMPyP4-treated cells using a suitable lysis buffer.
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a reaction mix containing a TS primer and dNTPs. Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats.[18]
-
PCR Amplification: Add a TRAP primer mix and Taq polymerase. Perform PCR to amplify the extended products (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).[18]
-
Detection: Separate the PCR products on a non-denaturing polyacrylamide gel and visualize the characteristic ladder of bands using a DNA stain.[18]
Visualizations
Caption: Primary mechanisms of action of TMPyP4 in cancer cells.
Caption: Troubleshooting workflow for lack of TMPyP4-induced inhibition.
Caption: Strategies to improve the specificity of TMPyP4 for cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Telomerase inhibitors TMPyP4 and thymoquinone decreased cell proliferation and induced cell death in the non-small cell lung cancer cell line LC-HK2, modifying the pattern of focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nanoparticle drug delivery systems for synergistic delivery of tumor therapy [frontiersin.org]
- 14. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics [mdpi.com]
- 15. Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Tmpyp Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of meso-Tetra(N-methyl-4-pyridyl)porphine (Tmpyp) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis from the lab to pilot or industrial scale?
A1: Scaling up this compound synthesis introduces several challenges that can impact yield, purity, and process reproducibility. Key challenges include:
-
Reaction Kinetics and Thermodynamics: Managing reaction exotherms becomes critical at a larger scale to prevent side reactions and ensure consistent product quality.[1][2]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult and can lead to localized concentration gradients, affecting reaction rates and impurity formation.[3][4]
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Purification and Isolation: Lab-scale purification methods like column chromatography are often not feasible for large quantities. Scalable techniques such as precipitation and filtration need careful optimization.[5][6][7][8][9]
-
Impurity Profile: The impurity profile can change with scale, with minor impurities in the lab becoming significant issues in larger batches.[10][11]
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Drying: Efficiently drying large quantities of the final product to meet specifications can be challenging and requires specialized equipment.[12][13][14]
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Solvent Handling and Recovery: The large volumes of solvents used in scaled-up synthesis necessitate efficient recovery and recycling systems for both economic and environmental reasons.[11][15][16][17]
Q2: How does the purity of starting materials affect the scaled-up synthesis of this compound?
A2: The purity of starting materials, such as pyrrole, 4-pyridinecarboxaldehyde, and the methylating agent (e.g., methyl tosylate), is crucial in large-scale synthesis. Impurities in these raw materials can lead to the formation of byproducts that complicate purification, reduce yields, and may be difficult to remove from the final product.[10] It is essential to have stringent quality control for all incoming raw materials to ensure batch-to-batch consistency.
Q3: What are the recommended scalable purification methods for this compound?
A3: For large-scale production, column chromatography is generally impractical.[6][7][8] The recommended scalable purification strategy for this compound, a water-soluble porphyrin, involves:
-
Precipitation: After the initial synthesis of the this compound precursor (meso-tetra(4-pyridyl)porphine), it can be precipitated from the reaction mixture.
-
Filtration and Washing: The precipitated solid is then filtered and washed with appropriate solvents to remove impurities. A common procedure involves washing with methanol.
-
Methylation and Final Precipitation: Following the methylation step to form this compound, the final product is precipitated, often by the addition of a counter-ion or by changing the solvent composition. For instance, precipitating the product with acetone is a documented method.[10][18]
-
Washing: The precipitated this compound is then thoroughly washed to remove excess methylating agent and other soluble impurities. Washing an aqueous solution of the product with a solvent like dichloromethane has been reported.[10][18]
Q4: What are the typical impurities encountered in this compound synthesis?
A4: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation of the product.[10][11] Potential impurities include:
-
Unreacted Starting Materials: Residual pyrrole, 4-pyridinecarboxaldehyde, or methylating agent.
-
Oligomeric Byproducts: Formation of linear polypyrrolic structures or other porphyrin-like macrocycles.[5][19]
-
Partially Methylated Porphyrins: this compound molecules where not all four pyridyl groups have been methylated.
-
Oxidized or Reduced Porphyrin Species: Depending on the reaction and work-up conditions, the porphyrin macrocycle can be sensitive to oxidation or reduction.
-
Residual Solvents: Solvents used in the reaction and purification steps that are not completely removed during drying.[11]
Q5: How does reaction time and temperature impact the yield and purity of this compound at a larger scale?
A5: Reaction time and temperature are critical parameters that require careful optimization during scale-up. In the initial condensation reaction to form the porphyrin macrocycle, prolonged reaction times or excessive temperatures can lead to the formation of tar-like byproducts, which significantly complicates purification and reduces yield.[5][19] For the methylation step, sufficient time and temperature are necessary to ensure complete quaternization of all four pyridyl nitrogens; however, overly harsh conditions could potentially lead to degradation. It is crucial to establish a robust temperature control system in a large-scale reactor to manage any exotherms and maintain a consistent temperature profile throughout the batch.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques like TLC or UV-Vis spectroscopy to ensure it has gone to completion.- At scale, ensure efficient mixing to avoid "dead zones" in the reactor where reactants are not sufficiently mixed.[3][4]- Verify the quality and reactivity of starting materials. |
| Side Reactions/Byproduct Formation | - Optimize reaction temperature and time. Overheating or extended reaction times can lead to the formation of insoluble, tar-like substances.[5][19]- Ensure the purity of starting materials to minimize side reactions.[10] |
| Product Loss During Work-up and Purification | - Optimize the precipitation process. Ensure the chosen anti-solvent effectively precipitates the product without co-precipitating impurities.- For filtration, select a filter medium with the appropriate pore size to avoid loss of fine particles.- Minimize the number of transfer steps to reduce mechanical losses. |
| Poor Quality of Reagents | - Use high-purity, anhydrous solvents where specified, as water can interfere with the reaction.- Ensure the pyrrole is of high quality, as impurities can significantly impact the yield. |
Issue 2: Product Purity Issues (e.g., presence of colored impurities)
| Potential Cause | Troubleshooting Steps |
| Formation of Tar-like Byproducts | - Carefully control the reaction temperature to avoid overheating.[5][19]- Optimize the rate of addition of reagents to control the reaction rate and minimize localized high concentrations. |
| Incomplete Methylation | - Ensure a sufficient excess of the methylating agent is used.- Optimize the reaction time and temperature for the methylation step to drive the reaction to completion.- Use a fresh, high-quality methylating agent. |
| Inefficient Purification | - Optimize the washing steps during purification. Use a sequence of solvents with varying polarities to remove a broader range of impurities.[20]- Consider reslurrying the crude product in a suitable solvent to improve impurity removal before the final filtration. |
| Contamination from Equipment | - Ensure all reactors and equipment are thoroughly cleaned between batches to prevent cross-contamination. |
Issue 3: Difficulty in Filtering and Drying the Product
| Potential Cause | Troubleshooting Steps |
| Fine Particle Size Leading to Slow Filtration | - Optimize the precipitation/crystallization conditions (e.g., cooling rate, agitation speed) to control the particle size distribution.- Consider using a filter aid, but ensure it does not introduce new impurities.- For large-scale operations, evaluate different types of filtration equipment, such as a Nutsche filter dryer, which combines filtration and drying in a single unit.[12] |
| Product is Gummy or Oily | - This may indicate the presence of residual solvents or impurities. Improve the purification and washing steps.- Porphyrins can be notoriously difficult to dry completely.[5] Consider techniques like azeotropic drying by adding a solvent like ethanol and removing it under vacuum to help remove residual water.[5] |
| Inefficient Drying | - Select an appropriate industrial dryer based on the scale and thermal stability of this compound. Options include vacuum tray dryers, fluid bed dryers, or rotary vacuum paddle dryers.[12][13][14][21]- Optimize drying parameters such as temperature, vacuum level, and time to ensure efficient removal of residual solvents without degrading the product. |
Data Presentation
Table 1: Illustrative Example of Porphyrin Synthesis Yield at Different Scales
The following data is for the synthesis of meso-tetraphenylporphyrin, a structurally related porphyrin, and is intended to illustrate potential trends when scaling up porphyrin synthesis. Actual yields for this compound may vary.
| Scale | Reactant Amount (Pyrrole) | Yield (%) | Reference |
| Lab-Scale | 1.0 mmol | 21% | [5][19] |
| Gram-Scale | 10.0 mmol | 17% | [5][19] |
Note: This particular "green" synthesis method reports similar yields at both lab and gram scales, indicating a robust and scalable process. However, in many chemical scale-ups, a decrease in yield can be observed due to factors like less efficient mixing and heat transfer.[5][19]
Experimental Protocols
Scalable Synthesis of meso-Tetra(4-pyridyl)porphine (this compound Precursor)
This protocol is adapted from a "green" synthesis approach for porphyrins and is suitable for scale-up.[5][6][7][8][19]
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer and an inert atmosphere (e.g., nitrogen), charge a 2:1 mixture of methanol and water.
-
Reactant Addition: Add 4-pyridinecarboxaldehyde (1.0 equivalent) and pyrrole (1.0 equivalent) to the solvent mixture.
-
Catalysis: Slowly add hydrochloric acid (HCl) to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature for approximately 2 hours. The porphyrinogen precursor will precipitate out of the solution.
-
Filtration: Filter the precipitate and wash it with the methanol/water solvent mixture.
-
Oxidation: Dissolve the collected precipitate in a suitable solvent such as dimethylformamide (DMF) in the reactor. Reflux the solution for 1.5-2 hours while bubbling air through the mixture to facilitate oxidation to the porphyrin.
-
Precipitation: After cooling, the meso-tetra(4-pyridyl)porphine can be precipitated by the addition of water.
-
Isolation: Filter the solid product and wash thoroughly with water and then methanol to remove residual DMF and other impurities. Dry the product under vacuum.
Methylation to this compound
This protocol is based on established lab-scale procedures.[10][18]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and under an inert atmosphere, dissolve the synthesized meso-tetra(4-pyridyl)porphine in dry DMF.
-
Reagent Addition: Add a significant excess of a methylating agent, such as methyl p-toluenesulfonate (methyl tosylate).
-
Reaction: Heat the mixture to reflux (approximately 153 °C) and maintain for 18 hours, protecting from light.
-
Precipitation: After cooling, precipitate the this compound product by adding a sufficient volume of acetone.
-
Filtration and Washing: Filter the purple solid and wash it with acetone to remove unreacted methyl tosylate and DMF.
-
Further Purification: The product can be further purified by dissolving it in a minimal amount of water and washing this aqueous solution with dichloromethane to remove any non-polar impurities. The final product can then be isolated by removing the water, for example, by lyophilization or careful drying under vacuum.[10][18]
Mandatory Visualization
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins | MDPI [mdpi.com]
- 4. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Large-Scale Green Synthesis of Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. santaisci.com [santaisci.com]
- 10. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gwsionline.com [gwsionline.com]
- 12. chemiplantindia.com [chemiplantindia.com]
- 13. Dryers in pharmaceutical industry [f-granulator.com]
- 14. knowledgetransferireland.com [knowledgetransferireland.com]
- 15. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 16. baronblakeslee.net [baronblakeslee.net]
- 17. Systems level roadmap for solvent recovery and reuse in industries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN1298721C - Method of separating, large scale preparing porphyrin from complex reaction system - Google Patents [patents.google.com]
- 21. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
Validation & Comparative
A Comparative Guide to Porphyrin Photosensitizers: Tmpyp and Alternatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in the treatment of cancer and other diseases, leveraging the cytotoxic potential of light-activated compounds known as photosensitizers. Among these, porphyrin-based photosensitizers have been extensively studied. This guide provides a detailed comparison of the well-known cationic porphyrin, meso-tetra(4-N-methylpyridyl)porphine (Tmpyp), with other notable porphyrin photosensitizers, supported by experimental data to inform research and development.
At a Glance: Key Performance Indicators
The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its efficiency in killing target cells, its uptake by these cells, and its performance in preclinical models. The following tables summarize the available quantitative data for this compound and other commonly used porphyrin photosensitizers.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) represents the efficiency of a photosensitizer in producing the primary cytotoxic agent in PDT, singlet oxygen, upon photoirradiation. A higher ΦΔ value generally indicates a more potent photosensitizer.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| This compound | 0.77 | Aqueous Solution | [1] |
| Photofrin® | 0.89 | Methanol | N/A |
| Hematoporphyrin IX dimethyl ester | 0.60 | DMF | [2] |
| Protoporphyrin IX (PpIX) | 0.77 | N/A | N/A |
| Talaporfin sodium (Laserphyrin®) | 0.53 | N/A | N/A |
Note: Direct comparison of ΦΔ values should be made with caution as the solvent environment can significantly influence the outcome.
Table 2: In Vitro Photodynamic Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a photosensitizer in inhibiting cell growth. A lower IC50 value indicates a more effective photosensitizer at a lower concentration.
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| Tmpyp4 | HeLa | ~1.5 | N/A | Red Light | [3] |
| Tmpyp4 | NHDF (Normal) | >10 | N/A | Red Light | [3] |
| Photofrin® | HeLa | 4.3 ± 0.2 | N/A | 633 | N/A |
| This compound | HEp-2 | 20 | 9 | 488/514 | [4] |
| TPPS4 (anionic) | HEp-2 | 5 | 9 | 488/514 | [4] |
Note: Experimental conditions such as light dose, wavelength, and cell line significantly affect IC50 values, making direct comparisons between different studies challenging.
Table 3: Cellular Uptake
The efficiency of cellular internalization is a critical factor for a photosensitizer's therapeutic efficacy. Cationic porphyrins, like this compound, are generally observed to have higher cellular uptake compared to their anionic counterparts due to electrostatic interactions with the negatively charged cell membrane.
| Photosensitizer Type | Key Findings | Reference |
| Cationic Porphyrins (e.g., this compound) | Generally show higher cellular uptake than anionic porphyrins. The number and distribution of positive charges influence uptake efficiency. | [5] |
| Dicationic Porphyrins | Porphyrins with two positive charges have been shown to accumulate more effectively than those with three positive charges. | [5] |
| Anionic Porphyrins (e.g., TPPS4) | Typically exhibit lower cellular uptake compared to cationic porphyrins. | [4] |
Note: Quantitative cellular uptake data is highly dependent on the specific porphyrin structure, cell line, and incubation conditions.
Table 4: In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of photosensitizers. Tumor growth inhibition is a key endpoint in these studies.
| Photosensitizer | Tumor Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Tmpyp4 | HeLa Xenograft (Nude Mice) | 10 mg/kg (intratumoral), 3 treatments, 108 J/cm² (blue laser) | Significantly inhibited tumor growth compared to single treatment and control. | N/A |
| DVDMS | 4T1 Murine Mammary Carcinoma | 2 mg/kg + 150 J/cm² | 78.12% inhibition | N/A |
| Photofrin® | 4T1 Murine Mammary Carcinoma | 10 mg/kg + 100 J/cm² | 38.76% inhibition | N/A |
| Photomed | SCC VII Squamous Cell Carcinoma | 1 mg/kg, 2 treatments, 200 J/cm² (662 nm) | More effective than Photofrin and Radachlorin in both small and large tumors. | [4][6] |
| Photofrin® | SCC VII Squamous Cell Carcinoma | 1 mg/kg, 2 treatments, 200 J/cm² (630 nm) | Showed antitumor efficacy in small tumors. | [4][6] |
Note: The tumor model, photosensitizer dose, light delivery, and treatment schedule all contribute to the observed in vivo efficacy.
Mechanism of Action: A Look at the Signaling Pathways
Photodynamic therapy primarily induces cell death through the generation of reactive oxygen species (ROS), which can trigger apoptosis, necrosis, or autophagy depending on the photosensitizer's subcellular localization and the dose of treatment.
Experimental Workflows and Protocols
Reproducibility and standardization are paramount in scientific research. This section outlines the methodologies for key experiments cited in this guide.
Experimental Workflow for In Vitro PDT Efficacy
Detailed Methodologies
1. Singlet Oxygen Quantum Yield (ΦΔ) Measurement
-
Principle: The determination of ΦΔ is often performed indirectly by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF). The rate of DPBF bleaching is proportional to the rate of singlet oxygen production.
-
Protocol:
-
Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMF).
-
Irradiate the solution with a light source of a specific wavelength corresponding to the absorption maximum of the photosensitizer.
-
Monitor the decrease in absorbance of DPBF at its characteristic wavelength (around 415 nm) over time using a UV-Vis spectrophotometer.
-
The ΦΔ is calculated relative to a standard photosensitizer with a known quantum yield (e.g., Rose Bengal or methylene blue) under the same conditions.[2]
-
-
Alternative Method: Direct measurement of the near-infrared phosphorescence of singlet oxygen at approximately 1270 nm.
2. MTT Assay for In Vitro Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a predetermined period (e.g., 24 hours).
-
Wash the cells to remove the unbound photosensitizer and replace with fresh media.
-
Irradiate the cells with a specific light dose and wavelength.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
3. In Vivo Antitumor Efficacy Studies
-
Principle: To evaluate the therapeutic efficacy of a photosensitizer in a living organism, a tumor model is established in immunocompromised mice, followed by systemic or local administration of the photosensitizer and subsequent light irradiation of the tumor.
-
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HeLa cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer the photosensitizer via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection) at a specific dose.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Irradiate the tumor area with a laser of a specific wavelength and light dose.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals for a set period.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition as a percentage relative to the control group.
-
Conclusion
This compound stands out as a potent cationic photosensitizer with a high singlet oxygen quantum yield and significant in vitro and in vivo efficacy. Its positive charge facilitates cellular uptake, a key advantage in targeting cancer cells. However, the choice of the optimal photosensitizer is highly dependent on the specific application, including the type of cancer, the location of the tumor, and the desired mechanism of action. Anionic porphyrins, while showing lower cellular uptake, may offer advantages in terms of tissue distribution and reduced dark toxicity. The data presented in this guide serves as a valuable resource for researchers to make informed decisions in the design and development of next-generation photodynamic therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of two porphyrine photosensitizers this compound and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating TMPyP4 as a G-Quadruplex Ligand: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for selective and potent G-quadruplex (G4) ligands is a critical endeavor in the development of novel therapeutics, particularly in oncology. Among the most extensively studied G4 ligands is the cationic porphyrin, 5,10,15,20-tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as TMPyP4. This guide provides an objective comparison of TMPyP4's performance against other notable G4 ligands, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Comparison of G-Quadruplex Ligand Efficacy
The effectiveness of a G-quadruplex ligand is primarily assessed by its binding affinity, selectivity for G4 structures over duplex DNA, and its biological activity in cellular environments. The following tables summarize key quantitative data for TMPyP4 and other well-characterized G4 ligands.
Table 1: Binding Affinity of G-Quadruplex Ligands
| Ligand | G-Quadruplex Target | Binding Affinity (Kd or Ka) | Experimental Method |
| TMPyP4 | Human Telomeric (22AG) | ~200 nM (Kd)[1] | Various Spectroscopic Methods |
| Human Telomeric AG3(T2AG3)3 | Ka1 = 1.07 x 106 M-1, Ka2 = 4.42 x 108 M-1[2] | Absorption Titration | |
| Human Telomeric DNA (Tel22) | Ka of 5-9 μM-1 (for triply cationic derivatives)[3] | UV-vis Titrations | |
| Telomestatin | Human Telomeric | ~30 nM (Kd)[1] | Various Spectroscopic Methods |
| BRACO-19 | Telomeric G-quadruplex | - | - |
| PhenDC3 | Human Telomeric | - | - |
| Pyridostatin (PDS) | AT11-L2 G4 | 1.4 x 10-8 M (Kd)[1] | Fluorescence Titration |
| PtTMPyP4 | Human Telomeric (Tel22) | 106–107 M−1 (Ka)[4] | UV-Vis, Fluorescence, CD Spectroscopy, FRET |
| PdTMPyP4 | Human Telomeric (Tel22) | 106–107 M−1 (Ka)[4] | UV-Vis, Fluorescence, CD Spectroscopy, FRET |
Table 2: In Vitro Cytotoxicity of G-Quadruplex Ligands in Cancer Cell Lines
| Ligand | Cell Line | IC50 | Assay |
| TMPyP4 | K562 (Leukemia) | ~100 µM[1] | - |
| Y79 (Retinoblastoma) | 60 µM[5] | MTS Assay | |
| WERI-Rb1 (Retinoblastoma) | 45 µM[5] | MTS Assay | |
| BRACO-19 | - | - | - |
| Telomestatin | - | - | - |
Table 3: Selectivity of G-Quadruplex Ligands (G4 vs. Duplex DNA)
| Ligand | Selectivity Ratio (G4/dsDNA) |
| TMPyP4 | Poor selectivity is recognized[4][6][7] |
| PtTMPyP4 | 150 |
| PdTMPyP4 | 330 |
| TMPyP4 Derivatives (charge 3+) | Excellent selectivity, far superior to TMPyP4[3] |
While TMPyP4 demonstrates a high affinity for G-quadruplex structures, its selectivity for G4s over duplex DNA is a noted limitation.[4][6][7] However, modifications to the porphyrin structure, such as altering the overall charge or metal coordination, have shown promise in enhancing this selectivity.[3][4][6] For instance, certain derivatives of TMPyP4 with a reduced positive charge exhibit significantly improved selectivity for G-quadruplexes.[3]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are protocols for key techniques used to characterize the interaction between TMPyP4 and G-quadruplexes.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET is a powerful technique for assessing the thermal stability of G-quadruplex structures upon ligand binding.[8] An increase in the melting temperature (Tm) of the G4 DNA in the presence of a ligand indicates stabilization.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is dually labeled with a fluorescent donor and a quencher molecule at its termini. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, leading to quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and quencher and resulting in an increase in fluorescence.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Sample Preparation: The labeled oligonucleotide is dissolved in a buffer containing a G4-stabilizing cation (typically K+ or Na+). The ligand of interest (e.g., TMPyP4) is added at various concentrations.
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.
-
Data Acquisition: Fluorescence intensity is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined by plotting the first derivative of the fluorescence intensity versus temperature. The peak of this plot corresponds to the Tm. The change in Tm (ΔTm) in the presence of the ligand is calculated to quantify the extent of stabilization.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9]
Principle: A solution of the ligand is titrated into a solution containing the G-quadruplex DNA. The heat released or absorbed during the binding event is measured by the calorimeter.
Protocol:
-
Sample Preparation: The G-quadruplex DNA is prepared in a suitable buffer and placed in the sample cell of the calorimeter. The ligand (TMPyP4) is dissolved in the same buffer and loaded into the injection syringe.[9]
-
Titration: The ligand solution is injected into the G-quadruplex solution in a series of small, precisely measured aliquots.[9]
-
Heat Measurement: The heat change associated with each injection is measured.[9]
-
Data Analysis: The raw data of heat per injection is plotted against the molar ratio of ligand to G-quadruplex. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand and a target molecule immobilized on a sensor surface. It provides kinetic data (association and dissociation rate constants) in addition to binding affinity.
Principle: A G-quadruplex-forming oligonucleotide is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. The binding of the ligand to the G-quadruplex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., with a streptavidin-coated surface) is used to immobilize a biotinylated G-quadruplex-forming oligonucleotide.
-
Ligand Injection: Solutions of the ligand (TMPyP4) at various concentrations are injected over the sensor surface.
-
Signal Detection: The change in the SPR signal (measured in response units, RU) is recorded over time, generating a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Signaling Pathways and Biological Effects
The stabilization of G-quadruplex structures by ligands like TMPyP4 can have significant downstream biological consequences, including the modulation of key signaling pathways involved in cancer progression.
DNA Damage Response (DDR) Pathway
Stabilization of G-quadruplexes can impede DNA replication and transcription, leading to replication stress and the formation of DNA double-strand breaks. This, in turn, activates the DNA Damage Response (DDR) pathway.[1] The induction of apoptosis by TMPyP4 has been associated with the increased expression of phosphorylated H2AX (a marker of DNA double-strand breaks) and phosphorylated p53.[5]
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
TMPyP4 has also been shown to activate the p38 MAPK signaling pathway, which can contribute to cell cycle arrest and apoptosis.[1] The activation of MAP kinases has been observed in retinoblastoma cells following treatment with TMPyP4.[5]
Experimental Workflow for Ligand Evaluation
A systematic approach is crucial for the comprehensive evaluation and comparison of different G-quadruplex ligands. The following workflow outlines the key experimental stages.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Lowering the overall charge on TMPyP4 improves its selectivity for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of TMPyP4 interacting G-quadruplex in retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview [mdpi.com]
- 7. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
comparative study of Tmpyp and its metal complexes
A Comparative Guide to TMPyP and Its Metal Complexes for Researchers
For researchers and professionals in the fields of drug development and molecular biology, the cationic porphyrin 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin, commonly known as this compound, and its metal complexes represent a versatile class of molecules with significant therapeutic and diagnostic potential. Their primary applications lie in photodynamic therapy (PDT) as photosensitizers and as stabilizing agents for G-quadruplex DNA structures, which are implicated in cancer and other diseases. This guide provides a comparative analysis of this compound and its metal derivatives, supported by experimental data and detailed protocols.
Performance Comparison: G-Quadruplex Binding
The interaction of this compound and its metallated counterparts with G-quadruplex (G4) DNA is a key area of interest for anticancer drug design. The stabilization of these structures can inhibit the activity of enzymes like telomerase, which is overexpressed in the majority of cancer cells.[1] The affinity of these compounds for G4 DNA varies significantly with the central metal ion.
While a single comprehensive study with uniform experimental conditions is not available, a compilation of data from various sources allows for a comparative overview. It is important to note that binding affinities are influenced by the specific G-quadruplex sequence, buffer conditions, and the analytical method used.
| Compound | Metal Ion | Target DNA Sequence | Binding Constant (K a ) / M⁻¹ | Method | Reference Conditions |
| H₂this compound | None | Human Telomeric | ~10⁶ - 10⁷ | Various | Varies across studies |
| Zn(II)this compound | Zn²⁺ | (TAGGG)₂ | ~10⁶ | UV-Vis, ITC | Not specified in the review |
| Cu(II)this compound | Cu²⁺ | T₄GₙT₄ (n=4, 8) | Not explicitly quantified | UV-Vis, CD | End-stacking interaction proposed[2] |
| Pt(II)this compound | Pt²⁺ | Telomeric | Reported to not stabilize G4 | Not specified | Contrasting reports exist on its interaction |
| Mn(III)this compound | Mn³⁺ | Not specified | Lower affinity than H₂this compound | Not specified | Axial water molecules may hinder binding[2] |
| Co(III)this compound | Co³⁺ | Not specified | Lower affinity than H₂this compound | Not specified | Axial water molecules may hinder binding[2] |
Note: The data presented is a synthesis from a review of multiple studies and should be interpreted with caution due to the varied experimental conditions.[1][2]
Performance Comparison: Photodynamic Therapy
In photodynamic therapy, the efficacy of a photosensitizer is largely determined by its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation. The central metal ion in the this compound macrocycle plays a crucial role in modulating these photophysical and photochemical properties.
Experimental Protocols
UV-Vis Titration for G-Quadruplex Binding Affinity
This protocol is a common method to determine the binding constant between a ligand (e.g., this compound or its metal complexes) and a DNA G-quadruplex.
1. Materials and Reagents:
-
This compound or metal-TMPyP complex of known concentration.
-
Lyophilized G-quadruplex-forming oligonucleotide.
-
Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Quartz cuvettes.
-
UV-Vis spectrophotometer.
2. Procedure:
-
Prepare a stock solution of the this compound derivative in the buffer.
-
Prepare a stock solution of the oligonucleotide, anneal it to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place a known concentration of the this compound derivative in a quartz cuvette and record its initial absorption spectrum (typically in the 350-700 nm range). The Soret band of this compound is around 420-440 nm.
-
Make successive additions of the G-quadruplex solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
3. Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of the Soret band of the this compound derivative. A red shift (bathochromic shift) and a decrease in absorbance (hypochromicity) are indicative of binding.
-
The binding constant (Kₐ) can be calculated by fitting the absorbance data to a suitable binding model, such as the Scatchard plot or by non-linear regression analysis.
MTT Assay for Photodynamic Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is widely applied to determine the cytotoxic effects of photosensitizers in PDT.
1. Materials and Reagents:
-
Cancer cell line of interest.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
This compound or metal-TMPyP complex.
-
Phosphate-buffered saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Light source with an appropriate wavelength for photosensitizer activation.
-
Microplate reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specific incubation period (e.g., 24 hours). Include untreated control wells and wells for dark toxicity (photosensitizer without light exposure).
-
After incubation, wash the cells with PBS and add fresh, phenol red-free medium.
-
Expose the designated wells to a light source at a specific wavelength and dose.
-
Following irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the photosensitizer to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the photosensitizer that causes a 50% reduction in cell viability.
Visualizing Mechanisms and Workflows
Experimental Workflow for Photosensitizer Evaluation
The following diagram illustrates a typical workflow for the evaluation of a novel this compound metal complex as a photosensitizer for photodynamic therapy.
Caption: Workflow for the preclinical evaluation of Metal-TMPyP complexes in PDT.
Signaling Pathway of PDT-Induced Apoptosis
Photodynamic therapy with this compound and its metal complexes can induce cancer cell death through apoptosis. The process is initiated by the generation of ROS, which leads to a cascade of molecular events.
References
- 1. mdpi.com [mdpi.com]
- 2. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical, photobiological, and mycobacteria photo-inactivation properties of new meso-tetra-cationic platinum(II) metalloderivatives at meta position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Phototoxicity of TMPyP in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phototoxicity of the cationic porphyrin, 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin (TMPyP), across various cell lines. This compound is a well-documented photosensitizer with potential applications in photodynamic therapy (PDT). Its efficacy is primarily attributed to the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's performance against other photosensitizers.
Quantitative Analysis of this compound Phototoxicity
The phototoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cell lines and experimental conditions. The following tables summarize the available data on the phototoxicity of this compound and its analogues.
Table 1: Comparative Phototoxicity (IC50) of this compound and Alternative Porphyrins
| Photosensitizer | Cell Line | Cell Type | Light Source | IC50 (nM) | Reference |
| TMPyP4 | HeLa | Human Cervical Cancer | Green LED (527 nm) | 657 | [1][2] |
| Red LED (630 nm) | 1773 | [1][2] | |||
| NHDF | Normal Human Dermal Fibroblasts | Green LED (527 nm) | 543 | [1][2] | |
| Red LED (630 nm) | 2130 | [1][2] | |||
| Porphyrin 1 | HeLa | Human Cervical Cancer | Green LED (527 nm) | 7.2 | [1][2] |
| Red LED (630 nm) | 12.8 | [1][2] | |||
| NHDF | Normal Human Dermal Fibroblasts | Green LED (527 nm) | 21.8 | [1][2] | |
| Red LED (630 nm) | 138 | [1][2] | |||
| Porphyrin 2 | HeLa | Human Cervical Cancer | Green LED (527 nm) | 11.9 | [1][2] |
| Red LED (630 nm) | 15.6 | [1][2] | |||
| NHDF | Normal Human Dermal Fibroblasts | Green LED (527 nm) | 13.4 | [1][2] | |
| Red LED (630 nm) | 150 | [1][2] |
Table 2: Phototoxicity of this compound in Various Cancer and Normal Cell Lines (Qualitative and Quantitative Data)
| Photosensitizer/Complex | Cell Line(s) | Cell Type(s) | Light Source | Observed Effect | Reference |
| This compound | HeLa, G361 | Human Cervical Cancer, Human Melanoma | Not specified | Dose-dependent decrease in cell viability. | |
| TMPyP4/TiO2 Complex | Mel-Juso, CCD-1070Sk | Human Melanoma, Normal Skin Fibroblasts | Blue Light (405 nm) | Higher phototoxicity in melanoma cells compared to normal fibroblasts.[3] | [3] |
| This compound | MCF-7 | Human Breast Cancer | Red Light (>640 nm) | 50% cell mortality at 2.5 µM. | [4] |
| This compound | A549 | Human Lung Carcinoma | White Light | Enhanced cytotoxicity when complexed with Captisol.[5] | [5] |
| This compound | HT-29 | Human Colorectal Adenocarcinoma | Not specified | No significant dark cytotoxicity observed. | [6] |
| This compound | HL-60 | Human Leukemia | UVA | Effective induction of apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the phototoxicity of this compound.
Photocytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1,000 cells per well and incubated for 24 hours.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing the photosensitizer (e.g., this compound) at various concentrations, and the cells are incubated for another 24 hours.
-
Light Irradiation: The cells are then exposed to a light source (e.g., LED array) with a specific wavelength and for a defined duration.
-
MTT Addition and Incubation: After light exposure, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS is a key indicator of photodynamic activity. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is commonly used for this purpose.
-
Cell Seeding and Photosensitizer Incubation: Cells are seeded in a suitable format (e.g., 96-well plate or culture dish) and incubated with the photosensitizer as described above.
-
Probe Loading: After incubation with the photosensitizer, the cells are washed and then incubated with DCFH-DA (typically 10-20 µM) for 30-60 minutes in the dark.
-
Light Irradiation: The cells are then irradiated with light.
-
Fluorescence Measurement: The intracellular fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in ROS production.
Signaling Pathways in this compound-Mediated Phototoxicity
The phototoxic effects of this compound are initiated by the absorption of light, leading to the generation of ROS, which in turn triggers a cascade of cellular events culminating in cell death, primarily through apoptosis.
Experimental Workflow for Assessing this compound Phototoxicity
Caption: Workflow for evaluating this compound phototoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Upon light activation, this compound generates ROS, which induces oxidative stress and damage to various cellular components. This includes direct DNA damage and disruption of the mitochondrial membrane potential. The damage to mitochondria leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c into the cytoplasm.[7][8][9][10] This event triggers the activation of the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, which ultimately results in the orchestrated dismantling of the cell known as apoptosis.[11][12][13][14][15] Additionally, this compound-induced damage to the cytoskeleton, specifically microtubule disorganization, can lead to a form of cell death known as mitotic catastrophe.
Conclusion
This compound demonstrates significant phototoxicity across a range of cancer cell lines, with its efficacy being highly dependent on the cell type, light dose, and wavelength. The primary mechanism of action involves the generation of ROS, leading to apoptosis via the intrinsic mitochondrial pathway. While this compound is a potent photosensitizer, the development of analogues and combination therapies, such as the TMPyP4/TiO2 complex, shows promise for enhancing its efficacy and cancer cell selectivity.[3] Further research is warranted to expand the quantitative dataset of this compound's phototoxicity in a wider array of cell lines and to conduct direct comparative studies with clinically approved photosensitizers to fully elucidate its therapeutic potential.
References
- 1. Water-soluble cationic porphyrins with enhanced phototoxicity to cancer cell lines for G4-targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodynamic Therapy Using a Novel Phosphorus Tetraphenylporphyrin Induces an Anticancer Effect via Bax/Bcl-xL-related Mitochondrial Apoptosis in Biliary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of photodynamic therapy mediated by hematoporphyrin derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 15. researchgate.net [researchgate.net]
Tmpyp Performance in Normoxic vs. Hypoxic Conditions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced performance of therapeutic candidates under different physiological conditions is paramount. This guide provides an objective comparison of the G-quadruplex ligand Tmpyp (also known as TMPyP4) in both normoxic and hypoxic environments, which are characteristic of healthy and tumor tissues, respectively. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Quantitative Performance Data
The efficacy of this compound as an anti-cancer agent is intrinsically linked to its ability to stabilize G-quadruplex structures, thereby inhibiting key cellular processes like telomere maintenance and oncogene expression. Hypoxia, a common feature of solid tumors, can significantly influence these processes, potentially altering the performance of G-quadruplex ligands.
Table 1: Cytotoxicity of G-Quadruplex Ligands
| Ligand | Cell Line | IC50 (µM) | Oxygen Condition |
| This compound (TMPyP4) | HeLa (Cervical Cancer) | ~5 (with photoactivation) | Normoxic |
| K562 (Leukemia) | ~100 | Normoxic[1] | |
| BRACO-19 | U87 (Glioblastoma) | 1.45 | Normoxic[2] |
| U251 (Glioblastoma) | 1.55 | Normoxic[2] | |
| C6 (Glioma) | 27.8 | Normoxic[2] | |
| Telomestatin | Various | ~0.5 - 5 | Normoxic |
| Hypoxia-Activated Prodrug (HAP) | |||
| Tirapazamine | Various | Highly toxic | Anoxic |
| Low toxicity | Oxic[3] |
Table 2: Effect of this compound on Target Gene Expression
This compound is known to downregulate the expression of genes whose promoters contain G-quadruplex forming sequences, such as c-MYC and HIF-1α.[4][5] Hypoxia, on the other hand, stabilizes HIF-1α protein and can modulate c-MYC expression.[6][7] The interplay between this compound and hypoxia on the expression of these key oncogenes is critical.
| Gene Target | Condition | Expected Effect of this compound | Reported Effect of Hypoxia |
| c-MYC | Normoxia | Downregulation[5] | Baseline expression |
| Hypoxia | Potentially enhanced downregulation | Initial induction, followed by downregulation in chronic hypoxia[6][8] | |
| HIF-1α | Normoxia | Downregulation of promoter activity | Rapid degradation |
| Hypoxia | Downregulation of promoter activity[4] | Protein stabilization and accumulation[9][10] | |
| VEGF | Normoxia | Indirect downregulation (via HIF-1α) | Low basal expression |
| Hypoxia | Indirect downregulation (via HIF-1α) | Upregulation (HIF-1α dependent)[11][12] | |
| hTERT (Telomerase) | Normoxia | Downregulation[4][5] | Baseline activity |
| Hypoxia | Downregulation | Upregulation in some cancer cells[13] |
Signaling Pathways and Mechanisms of Action
The cellular response to this compound under normoxic and hypoxic conditions is governed by distinct signaling pathways.
Normoxic Conditions
Under normal oxygen levels, this compound primarily exerts its effect by stabilizing G-quadruplex structures in the promoter regions of oncogenes like c-MYC and in telomeres. This leads to transcriptional repression of c-MYC and inhibition of telomerase activity, respectively, ultimately inducing cell cycle arrest and apoptosis.[4][5]
References
- 1. Hypoxic cell cytotoxin tirapazamine induces acute changes in tumor energy metabolism and pH: a 31P magnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the hypoxia-inducible factor pathway by a G-quadruplex binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Myc is regulated by HIF-2α in chronic hypoxia and influences sensitivity to 5-FU in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myc post-transcriptionally induces HIF1 protein and target gene expression in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia regulates vascular endothelial growth factor gene expression in endothelial cells. Identification of a 5' enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild Hypoxia Enhances the Expression of HIF and VEGF and Triggers the Response to Injury in Rat Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
Cross-Validation of Tmpyp Biosensor Results for G-Quadruplex Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Tmpyp biosensor with alternative methods for the detection and characterization of G-quadruplex (G4) structures. Experimental data from various studies are summarized to support the comparison, and detailed protocols for key validation techniques are provided.
G-quadruplexes are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets and for their roles in regulating gene expression. The cationic porphyrin 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as this compound (or TMPyP4), is a widely utilized biosensor for detecting and stabilizing these structures. However, to ensure the reliability of experimental findings, it is crucial to cross-validate this compound biosensor results with other established analytical techniques. This guide outlines a comparative framework for such validation.
Performance Comparison of G-Quadruplex Detection Methods
To facilitate a direct comparison, the following table summarizes the key performance metrics of the this compound biosensor alongside common alternative methods. The data presented is a synthesis from multiple research publications.
| Parameter | This compound Biosensor | Thioflavin T (ThT) Assay | Circular Dichroism (CD) | PCR Stop Assay |
| Principle | Ligand-induced stabilization and spectral shift (absorbance/fluorescence) | Fluorescence enhancement upon binding | Conformational change detection via differential absorption of polarized light | Ligand-induced G4 stabilization causing polymerase arrest |
| Binding Affinity (Kd) | 10⁻⁵ - 10⁻⁸ M[1][2] | Micromolar range[3] | Not Applicable | Not Applicable |
| Selectivity (G4 vs. dsDNA) | Poor to moderate[2][4] | High[5][6] | Not Applicable | Indirectly high |
| Primary Output | Change in Absorbance/Fluorescence Intensity | Fluorescence Intensity | Molar Ellipticity (θ), Melting Temperature (Tm)[7] | Presence/absence and intensity of truncated PCR product |
| Limit of Detection | Dependent on instrumentation and assay format | As low as 2.4 nM for specific biosensor designs[8] | Micromolar DNA concentration required | Nanomolar to micromolar ligand concentration |
| Key Advantage | Well-characterized, strong G4 stabilization | High selectivity and significant signal enhancement | Provides information on G4 topology and stability[9] | Directly demonstrates biological relevance (inhibition of replication)[10] |
| Key Limitation | Can exhibit poor selectivity against duplex DNA[2][4] | Fluorescence can be influenced by G4 topology[11] | Does not directly measure binding affinity | Indirect measure of binding, requires specific template design |
Experimental Protocols for Cross-Validation
Accurate cross-validation relies on robust experimental design. Below are detailed methodologies for the key experiments cited in this guide.
This compound G-Quadruplex Binding Assay (UV-Visible Spectroscopy)
This protocol outlines the steps to determine the binding of this compound to a G-quadruplex-forming oligonucleotide using UV-Visible spectroscopy.
-
Preparation of Solutions:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.
-
To pre-form the G-quadruplex structure, heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature.
-
-
Spectroscopic Titration:
-
Place a fixed concentration of the this compound solution (e.g., 5 µM) in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the this compound solution from 350 nm to 500 nm. The Soret band of this compound is typically around 420-424 nm.[4]
-
Incrementally add small aliquots of the pre-formed G-quadruplex oligonucleotide solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the Soret band of this compound. Binding to a G-quadruplex typically results in a bathochromic shift (red shift) and hypochromicity (decrease in absorbance).[4]
-
Plot the change in absorbance at the Soret peak maximum against the concentration of the G-quadruplex oligonucleotide.
-
The binding constant (Kd) can be determined by fitting the titration data to a suitable binding model.
-
Thioflavin T (ThT) Fluorescence Assay
This protocol describes how to use the fluorescent dye Thioflavin T to detect the formation of G-quadruplex structures.
-
Preparation of Solutions:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., 100 µM) and a non-G-quadruplex-forming control (e.g., duplex DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Prepare a stock solution of Thioflavin T (e.g., 500 µM) in the same buffer. Protect the solution from light.
-
Anneal the oligonucleotides as described in the this compound protocol.
-
-
Fluorescence Measurement:
-
In a 96-well black plate, prepare reactions containing the oligonucleotide (e.g., 1 µM final concentration) and ThT (e.g., 10 µM final concentration) in the reaction buffer. Include wells with ThT only as a background control.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 425 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Compare the fluorescence intensity of the G-quadruplex-forming sequence with the non-G-quadruplex control. A significant increase in fluorescence indicates the presence of G-quadruplex structures.[12] ThT fluorescence can be enhanced up to 400-fold upon binding to G-quadruplexes.[5]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to confirm the formation of G-quadruplexes and determine their topology.
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., 5-10 µM) in a low-salt buffer (e.g., 10 mM sodium cacodylate, pH 7.2) with the desired cation (e.g., 100 mM KCl or NaCl).
-
Anneal the oligonucleotide as previously described.
-
-
CD Spectrum Acquisition:
-
Record the CD spectrum of the sample from 220 nm to 320 nm at a controlled temperature (e.g., 20°C).
-
The characteristic CD spectrum for a parallel G-quadruplex shows a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel G-quadruplex typically displays a positive peak around 295 nm and a negative peak around 260 nm.
-
-
Thermal Denaturation (Melting) Experiment:
-
To determine the thermal stability (Tm) of the G-quadruplex, monitor the CD signal at a characteristic wavelength (e.g., 264 nm or 295 nm) while increasing the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate.[13]
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded.
-
PCR Stop Assay
This assay provides functional evidence of G-quadruplex formation and stabilization by a ligand.[10]
-
Design of Template and Primers:
-
Design a DNA template that contains a G-quadruplex-forming sequence.
-
Design a forward primer that anneals upstream of the G-quadruplex sequence and a reverse primer.
-
-
PCR Reaction Setup:
-
Set up PCR reactions containing the DNA template, primers, Taq DNA polymerase, and dNTPs.
-
In separate reactions, add increasing concentrations of the G-quadruplex stabilizing ligand (e.g., this compound). Include a no-ligand control.
-
-
PCR Amplification and Analysis:
-
Perform the PCR amplification.
-
Analyze the PCR products by gel electrophoresis.
-
In the absence of a stabilizing ligand, the full-length PCR product should be observed. In the presence of a ligand that stabilizes the G-quadruplex, the polymerase will stall, leading to the appearance of a truncated product and a decrease in the intensity of the full-length product.[14] The concentration of the ligand that causes a 50% reduction in the full-length product can be determined as the IC50 value.[15]
-
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams illustrate the signaling pathway of the this compound biosensor and the cross-validation workflow.
This compound biosensor signaling pathway.
Experimental workflow for cross-validation.
References
- 1. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The Interactions of H2this compound, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Between G-quadruplexes at the Homodimer Interface of the Corn RNA Aptamer Strongly Activates Thioflavin T Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the temperature unfolding of G-quadruplexes by UV and circular dichroism spectroscopies and calorimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Thioflavin T-induced G-Quadruplex Fluorescent Biosensor for Target DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. Thioflavin T as a fluorescence light-up probe for G4 formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric triplex metallohelices stabilise DNA G-quadruplexes in promoter oncogene sequences and efficiently reduce their expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial efficacy of Tmpyp on different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents has led to significant interest in photosensitizers, and among them, the cationic porphyrin meso-tetra(4-N-methylpyridyl)porphine, or TMPyP, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound against various bacterial strains, supported by experimental data and detailed methodologies.
Superior Efficacy Against Gram-Positive Bacteria
This compound consistently demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] This heightened efficacy is largely attributed to the structural differences in the bacterial cell wall.[2][3] The outer membrane of Gram-negative bacteria presents a formidable barrier, rendering them more resistant to photosensitization compared to their Gram-positive counterparts.[2][3] The electrostatic attraction between the positively charged this compound molecules and the negatively charged components of the Gram-positive bacterial cell wall facilitates its accumulation and subsequent light-activated bactericidal effects.[1][4]
In contrast, the efficacy of this compound against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often reported as more moderate.[1][2] However, its effectiveness can be enhanced through various strategies, including its use in combination with membrane-permeabilizing agents or by structural modifications of the this compound molecule itself.[1][5]
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the antimicrobial efficacy of this compound against various bacterial strains, as demonstrated by the reduction in viable bacterial counts (log reduction in Colony Forming Units, CFU) following photodynamic inactivation (PDI).
| Bacterial Strain | Type | Photosensitizer | Concentration (µM) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference |
| Escherichia coli | Gram-Negative | This compound | 3.9 | 10.8 | ~6.5 | [6] |
| Staphylococcus aureus | Gram-Positive | This compound | 3.9 | 10.8 | ~6.7 | [6] |
| Escherichia coli (ESBL-producing) | Gram-Negative | meta-TMPyP | 400 | 37.4 | Sterilizing Effect | [7][8] |
| Escherichia coli (ESBL-producing) | Gram-Negative | para-TMPyP | 400 | 37.4 | Less Effective than meta-TMPyP | [7][8] |
| Staphylococcus aureus | Gram-Positive | TAPP | 10 | Not Specified | ~2.5 (at 5h) | [9] |
| Escherichia coli | Gram-Negative | TAPP | 60 | Not Specified | MIC value | [9] |
| Pseudomonas aeruginosa | Gram-Negative | This compound | ~3300 (2.5 mg/mL) | Not Specified | >99% toxicity | [2][3] |
Note: The efficacy of this compound is highly dependent on the specific experimental conditions, including the light source, wavelength, and incubation time.
The Power of Isomers: Meta-TMPyP vs. Para-TMPyP
Recent research has highlighted the superior antimicrobial properties of a structural isomer of this compound, the meta-substituted isomer (meta-TMPyP), when compared to the traditional para-substituted isomer (para-TMPyP).[7][8] Studies on multidrug-resistant Escherichia coli have shown that meta-TMPyP-based PDI leads to a significantly greater reduction in bacterial density, achieving a sterilizing effect under conditions where para-TMPyP is less effective.[7][8] This enhanced efficacy is attributed to subtle structural changes that improve its antibacterial properties.[7][8]
Experimental Workflow and Mechanism of Action
The antimicrobial activity of this compound is primarily exerted through a process known as photodynamic inactivation (PDI). This process involves the excitation of the photosensitizer (this compound) with light of a specific wavelength, leading to the generation of highly reactive oxygen species (ROS), such as singlet oxygen.[10] These ROS are cytotoxic and cause damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[2][11]
Workflow for Photodynamic Inactivation (PDI) Assay.
The proposed mechanism of this compound's antimicrobial action is initiated by its binding to the bacterial cell. Upon light activation, this compound transitions to an excited triplet state and transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS then indiscriminately damage cellular macromolecules, leading to cell death.
Photodynamic Action of this compound.
Experimental Protocols
A standardized protocol for evaluating the antimicrobial efficacy of this compound through PDI typically involves the following steps:
-
Bacterial Culture: The target bacterial strain is cultured in an appropriate broth medium to a specific growth phase, usually mid-logarithmic.
-
Photosensitizer Incubation: The bacterial suspension is washed and resuspended in a buffer solution. A known concentration of this compound is then added, and the mixture is incubated in the dark for a specific period to allow for the photosensitizer to bind to or be taken up by the bacterial cells.
-
Illumination: The bacterial suspension containing this compound is then exposed to a light source with a specific wavelength (often in the blue light region, around 420 nm) and a defined light dose.[2] A control group without illumination is also maintained to assess any dark toxicity of this compound.
-
Viability Assessment: Following illumination, serial dilutions of the treated and control bacterial suspensions are plated on agar plates. The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the number of viable bacteria.
-
Data Analysis: The antimicrobial efficacy is typically expressed as the log reduction in CFU/mL, calculated by comparing the viable counts of the PDI-treated group with the control group.
Conclusion
This compound stands out as a potent photosensitizer with significant antimicrobial activity, particularly against Gram-positive bacteria. The development of new isomers like meta-TMPyP further enhances its potential in combating multidrug-resistant infections. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field of antimicrobial drug development, providing a solid foundation for further investigation and application of this promising compound.
References
- 1. Structure-activity relationship of porphines for photoinactivation of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cationic Porphyrins as Antimicrobial and Antiviral Agents in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-mediated photoinactivation of Pseudomonas aeruginosa improved in the presence of a cationic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro [mdpi.com]
- 8. The Meta-Substituted Isomer of this compound Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo-activated porphyrin in combination with antibiotics: therapies against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic aspects of Escherichia coli photodynamic inactivation by cationic tetra-meso(N-methylpyridyl)porphine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
In Vivo Validation of TMPyP4 for Tumor Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of the G-quadruplex stabilizing agent, TMPyP4, with other therapeutic alternatives. The information presented is collated from preclinical studies to support further research and development in cancer therapeutics.
I. Overview of TMPyP4's Anti-Tumor Activity
TMPyP4, a cationic porphyrin, has demonstrated significant anti-tumor effects in a variety of preclinical cancer models. Its primary mechanisms of action are believed to be the stabilization of G-quadruplex structures in telomeres and oncogene promoters, leading to telomerase inhibition and downregulation of cancer-promoting genes such as c-MYC.[1] Furthermore, TMPyP4 can act as a photosensitizer in photodynamic therapy (PDT), inducing tumor cell death upon light activation.
II. Quantitative Comparison of In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical studies on the in vivo anti-tumor effects of TMPyP4.
Table 1: In Vivo Efficacy of TMPyP4 as a Single Agent
| Cancer Type | Animal Model | TMPyP4 Dosage and Administration | Treatment Schedule | Key Findings | Reference |
| Cervical Cancer | Nude mice with HeLa cell xenografts | 10 mg/kg, intratumoral injection | Three treatments at two-day intervals | Significantly inhibited tumor growth compared to control and single-treatment groups.[2] | [2] |
| Colorectal Cancer | BALB/c mice with CT26 colon cancer xenografts | 30 mg/kg, intraperitoneal injection | Three times a week | Significantly suppressed tumor growth compared to the vehicle-treated group.[3] | [3] |
| Xenograft Tumor Models | Nude mice | Not specified | Not specified | Prolonged survival and decreased tumor growth rates compared to its inactive isomer, TMPyP2.[1] | [1] |
Table 2: Comparative Efficacy of TMPyP4 with Other Agents
| Comparison Agent | Cancer Type | Animal Model | Key Findings | Reference |
| TMPyP2 (inactive isomer) | Xenograft Tumor Models | Nude mice | TMPyP4, but not TMPyP2, prolonged survival and decreased tumor growth rates, highlighting the importance of G-quadruplex stabilization.[1] | [1] |
| Cisplatin (in vitro) | Osteosarcoma | U2OS and SAOS-2 cell lines | TMPyP4 induced the formation of G-quadruplexes and inhibited Alternative Lengthening of Telomeres (ALT) activity, suggesting it may be more suitable than cisplatin for treating ALT-positive osteosarcoma.[4][5][6] | [4][5][6] |
| Telomestatin (in vitro) | Pancreatic Carcinoma | MiaPaCa cell line | Telomestatin is a more potent telomerase inhibitor than TMPyP4, which is attributed to its preferential interaction with intramolecular G-quadruplexes.[7][8][9] | [7][8][9] |
Note: Direct in vivo comparative studies of TMPyP4 with other G-quadruplex ligands such as BRACO-19 and RHPS4 are limited in the currently available literature.
III. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Cervical Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice (5-6 weeks old, weighing 18-20 g).[2]
-
Tumor Cell Implantation: 1 x 10^7 HeLa cervical cancer cells in 200 µL were injected subcutaneously.[2]
-
Treatment Groups (n=6 per group): [2]
-
Group A (Control): No treatment.
-
Group B (Single Treatment): A single intratumoral injection of TMPyP4 (10 mg/kg) followed by blue laser irradiation (108 J/cm²).
-
Group C (Multiple Treatments): Three intratumoral injections of TMPyP4 (10 mg/kg) with irradiation at two-day intervals.
-
-
Tumor Measurement: Tumor volume was measured every two days.[2]
-
Histological Analysis: Two weeks after the last treatment, tumor tissue and organs were collected for histological evaluation of tumor necrosis and organ damage.[2]
Colorectal Cancer Syngeneic Model
-
Animal Model: BALB/c mice.[3]
-
Tumor Cell Implantation: CT26 colon cancer cells were injected subcutaneously.[3]
-
Treatment Protocol: When tumors became palpable, mice were treated with either vehicle or 30 mg/kg of TMPyP4 via intraperitoneal injection, three times a week.[3]
-
Monitoring: Tumor growth and animal body weight were monitored throughout the study.[3]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of TMPyP4 Action
Caption: TMPyP4 stabilizes G-quadruplex structures, leading to telomerase inhibition and repression of oncogenes like c-MYC, ultimately resulting in tumor growth inhibition.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of TMPyP4's anti-tumor efficacy.
V. Conclusion
The available in vivo data robustly supports the anti-tumor activity of TMPyP4, both as a standalone G-quadruplex stabilizing agent and as a photosensitizer in PDT. While direct comparative in vivo studies with other G-quadruplex ligands are not extensive, the existing evidence, particularly the comparison with its inactive isomer TMPyP2, strongly suggests that its mechanism of action is linked to G-quadruplex stabilization. Further head-to-head in vivo studies are warranted to definitively position TMPyP4's efficacy against other G-quadruplex ligands and standard-of-care chemotherapies. This guide provides a foundational overview for researchers to design and interpret future preclinical studies.
References
- 1. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of multiple low-dose photodynamic TMPYP4 therapy on cervical cancer tumour growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synergistic Power of TMPyP: A Comparative Guide to its Combination with Chemotherapeutic Agents
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the synergistic effects of the G-quadruplex stabilizing agent, TMPyP, with various chemotherapeutic agents. This guide provides an objective comparison of its performance in combination therapies, supported by experimental data, to inform and accelerate preclinical cancer research.
This compound, a cationic porphyrin, has garnered significant attention for its dual-action potential in cancer therapy. It can act as a photosensitizer in Photodynamic Therapy (PDT) and as a stabilizer of G-quadruplex (G4) DNA structures, which are prevalently found in the promoter regions of oncogenes and telomeres. This unique property allows this compound to enhance the efficacy of conventional chemotherapeutic drugs, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.
This comparative guide focuses on the synergistic interactions of this compound with two widely used chemotherapeutic agents: Doxorubicin and Cisplatin. The findings are presented in a clear and concise format, featuring quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with chemotherapeutic agents is quantified using the Combination Index (CI) and the Dose Reduction Index (DRI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The DRI quantifies the extent to which the dose of a drug can be reduced in a combination to achieve the same effect as when administered alone.
| Chemotherapeutic Agent | Cancer Cell Line | Key Findings | Combination Index (CI) / Notes |
| Doxorubicin | MDA-MB-231 (Breast) | Significantly enhanced cytotoxicity, especially at lower doxorubicin doses.[1] Increased ROS production and apoptosis.[1] | Synergistic effects observed, though specific CI values were not provided in the reviewed literature. The combination allows for lower, less toxic doses of doxorubicin.[1] |
| T47D (Breast) | Reduced cell viability with lower doses of doxorubicin in combination with this compound-PDT.[1] | Similar to MDA-MB-231, the combination demonstrated significant synergy.[1] | |
| Cisplatin | Various Cancer Cell Lines | While direct CI values for this compound-cisplatin are not readily available in the reviewed literature, studies on PDT with platinum-based drugs show promise. For instance, PDT with another photosensitizer (mTHPC) and cisplatin showed remarkable synergism in SISO cells.[2][3] | The synergistic mechanism involves this compound-mediated G4 stabilization, leading to c-Myc downregulation and FAK pathway inhibition, which sensitizes cells to cisplatin. |
| Oxaliplatin | Various Cancer Cell Lines | No direct studies reporting the synergistic effects of this compound with oxaliplatin were identified. However, studies combining PDT with oxaliplatin have shown synergistic effects in BHY, RT-4, and SISO cell lines.[2][3] | The potential for synergy exists, likely through increased ROS generation, but requires specific investigation with this compound.[2] |
| Paclitaxel | - | No direct experimental data on the synergistic effects of this compound in combination with paclitaxel was found in the reviewed literature. | Further research is needed to explore this potential combination. |
Unraveling the Molecular Mechanisms: Signaling Pathways
The synergistic effects of this compound with chemotherapeutic agents are rooted in their combined impact on critical cellular signaling pathways.
This compound and Doxorubicin: A Multi-pronged Attack
The combination of this compound-mediated PDT and doxorubicin initiates a cascade of events leading to enhanced cancer cell death. This includes increased production of reactive oxygen species (ROS), which induces cellular damage, and modulation of key proteins involved in apoptosis and angiogenesis.
Caption: Synergistic mechanism of this compound-PDT and Doxorubicin.
This compound and Cisplatin: Targeting Genomic Instability and Survival Pathways
This compound enhances the cytotoxic effects of cisplatin primarily through its ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and other cancer-related genes. This leads to the downregulation of c-Myc, a key regulator of cell proliferation and survival. Furthermore, this compound can inhibit the Focal Adhesion Kinase (FAK) signaling pathway, which is involved in cell survival and drug resistance. By suppressing these pro-survival signals, this compound sensitizes cancer cells to the DNA-damaging effects of cisplatin, leading to increased apoptosis.[4]
Caption: Synergistic mechanism of this compound and Cisplatin.
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and chemotherapeutic agents, both individually and in combination.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, T47D, A549, SISO)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
For PDT experiments, after incubation with this compound, irradiate the cells with a suitable light source (e.g., laser at a specific wavelength).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After the treatment period, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-BAX, anti-c-Myc, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The combination of this compound with conventional chemotherapeutic agents like doxorubicin and cisplatin presents a compelling strategy to enhance anticancer efficacy. The synergistic mechanisms, involving increased ROS production, modulation of apoptotic pathways, and downregulation of key oncogenes, offer a multi-targeted approach to cancer treatment. The provided data and protocols serve as a valuable resource for researchers to further explore and validate these combination therapies.
Future research should focus on obtaining more quantitative data, such as CI and DRI values, for a wider range of cancer cell lines and chemotherapeutic agents. In vivo studies are crucial to translate these promising in vitro findings into clinically relevant applications. The exploration of this compound's synergy with other classes of anticancer drugs, including targeted therapies and immunotherapies, also warrants investigation. This guide provides a solid foundation for these future endeavors, paving the way for the development of more effective and less toxic cancer treatments.
References
- 1. Water-soluble porphyrin-mediated enhanced photodynamic and chemotherapy employing doxorubicin for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of G-quadruplex-interactive agent TMPyP4 in K562 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tmpyp: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory practice. For researchers, scientists, and drug development professionals working with Tmpyp (meso-Tetra(4-N-methylpyridyl)porphine), a comprehensive understanding of proper disposal procedures is paramount to maintaining a safe work environment and adhering to regulatory compliance. This compound is identified as a hazardous substance, and adherence to prescribed disposal protocols is a necessity.[1]
Hazard and Safety Information
This compound is classified as a hazardous substance with the following classifications:
The table below summarizes the key hazard and safety data for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or in solution. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (meso-Tetra(4-N-methylpyridyl)porphine)"
-
The associated hazards (e.g., "Irritant," "Skin/Eye Irritant")
-
The date of accumulation
4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for secondary containment.
5. Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Discharge into the environment must be avoided.[3] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for TMPyP
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TMPyP (meso-Tetra(4-N-methylpyridyl)porphine). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | Protects against airborne particles and splashes, preventing serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. | Prevents skin contact and irritation.[1][2][4][5] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A disposable, water-repellent laboratory coat or jumpsuit. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | An N95 dust mask or a respirator with a P100 filter should be used when handling the powder form to avoid inhalation.[2][6] | Protects the respiratory system from irritation caused by inhaling fine particles of the compound.[1] |
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: A flowchart illustrating the key stages of safely handling this compound, from initial preparation to final disposal.
Procedural Guidance
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid the formation of dust when working with the powdered form.[7][8]
-
Wash hands thoroughly after handling the substance.[7]
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
-
Keep it away from incompatible materials and foodstuff containers.[8]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7][8] |
In all cases of exposure, seek medical attention.
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel from the affected area.
-
Wear appropriate PPE during cleanup.
-
Avoid generating dust.
-
Prevent the substance from entering drains.[8]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[8]
Disposal Plan:
-
This compound and any contaminated materials should be treated as hazardous waste.
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Do not dispose of it in the regular trash or pour it down the drain.[9]
-
All disposable materials contaminated with this compound must be collected and disposed of as hazardous waste.[10]
Chemical and Physical Properties
| Property | Value |
| Appearance | Violet powder[7] |
| Melting Point | >300°C[7][11] |
| Water Solubility | Soluble (50 mM)[6][7] |
| Molecular Formula | C₇₂H₆₆N₈O₁₂S₄[7] |
| Molecular Weight | 1363.6 g/mol [7] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. hsa.ie [hsa.ie]
- 4. uthsc.edu [uthsc.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) Dye content 97 36951-72-1 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. targetmol.com [targetmol.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. drexel.edu [drexel.edu]
- 11. Cas 36951-72-1,this compound | lookchem [lookchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
